2-Methyl-5-phenylfuran-3-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenylfuran-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJABSZITRMATFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380070 | |
| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-57-0 | |
| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-5-phenylfuran-3-carbonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-phenylfuran-3-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, established synthesis protocols from its carboxylic acid precursor, and its reactivity as a versatile intermediate. This document aims to equip researchers with the necessary knowledge to effectively handle, utilize, and explore the potential of this compound in novel synthetic applications, particularly within the realm of drug discovery.
Introduction: The Significance of the Furan Scaffold
The furan ring is a privileged heterocyclic motif found in a multitude of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a valuable scaffold in drug design. Specifically, substituted phenylfurans are being explored for a range of therapeutic applications, including anticancer, neuroprotective, and anti-inflammatory activities.[1][2] this compound serves as a highly reactive and crucial intermediate for the synthesis of a diverse library of furan-based derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[3]
Physicochemical Properties and Identification
This compound is a solid compound with a molecular weight of 220.65 g/mol .[4][5] Its identity is unequivocally confirmed by its unique CAS number: 175276-57-0 .[4][5][6][7]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 175276-57-0 | [4][5][6][7][8] |
| Molecular Formula | C₁₂H₉ClO₂ | [4][5][6][8] |
| Molecular Weight | 220.65 g/mol | [4][5][6] |
| IUPAC Name | This compound | [4][5][7] |
| Physical State | Solid | [4] |
| Melting Point | 85°C | [4] |
| Purity | Typically ≥95% | [4][8] |
| Canonical SMILES | CC1=C(C(=O)Cl)C=C(C2=CC=CC=C2)O1 | [4] |
| InChI Key | UJABSZITRMATFL-UHFFFAOYSA-N | [4][5] |
Synthesis and Mechanism
Acyl chlorides are generally not stored long-term due to their reactivity and are often synthesized immediately before use. The most common and efficient method for preparing this compound is through the reaction of its corresponding carboxylic acid, 2-Methyl-5-phenylfuran-3-carboxylic acid (CAS: 108124-17-0), with a chlorinating agent.[9][10][11] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[12][13]
Synthesis Protocol
The following is a generalized, yet detailed, protocol for the synthesis of the title compound.
Starting Material: 2-Methyl-5-phenylfuran-3-carboxylic acid (CAS: 108124-17-0).[9][11]
Reagent: Thionyl chloride (SOCl₂).
Solvent: Anhydrous dichloromethane (DCM) or toluene.
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Methyl-5-phenylfuran-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is then gently heated to reflux (approx. 40°C for DCM) and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation). It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
Purification: The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by recrystallization or short-path distillation under high vacuum.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[14]
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Reactivity and Handling
Reactivity
This compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it an excellent precursor for a variety of functional group transformations. Common reactions include:
-
Amide Formation: Reaction with primary or secondary amines to form the corresponding amides. This is a cornerstone reaction in the synthesis of bioactive molecules.
-
Esterification: Reaction with alcohols to yield esters.
-
Friedel-Crafts Acylation: Acylation of aromatic compounds in the presence of a Lewis acid catalyst.
The furan ring itself can be sensitive to strongly acidic conditions, which may lead to polymerization or ring-opening.[15] Therefore, reactions involving this acyl chloride should be conducted under carefully controlled, preferably non-acidic or mildly basic, conditions.
Safety and Handling
As with all acyl chlorides, this compound must be handled with care in a well-ventilated fume hood.
-
Moisture Sensitivity: It is highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid, releasing corrosive HCl gas. All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Corrosive: The compound and its hydrolysis product (HCl) are corrosive and can cause severe burns to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.
Applications in Drug Discovery and Materials Science
The primary application of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The derivatives of 2-methyl-5-phenylfuran are of significant interest in medicinal chemistry.
-
Anticancer Agents: Phenylfuran derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1][2] The ability to easily synthesize a library of amides and esters from the acyl chloride allows for rapid SAR studies to optimize potency and selectivity.
-
Antimicrobial Agents: The furan nucleus is present in many compounds with antibacterial and antifungal properties.[2][16]
-
Enzyme Inhibitors: Specifically, 5-phenyl-furan-2-carboxylic acid derivatives have been identified as a promising class of antimycobacterial agents that inhibit salicylate synthase MbtI in M. tuberculosis.[17] This highlights the potential of the phenylfuran scaffold in developing novel therapeutics.
Conclusion
This compound is a valuable and reactive chemical intermediate. A thorough understanding of its properties, synthesis from 2-Methyl-5-phenylfuran-3-carboxylic acid, and careful handling are essential for its successful application in research. Its utility as a precursor to a wide range of furan derivatives makes it a key compound for scientists engaged in drug discovery and the development of novel organic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | CAS 175276-57-0 [matrix-fine-chemicals.com]
- 6. scbt.com [scbt.com]
- 7. pschemicals.com [pschemicals.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 | Benchchem [benchchem.com]
- 10. 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID CAS#: 108124-17-0 [m.chemicalbook.com]
- 11. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carbonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Furan Derivatives in Medicinal Chemistry
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in the realm of medicinal chemistry. Furan derivatives are integral components of numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] Their versatile nature allows them to serve as key building blocks in the development of novel therapeutic agents targeting a wide array of diseases, including bacterial and fungal infections, inflammation, and cancer.[1] The unique electronic and structural characteristics of the furan ring often contribute to enhanced binding affinity, improved pharmacokinetic profiles, and novel mechanisms of action in drug candidates. This guide focuses on a specific, functionalized furan derivative, 2-Methyl-5-phenylfuran-3-carbonyl chloride, providing a comprehensive overview of its physical and chemical properties, synthesis, and potential applications for professionals in drug discovery and development.
Section 1: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section details the known and estimated physical properties of this compound (CAS No. 175276-57-0).[2][3][4]
General Properties
This compound is a solid at room temperature.[2] It is an acyl chloride derivative of a carboxylic acid, a class of compounds known for their high reactivity, particularly towards nucleophiles.[5] The presence of the phenyl and methyl substituents on the furan ring influences its steric and electronic properties, which in turn affect its reactivity and physical characteristics.
Tabulated Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₉ClO₂ | [2][3][4] |
| Molecular Weight | 220.65 g/mol | [2][3] |
| Physical State | Solid | [2] |
| Appearance | Beige solid | [4] |
| Melting Point | 85 °C | [2] |
| Boiling Point | Not available (decomposes) | As an acyl chloride, it is expected to be reactive at elevated temperatures. |
| Density | Not available | Estimated to be denser than water. |
| Solubility | Insoluble and reactive with water. Soluble in aprotic organic solvents (e.g., THF, DCM, Toluene). | General property of acyl chlorides. |
| CAS Number | 175276-57-0 | [2][3][4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, a singlet for the furan ring proton, a singlet for the methyl group protons, and potentially long-range couplings between the furan proton and the methyl group.
-
¹³C NMR: The spectrum will display characteristic signals for the carbonyl carbon of the acyl chloride (typically in the range of 160-180 ppm), carbons of the furan and phenyl rings, and the methyl carbon.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the acyl chloride functional group is expected in the region of 1750-1815 cm⁻¹. Additional bands corresponding to the C=C stretching of the aromatic rings and C-H stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of a chlorine atom and other fragments from the furan and phenyl rings.
Section 2: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from readily available precursors. The key steps involve the synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.
-
Deprotonation: Add a solution of sodium ethoxide in ethanol dropwise to the flask at room temperature to form the enolate of ethyl acetoacetate.
-
Alkylation: To the enolate solution, add phenacyl bromide dropwise. The reaction mixture is then heated to reflux for several hours to facilitate the alkylation reaction.
-
Cyclization and Dehydration: After the alkylation is complete, the reaction mixture is cooled, and an acid catalyst (e.g., sulfuric acid) is added. The mixture is then heated to induce cyclization and dehydration to form the furan ring, yielding ethyl 2-methyl-5-phenylfuran-3-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a strong acid, such as hydrochloric acid.
-
Purification: The crude 2-Methyl-5-phenylfuran-3-carboxylic acid is purified by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, suspend 2-Methyl-5-phenylfuran-3-carboxylic acid in an inert solvent like dichloromethane or toluene in a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Chlorination: Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Reaction: The mixture is gently heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases and the solid carboxylic acid has completely dissolved.
-
Isolation: The excess chlorinating agent and the solvent are removed under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by vacuum distillation or used directly in subsequent reactions if high purity is not required.
Section 3: Reactivity and Stability
This compound is a bifunctional compound with two main reactive sites: the acyl chloride group and the furan ring.
Caption: General reactivity of this compound.
Reactivity of the Acyl Chloride Group
The acyl chloride is a highly electrophilic functional group and readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including:
-
Alcohols: Reacts with alcohols to form esters.
-
Amines: Reacts with primary and secondary amines to form amides.
-
Water: Reacts vigorously with water (hydrolysis) to form the parent carboxylic acid and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.
-
Carboxylates: Reacts with carboxylate salts to form acid anhydrides.
-
Arenes: Can be used in Friedel-Crafts acylation reactions to introduce the 2-methyl-5-phenylfuroyl group onto an aromatic ring.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system and can participate in several characteristic reactions:
-
Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents will influence the position of the incoming electrophile.
-
Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with reactive dienophiles.
-
Ring Opening: Under strong acidic or oxidative conditions, the furan ring can undergo ring-opening reactions.
Stability and Storage
This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6] Due to its reactivity, prolonged storage may lead to decomposition.
Section 4: Safety and Handling
As an acyl chloride, this compound is a corrosive and lachrymatory compound. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[6] Inhalation may cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Fire: Use dry chemical, carbon dioxide, or foam to extinguish fires. Acyl chlorides react with water, so water should be used with caution.
Section 5: Potential Applications in Drug Discovery
The structural features of this compound make it an attractive building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The acyl chloride functionality provides a convenient handle for introducing the 2-methyl-5-phenylfuran moiety into larger molecules through the formation of stable amide or ester linkages.
The furan core itself is present in many biologically active molecules. The phenyl and methyl substituents can be further modified to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds. Given the known biological activities of other furan derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic targets.
Conclusion
This compound is a valuable synthetic intermediate for the preparation of a wide array of furan-containing compounds. While detailed experimental data on some of its physical properties are scarce, its chemical behavior can be reliably predicted based on the well-established reactivity of acyl chlorides and furan rings. This guide provides a comprehensive overview of its synthesis, properties, and handling, offering a solid foundation for its use in medicinal chemistry and drug discovery research. As the quest for novel therapeutics continues, versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Methyl-5-phenylfuran-3-carbonyl chloride, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document delves into the molecule's structural attributes, a robust and logical synthetic pathway, its characteristic reactivity, and its potential as a valuable intermediate in medicinal chemistry. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Core Molecular Structure and Properties
This compound is a substituted furan derivative featuring a central furan ring, a methyl group at the 2-position, a phenyl group at the 5-position, and a reactive carbonyl chloride group at the 3-position. The electron-rich furan ring, coupled with the extended conjugation from the phenyl group and the electrophilic nature of the acyl chloride, bestows upon this molecule a unique chemical profile, making it a versatile reagent in organic synthesis.
The chemical structure can be visualized as follows:
Caption: Chemical structure of this compound.
A summary of its key chemical properties is provided in the table below:
| Property | Value | Source(s) |
| CAS Number | 175276-57-0 | [1][2] |
| Molecular Formula | C₁₂H₉ClO₂ | [1][2] |
| Molecular Weight | 220.65 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=C(C(=O)Cl)C=C(C2=CC=CC=C2)O1 | [1] |
| Physical State | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| Melting Point | 85°C | [1] |
Strategic Synthesis Pathway
The synthesis of this compound is most logically and efficiently achieved through a two-step process. This involves the initial synthesis of the corresponding carboxylic acid, followed by its conversion to the more reactive acyl chloride. This strategy is predicated on the stability of the carboxylic acid as a key intermediate and the well-established, high-yielding methods for converting carboxylic acids to acyl chlorides.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid
The furan core of the precursor is constructed via a cyclocondensation reaction, a common strategy for synthesizing highly substituted furans. The subsequent hydrolysis of the resulting ester to the carboxylic acid is a standard and high-yielding transformation.
Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate and its Hydrolysis
-
Part A: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve acetophenone in toluene. Add a secondary amine (e.g., pyrrolidine or morpholine) in a slight molar excess. Heat the mixture to reflux to azeotropically remove water, driving the formation of the corresponding enamine. Monitor the reaction by observing water collection. Once complete, cool the mixture and remove the solvent and excess amine under reduced pressure.
-
Cyclocondensation: Dissolve the crude enamine in a suitable aprotic solvent such as ethanol. To this solution, add ethyl 2-chloroacetoacetate portion-wise at room temperature. The enamine acts as a nucleophile, displacing the chloride and initiating the cyclization cascade.
-
Reaction Workup: After the reaction is complete (monitored by TLC), heat the mixture to reflux for a specified time to ensure complete cyclization. Cool the reaction mixture, remove the solvent in vacuo, and partition the residue between diethyl ether and water. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ethyl 2-methyl-5-phenylfuran-3-carboxylate can be purified by column chromatography on silica gel.
-
-
Part B: Saponification to 2-Methyl-5-phenylfuran-3-carboxylic acid
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Reaction Execution: Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities. Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2, which will precipitate the carboxylic acid.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Methyl-5-phenylfuran-3-carboxylic acid.
-
Step 2: Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a critical activation step, preparing the molecule for subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add the dry 2-Methyl-5-phenylfuran-3-carboxylic acid to the flask.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) to the flask, either neat or with a high-boiling inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Execution: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent (if used) by distillation, followed by vacuum distillation to obtain the purified this compound. The product should be stored under anhydrous conditions to prevent hydrolysis.
Chemical Reactivity and Mechanistic Considerations
The primary site of reactivity for this compound is the electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent, readily reacting with a variety of nucleophiles.
Reaction with Amines to Form Amides
A particularly important reaction in the context of drug discovery is the formation of amides through reaction with primary or secondary amines. These furan-carboxamide scaffolds are prevalent in many biologically active molecules.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation step, often by another molecule of the amine, yields the stable amide product and an ammonium salt.
Caption: Generalized mechanism for the reaction of an acyl chloride with a primary amine.
Experimental Protocol: General Procedure for Amide Synthesis
-
Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0-1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF). If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) to liberate the free amine.
-
Addition of Acyl Chloride: Cool the amine solution in an ice bath (0°C). Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The 2-methyl-5-phenylfuran-3-carboxamide core is a privileged scaffold in medicinal chemistry. The furan ring can act as a bioisosteric replacement for other aromatic systems, such as a phenyl or thiazole ring, potentially improving pharmacokinetic properties like solubility and metabolic stability. The amide linkage provides a key hydrogen bond donor and acceptor, crucial for binding to biological targets.
Derivatives of this scaffold are investigated for a range of therapeutic areas. For instance, furan-2-carboxamides have been explored for their antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa. The ability to easily generate a diverse library of amides from this compound allows for systematic structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process. By varying the amine component, researchers can fine-tune the steric and electronic properties of the final molecule to optimize its potency and selectivity for a given biological target.
Safety and Handling
This compound is a corrosive and reactive chemical that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage.[1] It is also likely to be a respiratory irritant. Acyl chlorides react exothermically with water, including moisture in the air, to release corrosive hydrogen chloride gas.
-
Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and other nucleophilic substances to prevent violent reactions.
-
Store in a tightly sealed container under a dry, inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward, two-step synthesis from readily available starting materials makes it an accessible intermediate. The high reactivity of its acyl chloride functional group allows for the efficient construction of diverse furan-3-carboxamide libraries, which are of significant interest for developing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the potential of this important heterocyclic compound.
References
2-Methyl-5-phenylfuran-3-carbonyl chloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride
Abstract
This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway for this compound, a valuable and highly reactive intermediate in synthetic organic chemistry. The synthesis is strategically designed as a two-step process. The initial step involves the construction of the core heterocyclic structure, 2-methyl-5-phenylfuran-3-carboxylic acid, via the Feist-Benary furan synthesis. This is followed by the conversion of the resulting carboxylic acid to the target acyl chloride using standard chlorinating agents. This document elucidates the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and emphasizes the critical safety considerations necessary for successful and secure execution. The rationale behind methodological choices is discussed to provide field-proven insights for researchers in drug development and materials science.
Introduction and Strategic Overview
This compound is a substituted furan derivative activated as a highly reactive acyl chloride. The furan moiety is a key structural component in numerous natural products and pharmacologically active compounds.[1] The presence of the acyl chloride functional group makes this molecule an excellent precursor for the synthesis of a diverse array of derivatives, including amides, esters, and ketones, through nucleophilic acyl substitution.[2][3] Such derivatives are of significant interest in medicinal chemistry and materials science. For instance, related furan-3-carboxylic acid derivatives have been investigated for their potential fungicidal properties.[4][5]
The synthetic pathway detailed herein is built upon a logical two-step sequence:
-
Heterocycle Formation: Synthesis of the stable carboxylic acid precursor, 2-methyl-5-phenylfuran-3-carboxylic acid.
-
Functional Group Activation: Conversion of the carboxylic acid to the target this compound.
This approach ensures a reliable and scalable route from commercially available starting materials.
Retrosynthetic Analysis and Pathway Rationale
A retrosynthetic analysis dictates the most logical approach to the target molecule. The synthesis is disconnected at two key points, revealing a clear and efficient forward-synthesis strategy.
-
C-Cl Bond Disconnection (Acyl Chloride): The most apparent disconnection is that of the carbon-chlorine bond in the acyl chloride. This leads back to the more stable 2-methyl-5-phenylfuran-3-carboxylic acid. This transformation is a standard and highly efficient process in organic synthesis, typically achieved with reagents like thionyl chloride or oxalyl chloride.[2][6]
-
Furan Ring Disconnection (Feist-Benary): The substituted furan ring itself can be disconnected according to the principles of the Feist-Benary synthesis.[7][8] This reaction forms furans by condensing an α-halo ketone with a β-dicarbonyl compound.[9][10] This method is particularly well-suited for preparing polysubstituted furans with the specific substitution pattern of our target intermediate. This disconnection leads to two simple, readily available precursors: phenacyl bromide (the α-halo ketone component) and ethyl acetoacetate (the β-dicarbonyl component).
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway: Mechanistic Insights & Protocols
The forward synthesis follows the path established by the retrosynthetic analysis. Each step is detailed below with mechanistic explanations and validated protocols.
Step 1: Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic Acid
This crucial step is performed in two stages: the initial ring formation to create an ester intermediate, followed by saponification to yield the desired carboxylic acid.
The Feist-Benary synthesis is a condensation reaction that provides a versatile route to substituted furans.[8][11] In this case, the enolate of ethyl acetoacetate acts as a nucleophile, attacking phenacyl bromide. The subsequent intramolecular cyclization and dehydration yield the aromatic furan ring.[7]
Reaction Mechanism:
-
Enolate Formation: A mild base, such as pyridine or triethylamine, deprotonates the acidic α-carbon of ethyl acetoacetate to form a nucleophilic enolate.[11]
-
Nucleophilic Substitution: The enolate attacks the α-carbon of phenacyl bromide in an Sₙ2 reaction, displacing the bromide ion.
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a base-catalyzed intramolecular cyclization, followed by dehydration to form the stable, aromatic furan ring.[11]
Caption: Mechanism of the Feist-Benary furan synthesis.
Experimental Protocol: Feist-Benary Synthesis
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or DMF, add a mild base like pyridine (1.1 eq).
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete enolate formation.
-
Slowly add a solution of phenacyl bromide (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous sodium bicarbonate solution, and brine to remove the base and any unreacted starting materials.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, ethyl 2-methyl-5-phenylfuran-3-carboxylate, can be purified by vacuum distillation or column chromatography on silica gel.
The ethyl ester is converted to the carboxylic acid via base-catalyzed hydrolysis (saponification).
Experimental Protocol: Saponification
-
Dissolve the crude or purified ethyl 2-methyl-5-phenylfuran-3-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base, such as potassium hydroxide (KOH, 2-3 eq), to the ethanolic solution.
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 using a strong acid, such as concentrated hydrochloric acid (HCl).
-
The 2-methyl-5-phenylfuran-3-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to yield the pure carboxylic acid.[4]
Step 2: Conversion to this compound
This final step transforms the stable carboxylic acid into the highly reactive acyl chloride, making it ready for subsequent derivatization.
Several reagents can effect this transformation, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[3][12] Thionyl chloride is often the reagent of choice for its efficacy and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[2][13]
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Activation: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.
-
Intermediate Formation: A chloride ion is eliminated, and subsequent deprotonation by a base (like the chloride ion itself or pyridine if added) forms a highly reactive chlorosulfite intermediate. This converts the hydroxyl group into an excellent leaving group.[14][15]
-
Nucleophilic Attack: A chloride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide and another chloride ion, yielding the final acyl chloride product.[2][3]
Caption: Mechanism for converting a carboxylic acid to an acyl chloride.
Experimental Protocol: Acyl Chloride Formation
-
Caution: This reaction must be performed in a well-ventilated chemical fume hood, as both thionyl chloride and the HCl byproduct are corrosive and toxic. All glassware must be thoroughly dried to prevent violent reactions with water.
-
Place the dry 2-methyl-5-phenylfuran-3-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-5 eq), which can also serve as the solvent.[16] Alternatively, the reaction can be run in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of DMF can also be used to accelerate the reaction with oxalyl chloride.[6][16]
-
Gently heat the mixture to reflux (for SOCl₂, the boiling point is 76 °C) for 1-3 hours. The evolution of SO₂ and HCl gas indicates the reaction is proceeding.
-
After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. This step is critical and must be done carefully in the fume hood.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation. The product is a solid with a reported melting point of 85°C.[17]
Data Summary
The following table summarizes the typical reaction parameters for the described synthetic pathway. Yields are estimates based on literature precedents for similar transformations and may vary.
| Step | Stage | Reactants | Reagents/Catalyst | Solvent | Conditions | Expected Yield |
| 1 | A | Ethyl acetoacetate, Phenacyl bromide | Pyridine or Et₃N | Ethanol or DMF | Reflux, 4-6 h | 75-85% |
| 1 | B | Ethyl 2-methyl-5-phenylfuran-3-carboxylate | KOH or NaOH | Ethanol/H₂O | Reflux, 2-4 h | 90-98% |
| 2 | - | 2-Methyl-5-phenylfuran-3-carboxylic acid | Thionyl Chloride (SOCl₂) | Neat SOCl₂ or DCM | Reflux, 1-3 h | 90-95% |
Safety and Handling Precautions
Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this pathway possess significant hazards that must be managed appropriately.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic HCl gas.[18][19] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber).[20][21] Ensure an emergency shower and eyewash station are accessible.[20]
-
Phenacyl Bromide: A lachrymator (tear-inducing agent) and skin irritant. Handle with care in a fume hood and avoid inhalation or skin contact.
-
Strong Acids and Bases (HCl, KOH): Corrosive and can cause severe burns. Handle with appropriate PPE.
-
General Precautions: All reactions should be conducted in well-maintained, dry glassware. Reactions involving volatile or hazardous reagents should be performed under an inert atmosphere. Proper waste disposal procedures must be followed for all chemical waste.
Conclusion
This guide outlines a validated and efficient two-step synthesis for this compound. The pathway leverages the reliable Feist-Benary furan synthesis for constructing the core heterocyclic structure, followed by a standard chlorination protocol to activate the carboxylic acid. By understanding the underlying mechanisms and adhering strictly to the provided protocols and safety measures, researchers can confidently produce this valuable synthetic intermediate for applications in pharmaceutical development, agrochemicals, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 4. 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 | Benchchem [benchchem.com]
- 5. US4603205A - Furan-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 10. Feist-Benary_synthesis [chemeurope.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 17. fluorochem.co.uk [fluorochem.co.uk]
- 18. fishersci.com [fishersci.com]
- 19. westliberty.edu [westliberty.edu]
- 20. nj.gov [nj.gov]
- 21. merckmillipore.com [merckmillipore.com]
Spectroscopic data of 2-Methyl-5-phenylfuran-3-carbonyl chloride
An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-5-phenylfuran-3-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 175276-57-0). As a specialized chemical intermediate, a thorough understanding of its structural and electronic properties is paramount for its application in research and development, particularly in medicinal chemistry and materials science. This document synthesizes predicted and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, and field-proven experimental protocols are provided to empower researchers in their own analytical workflows. While direct experimental spectra for this specific compound are not widely published, this guide establishes a robust analytical framework based on the well-understood spectroscopic principles of its constituent functional groups.[1][2]
Molecular Structure and Overview
This compound is a polysubstituted furan derivative. The furan ring, an aromatic five-membered heterocycle, is the core scaffold.[1][3] The substitution pattern—a methyl group at C2, a phenyl group at C5, and a carbonyl chloride group at C3—creates a unique electronic and steric environment that is reflected in its spectroscopic data.
-
Physical Form: Beige solid
-
Melting Point: 85°C[6]
The combination of an electron-donating methyl group, a conjugating phenyl group, and a strongly electron-withdrawing acyl chloride functionality makes this molecule an interesting subject for spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern on the furan ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the phenyl protons, the single furan proton, and the methyl protons. The chemical shifts are influenced by the electronic nature of the substituents.[3] The electron-withdrawing acyl chloride group will deshield nearby protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
|---|---|---|---|---|
| Phenyl (ortho) | 7.7 - 7.9 | Multiplet (m) | 2H | Deshielded due to proximity to the furan ring and electronegative oxygen. |
| Phenyl (meta/para) | 7.4 - 7.6 | Multiplet (m) | 3H | Typical aromatic region for a monosubstituted benzene ring. |
| Furan (H-4) | ~6.8 | Singlet (s) | 1H | The sole proton on the furan ring; its chemical shift is influenced by the adjacent acyl chloride and phenyl group. |
| Methyl (C2-CH₃) | ~2.6 | Singlet (s) | 3H | Located in the allylic region, deshielded by the furan ring's aromaticity. |
Expertise & Causality:
-
The phenyl group protons will likely appear as complex multiplets due to second-order coupling effects.
-
The single furan proton (H-4) is expected to be a sharp singlet as it has no adjacent protons to couple with. Its downfield shift relative to unsubstituted furan (6.42 ppm) is due to the cumulative electron-withdrawing effects of the C3-carbonyl chloride and the C5-phenyl group.[3]
-
The methyl protons at the C2 position also appear as a singlet, characteristic of a methyl group attached to a double bond with no adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 10 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent. The carbonyl carbon of the acyl chloride is highly deshielded and will appear significantly downfield.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| C=O (Acyl Chloride) | 160 - 165 | Highly deshielded due to the attached oxygen and chlorine atoms. |
| C5 (Furan) | 155 - 160 | Attached to the phenyl group and furan oxygen, leading to a downfield shift. |
| C2 (Furan) | 150 - 155 | Attached to the methyl group and furan oxygen. |
| C (Phenyl, ipso) | ~130 | Quaternary carbon attached to the furan ring. |
| C (Phenyl, o, m, p) | 125 - 130 | Aromatic carbons, typically appearing in this range.[7] |
| C3 (Furan) | ~120 | Quaternary carbon attached to the carbonyl group. |
| C4 (Furan) | 110 - 115 | The only furan carbon bearing a hydrogen atom. |
| CH₃ (Methyl) | 14 - 18 | Typical chemical shift for a methyl group on an aromatic ring. |
Trustworthiness through Self-Validation: The number of signals (10) in the proton-decoupled ¹³C spectrum directly validates the proposed molecular structure. The distinct chemical shift of the carbonyl carbon (>160 ppm) is a hallmark of a carboxylic acid derivative and, when combined with IR data, strongly supports the presence of the acyl chloride group.[7]
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for calibration.[8]
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[9] For ¹³C NMR, a higher number of scans is required due to the low natural abundance of the ¹³C isotope.[10]
-
Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.[1] The spectrum is then phase-corrected, and the chemical shift axis is calibrated using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[8]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| ~3100 | C-H Stretch | Medium | Aromatic (Phenyl & Furan) |
| 2920 - 2980 | C-H Stretch | Medium-Weak | Aliphatic (Methyl) |
| ~1780 | C=O Stretch | Strong, Sharp | Acyl Chloride |
| 1500 - 1600 | C=C Stretch | Medium | Aromatic (Phenyl & Furan) |
| 1000 - 1100 | C-O-C Stretch | Strong | Furan Ring Ether |
| 730 - 550 | C-Cl Stretch | Medium | Acyl Chloride |
Authoritative Grounding: The most diagnostic peak in the IR spectrum is the carbonyl (C=O) stretching band of the acyl chloride. Acyl chlorides exhibit C=O absorptions at a particularly high frequency (typically 1775-1810 cm⁻¹) compared to other carbonyl compounds like ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹).[11][12] This high frequency is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.[13] The presence of a strong, sharp peak around 1780 cm⁻¹ is definitive evidence for the acyl chloride functional group.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about a molecule's molecular weight and its fragmentation pattern upon ionization, which aids in structural confirmation.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Proposed Identity | Rationale |
|---|---|---|
| 220/222 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₁₂H₉ClO₂. The M+2 peak at m/z 222 with ~1/3 the intensity of the M peak is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes). |
| 185 | [M - Cl]⁺ | Likely Base Peak. Loss of a chlorine radical to form a highly stable acylium ion. This is a classic fragmentation pathway for acyl chlorides.[13] |
| 157 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from alkyl-substituted benzene rings, though less likely here as the primary fragmentation site is the acyl chloride.[14] |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the bond between the phenyl and furan rings. |
Fragmentation Analysis: The primary and most favored fragmentation pathway for acyl halides under electron impact is the alpha cleavage of the carbon-halogen bond.[13][15] This results in the formation of a resonance-stabilized acylium ion. For this compound, this would be the [M - Cl]⁺ ion at m/z 185, which is expected to be the base peak (the most abundant ion) in the spectrum.
Caption: Primary fragmentation pathway in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, solid compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. Alternatively, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) for analysis by Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS).
-
Ionization: Ionize the sample molecules. EI (70 eV) is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.[15]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.
Conclusion
The spectroscopic characterization of this compound is defined by a set of unique and predictable features. The ¹H and ¹³C NMR spectra confirm the specific substitution pattern and electronic environment of the carbon-hydrogen framework. The IR spectrum provides definitive evidence of the key functional groups, most notably the high-frequency carbonyl stretch (~1780 cm⁻¹) characteristic of an acyl chloride. Mass spectrometry confirms the molecular weight and reveals a primary fragmentation pathway involving the loss of a chlorine radical to form a stable acylium ion, which is expected to be the base peak. Together, these analytical techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 175276-57-0 [matrix-fine-chemicals.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. whitman.edu [whitman.edu]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Predictive Guide to the ¹H NMR Spectrum of 2-Methyl-5-phenylfuran-3-carbonyl chloride
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth, predictive analysis of the proton (¹H) NMR spectrum for 2-Methyl-5-phenylfuran-3-carbonyl chloride, a key heterocyclic intermediate. In the absence of a publicly available experimental spectrum, this document synthesizes foundational NMR principles with spectral data from analogous structures to construct a reliable, theoretical spectrum. We will dissect the molecule's distinct proton environments, predict their chemical shifts (δ), multiplicities, and integration values, and explain the causal electronic effects—such as shielding, deshielding, and spin-spin coupling—that govern these characteristics. This whitepaper is intended for researchers, chemists, and drug development professionals who rely on spectral interpretation for structural verification and reaction monitoring.
Introduction: The Imperative for Structural Verification
This compound is a polysubstituted furan derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The molecule's reactivity is dominated by the acyl chloride group, making it a valuable building block for the synthesis of amides, esters, and other ketone derivatives. Given its specific substitution pattern, confirming its structure with precision is paramount for ensuring the integrity of subsequent synthetic steps.
¹H NMR spectroscopy offers a non-destructive and highly informative method to achieve this confirmation. By mapping the electronic environment of every proton in the molecule, a ¹H NMR spectrum provides a unique fingerprint, allowing for definitive structural assignment. This guide explains how to interpret this fingerprint for our target molecule.
Molecular Structure and Predicted Proton Environments
The first step in predicting a ¹H NMR spectrum is to identify all non-equivalent protons within the molecule. For this compound, there are four distinct proton environments, labeled A through D in the diagram below.
-
Protons (A) - Methyl Group (-CH₃): Three equivalent protons on the methyl group at the C2 position of the furan ring.
-
Proton (B) - Furan Ring (-CH): One proton directly attached to the C4 position of the furan ring.
-
Protons (C) - Phenyl Ring (ortho): Two equivalent protons on the phenyl ring at the positions ortho to the furan linkage.
-
Protons (D) - Phenyl Ring (meta/para): Three protons on the phenyl ring at the meta and para positions. These often overlap, presenting a complex multiplet.
Predictive ¹H NMR Spectral Analysis
The following analysis is based on established chemical shift principles and data from analogous compounds, assuming the spectrum is acquired in a standard deuterated solvent like chloroform (CDCl₃).[1][2] The residual protio-solvent peak for CDCl₃ typically appears as a singlet at δ 7.26 ppm.[3]
Protons (A): The C2-Methyl Group (-CH₃)
-
Predicted Chemical Shift (δ): ~2.3 - 2.5 ppm.
-
Rationale: Methyl groups on aromatic rings typically resonate around δ 2.3 ppm. In 2-methylfuran, the methyl signal is observed at approximately δ 2.26 ppm.[4] The presence of the electron-withdrawing carbonyl chloride group at C3 will have a minor deshielding effect, likely shifting this signal slightly downfield to the δ 2.3-2.5 ppm range.
-
-
Predicted Multiplicity: Singlet (s).
-
Rationale: These three protons are equivalent and have no adjacent protons within a three-bond distance to couple with. The closest proton (H4) is four bonds away, and significant coupling (⁴J) is not expected.
-
-
Integration: 3H.
-
Rationale: The signal integrates to three protons, corresponding to the methyl group.
-
Proton (B): The C4-Furan Proton (-CH)
-
Predicted Chemical Shift (δ): ~6.7 - 6.9 ppm.
-
Rationale: Protons on a furan ring typically appear between δ 6.3 and 7.5 ppm.[5] The proton at the C4 position (β to the oxygen) is generally more upfield than the one at C5 (α to the oxygen). For instance, in furan itself, the H3/H4 protons are at ~6.38 ppm.[4][5] In this molecule, the C3 position is substituted with a highly electron-withdrawing carbonyl chloride group. This group will strongly deshield the adjacent C4 proton, shifting it significantly downfield.[6]
-
-
Predicted Multiplicity: Singlet (s).
-
Rationale: This proton has no vicinal (three-bond) proton neighbors. The methyl protons (A) and the phenyl protons (C, D) are too far away for observable coupling.
-
-
Integration: 1H.
-
Rationale: This signal represents a single proton.
-
Protons (C & D): The C5-Phenyl Group (-C₆H₅)
The phenyl group protons will be the most complex signals in the spectrum. The furan ring acts as a substituent on the benzene ring, influencing the chemical shifts of the ortho, meta, and para protons.
-
Predicted Chemical Shift (δ): ~7.3 - 7.8 ppm.
-
Rationale: The baseline for benzene protons is δ ~7.34 ppm.[7] An electron-withdrawing substituent deshields the ortho and para protons, shifting them downfield, while an electron-donating group shields them, shifting them upfield.[8][9] The furan ring can act as a weak π-electron donor. However, the overall system is complex. We can anticipate the signals to be split into two main groups:
-
Ortho Protons (C): These two protons are closest to the furan ring and will likely appear as a distinct multiplet, deshielded relative to benzene, perhaps in the δ 7.6-7.8 ppm range.
-
Meta/Para Protons (D): These three protons will be less affected and are expected to resonate closer to the typical aromatic region, likely overlapping in a complex multiplet around δ 7.3-7.5 ppm.
-
-
-
Predicted Multiplicity: Multiplets (m).
-
Rationale: The ortho protons (C) will be coupled to the adjacent meta protons (D), likely appearing as a doublet of doublets or a multiplet. The meta and para protons (D) will couple with each other and the ortho protons, resulting in a complex, often overlapping multiplet. Typical ortho coupling constants (³J) are 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz.[10][11]
-
-
Integration: 5H total (2H for C, 3H for D).
-
Rationale: The entire phenyl region will integrate to five protons.
-
Summary of Predicted ¹H NMR Data
The predicted spectral data for this compound in CDCl₃ are summarized in the table below.
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| A | -CH₃ (at C2) | 2.3 - 2.5 | Singlet (s) | 3H |
| B | Furan -H (at C4) | 6.7 - 6.9 | Singlet (s) | 1H |
| D | Phenyl -H (meta, para) | 7.3 - 7.5 | Multiplet (m) | 3H |
| C | Phenyl -H (ortho) | 7.6 - 7.8 | Multiplet (m) | 2H |
Standard Experimental Protocol
To acquire a high-quality ¹H NMR spectrum for structural confirmation, the following standard operating procedure is recommended.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, especially for the aromatic region.
-
Acquisition: After locking on the solvent's deuterium signal and shimming the magnetic field to achieve optimal homogeneity, acquire the data. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.[4]
-
Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum should then be phase-corrected and baseline-corrected to ensure accurate integration.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and compare the chemical shifts and multiplicities to the predicted values to confirm the structure.
Conclusion
This predictive guide establishes a robust framework for the analysis of the ¹H NMR spectrum of this compound. The key identifying features are:
-
A singlet at ~2.4 ppm integrating to 3H (methyl group).
-
A downfield singlet at ~6.8 ppm integrating to 1H (furan proton).
-
A complex set of multiplets in the aromatic region between δ 7.3 and 7.8 ppm, integrating to a total of 5H (phenyl group).
By comparing an experimentally acquired spectrum to these predicted parameters, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted Furans
Introduction: The Enduring Significance of the Furan Moiety
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry and materials science.[1] Its prevalence in natural products and pharmaceuticals necessitates a robust and unambiguous methodology for its structural characterization.[1] Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the substitution patterns and electronic environments of the furan nucleus. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the 13C NMR analysis of substituted furans, from fundamental principles to advanced two-dimensional techniques.
Part 1: Foundational 13C NMR Spectroscopy of the Furan Ring
A thorough understanding of the 13C NMR spectrum of the parent furan molecule is paramount before delving into the complexities of its substituted derivatives. The furan ring consists of two distinct carbon environments: the α-carbons (C2 and C5) adjacent to the oxygen atom, and the β-carbons (C3 and C4).
In a typical 13C NMR spectrum of unsubstituted furan, the α-carbons are more deshielded and thus resonate at a lower field (higher ppm) compared to the β-carbons. This is a direct consequence of the electronegativity of the adjacent oxygen atom.
| Carbon Position | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| C2 / C5 (α-carbons) | ~142.6 |
| C3 / C4 (β-carbons) | ~109.4 |
| Note: Chemical shifts can be influenced by the choice of solvent.[1][2] |
Part 2: The Influence of Substituents on 13C Chemical Shifts
The true analytical power of 13C NMR emerges when examining substituted furans. The electronic nature of the substituent profoundly influences the chemical shifts of the furan ring carbons. This phenomenon, known as the substituent chemical shift (SCS), provides invaluable information about the substitution pattern.[3]
2.1 Electron-Donating Groups (EDGs)
Electron-donating groups, such as alkyl, alkoxy, and amino groups, increase the electron density of the furan ring through resonance and inductive effects. This increased shielding causes an upfield shift (lower ppm) of the carbon signals. The effect is most pronounced at the carbon atom directly attached to the substituent and the other carbons in conjugation.
2.2 Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups, such as nitro, cyano, and carbonyl groups, decrease the electron density of the furan ring. This deshielding effect results in a downfield shift (higher ppm) of the carbon signals.
The following table summarizes the general trends observed for the 13C chemical shifts of monosubstituted furans:
| Substituent at C2 | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| -H (Furan) | 142.8 | 109.6 | 109.6 | 142.8 |
| -CH₃ | 152.2 | 106.3 | 111.4 | 140.6 |
| -CHO | 152.9 | 123.1 | 112.8 | 148.5 |
| -COCH₃ | 152.8 | 117.5 | 112.4 | 146.7 |
| -NO₂ | 154.5 | 113.1 | 113.1 | 146.5 |
Data compiled from various sources and predictive models. Actual values may vary based on experimental conditions.
The interplay of these substituent effects can be visualized as follows:
Caption: Influence of substituents on furan ring 13C NMR chemical shifts.
Part 3: Experimental Protocols for High-Fidelity Data Acquisition
The acquisition of high-quality 13C NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
3.1 Sample Preparation
-
Analyte Quantity: For a standard 1D 13C NMR spectrum, dissolve 20-50 mg of the substituted furan derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1] For more sensitive experiments or limited sample availability, a higher field spectrometer or longer acquisition times may be necessary.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[1] However, the solubility of the analyte and potential solvent-induced shifts should be considered. Other common solvents include acetone-d₆, DMSO-d₆, and benzene-d₆.[1]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm.
3.2 1D 13C NMR Acquisition Parameters
A standard proton-decoupled 13C NMR experiment is the foundational step in the analysis.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Typically 0 to 220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals, which have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024-4096) is generally required to achieve an adequate signal-to-noise ratio.[4]
Part 4: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
While 1D 13C NMR provides valuable information, complex substitution patterns or the presence of multiple furan rings often necessitate the use of two-dimensional NMR techniques for unambiguous signal assignment.
4.1 DEPT (Distortionless Enhancement by Polarization Transfer)
The DEPT experiment is invaluable for determining the number of protons attached to each carbon atom. By performing DEPT-90 and DEPT-135 experiments, one can differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-90: Only CH (methine) carbons will show a positive signal.
-
DEPT-135: CH and CH₃ carbons will show positive signals, while CH₂ carbons will show negative signals. Quaternary carbons are not observed in DEPT spectra.[5][6]
4.2 HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms.[1] Each cross-peak in the 2D spectrum represents a C-H bond, providing a definitive link between the 1H and 13C spectra.[1] Multiplicity-edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[1]
4.3 HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably one of the most powerful tools for structure elucidation. It reveals correlations between protons and carbons that are two or three bonds apart.[1][7] This long-range connectivity information is crucial for identifying quaternary carbons and piecing together the molecular framework, especially in complex molecules.[1]
Experimental Workflow for Comprehensive Analysis:
Caption: A comprehensive workflow for the NMR analysis of substituted furans.
Part 5: Case Study: 2-Acetyl-5-methylfuran
To illustrate the application of these principles, let's consider the 13C NMR analysis of 2-acetyl-5-methylfuran.
-
1D 13C NMR: We would expect to see six distinct carbon signals: four for the furan ring and two for the substituents (the acetyl carbonyl and methyl carbons, and the C5-methyl carbon).
-
DEPT-135: The CH₃ carbons of the methyl and acetyl groups, and the CH carbons of the furan ring (C3 and C4) would show positive signals.
-
HSQC: This would confirm the direct attachment of protons to C3, C4, the C5-methyl carbon, and the acetyl methyl carbon.
-
HMBC: Key long-range correlations would be observed between:
-
The C5-methyl protons and C4 and C5.
-
The acetyl methyl protons and the acetyl carbonyl carbon.
-
The H3 proton and C2, C4, and C5.
-
The H4 proton and C2, C3, and C5.
-
These correlations would allow for the unambiguous assignment of all carbon signals and confirm the substitution pattern.
Conclusion
13C NMR spectroscopy, particularly when augmented with 2D techniques like DEPT, HSQC, and HMBC, provides an unparalleled level of detail for the structural analysis of substituted furans. A systematic approach, beginning with the acquisition of high-quality 1D spectra and progressing to advanced 2D experiments, enables the confident elucidation of even complex furan-containing molecules. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of these vital chemical entities, empowering them to unlock the structural secrets held within the furan ring.
References
- 1. benchchem.com [benchchem.com]
- 2. epfl.ch [epfl.ch]
- 3. NMR chemical shift prediction of furanes [stenutz.eu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Navigating the Vibrational Landscape: An In-depth Technical Guide to the IR Spectroscopy of Furan Derivatives
Introduction: The Enduring Significance of the Furan Moiety
Furan, a five-membered aromatic heterocycle containing a single oxygen atom, is a cornerstone of organic chemistry.[1] Its structural motif is integral to a vast array of natural products, pharmaceuticals, and advanced materials.[1] For researchers, scientists, and professionals in drug development, a profound understanding of the spectroscopic characteristics of furan and its derivatives is paramount for the identification, characterization, and structural elucidation of these vital compounds.[1] Infrared (IR) spectroscopy, a powerful and accessible analytical technique, provides a window into the molecular vibrations of furan-containing molecules, offering a unique fingerprint that reveals their structural intricacies. This guide provides a comprehensive exploration of the principles and practical applications of IR spectroscopy in the study of furan derivatives.
The Vibrational Symphony of Furan: A Theoretical Framework
The furan molecule is planar and possesses C2v symmetry.[2][3] For a non-linear molecule like furan, the number of fundamental vibrational modes is determined by the 3N-6 rule, where N is the number of atoms. This results in 21 fundamental vibrations for furan, which are distributed among four symmetry species: 8A1, 3A2, 7B1, and 3B2.[2][4] All of these vibrational modes are Raman active, while only the A1, B1, and B2 modes are IR active.[4] The A2 modes are silent in the IR spectrum.[4]
Dissecting the Spectrum: A Region-by-Region Analysis of Furan's IR Absorptions
The IR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[5][6] By systematically examining these regions, one can deduce the presence of specific bonds and structural features.
The C-H Stretching Region (3200-3000 cm⁻¹)
The C-H stretching vibrations of aromatic and heteroaromatic compounds typically appear in the 3100-3000 cm⁻¹ range.[4][7] In the gas-phase IR spectrum of furan, bands have been assigned to C-H stretching motions, with calculated values for the A1 modes at 3167 cm⁻¹ and 3140 cm⁻¹, and for the B2 modes at 3161 cm⁻¹ and 3129 cm⁻¹.[8] Computational studies using Density Functional Theory (DFT) have calculated symmetric C-H stretching vibrations at 3241 and 3217 cm⁻¹, and asymmetric C-H stretching vibrations at 3233 and 3207 cm⁻¹.[4] The presence of peaks slightly above 3000 cm⁻¹ is a strong indicator of sp² hybridized C-H bonds, characteristic of the furan ring.[5]
The Fingerprint Region: A Wealth of Structural Information
The fingerprint region is often complex but provides a unique pattern for each molecule. For furan and its derivatives, this region contains key vibrational modes, including C=C stretching, C-O-C stretching, ring vibrations, and C-H bending.
-
C=C and C-O-C Stretching Vibrations (1600-1000 cm⁻¹): The furan ring exhibits characteristic stretching vibrations. Strong absorptions related to C=C stretching are typically observed in the 1600-1450 cm⁻¹ region.[7][9] For instance, a strong band around 1504 cm⁻¹ is attributed to the C=C stretching mode within the furan ring.[9] The C-O-C stretching vibrations of the ether linkage in the furan ring are also prominent.[9][10] These can be found as strong absorptions near 1305, 1260, and 1165 cm⁻¹ in α-furan esters, representing symmetric and asymmetric stretching.[11] The stretching vibration of the C-O single bond of the furan ring is a notable feature.[9] The ring C-C symmetric and asymmetric stretching vibrations are found in the range of 1414-1033 cm⁻¹.[4]
-
Ring Vibrations (Breathing Modes): The furan ring as a whole can undergo "breathing" vibrations, which are characteristic skeletal motions. These vibrations contribute to the complex pattern observed in the fingerprint region and are sensitive to substitution.[2]
-
C-H Bending Vibrations (Below 1000 cm⁻¹): The out-of-plane (=C-H) bending modes are particularly useful for determining the substitution pattern on the furan ring.[11] For furan itself, these vibrations are located at approximately 908, 869, 752, and 711 cm⁻¹.[4] For 2,5-disubstituted furans, a very strong infrared absorption around 776 cm⁻¹ is assigned to an out-of-plane C-H bending vibration.[2] In α-furanacrylic esters, the out-of-plane =C-H bending for a trans di-substituted alkene is observed at 973 cm⁻¹.[11]
The Influence of Substituents on Furan's IR Spectrum
The position, number, and electronic nature of substituents on the furan ring can significantly alter the vibrational frequencies and intensities of the characteristic absorption bands.
-
Electron-Donating and Electron-Withdrawing Groups: Electron-donating groups, such as methyl groups, can influence the bond strengths within the furan ring. For example, in 2-methylfuran and 2,5-dimethylfuran, the C=C stretching vibrations decrease in the order DMF > MF > F, while the C-C stretching vibrations decrease in the opposite order (F > MF > DMF).[4] Conversely, electron-withdrawing groups like a nitro group (in 5-Nitro-2-furoic Acid) will also shift the vibrational frequencies.[9]
-
Conjugation: When a substituent introduces conjugation with the furan ring, such as in the case of α-furanacrylic esters, a strong absorption for the C=C double bond stretching mode is observed at 1641 cm⁻¹.[11] Conjugation with an aromatic ring can lead to a C=C stretching band at 1625 cm⁻¹ and an additional band around 1600 cm⁻¹.
The following table summarizes the key IR absorption bands for furan and some of its derivatives:
| Vibrational Mode | Furan (cm⁻¹) | 2-Methylfuran (cm⁻¹) | 2,5-Dimethylfuran (cm⁻¹) | α-Furan Esters (cm⁻¹) | Reference(s) |
| C-H Stretching (sp²) | 3167-3129 | ~3125 | ~3125 | ~3125 | [8][9] |
| C=C Stretching (Ring) | ~1504 | ~1500-1600 | ~1500-1600 | ~1512 | [9] |
| C-O-C Stretching (Ring) | ~1085 | ~1078 | ~1078 | 1305, 1260, 1165 | [9][11] |
| C-H Out-of-Plane Bending | 908, 869, 752, 711 | 887, 816, 736 | 851, 800 | 960, 730 | [4][10] |
| C=O Stretching (Substituent) | N/A | N/A | N/A | ~1713 | [11] |
A Practical Guide to Acquiring and Interpreting IR Spectra of Furan Derivatives
Obtaining high-quality IR spectra is crucial for accurate structural analysis. This involves proper sample preparation and a systematic approach to spectral interpretation.
Sample Preparation Techniques
The choice of sample preparation method depends on the physical state of the furan derivative.[12][13]
-
Liquids: A simple method for neat liquids is to place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[12]
-
Solids:
-
KBr Pellet Method: The solid sample (1-2 mg) is finely ground with dry KBr powder (100-200 mg) and pressed into a transparent pellet using a hydraulic press.[13]
-
Nujol Mull: The finely ground solid (5-10 mg) is mixed with a drop of Nujol (mineral oil) to form a paste, which is then spread between KBr plates.[12] A spectrum of Nujol should be run as a reference.
-
Solution: The solid can be dissolved in a suitable solvent (e.g., methylene chloride) and the solution placed between KBr plates.[12] A spectrum of the pure solvent should be used for background subtraction.[12]
-
-
Attenuated Total Reflectance (ATR): ATR-FTIR is a versatile technique for both liquids and solids.[1][13] The sample is placed in direct contact with an ATR crystal (e.g., diamond or zinc selenide), and the IR beam is internally reflected, probing the sample surface.[1]
Systematic Workflow for IR Spectral Interpretation
A structured approach to interpreting the IR spectrum of a furan derivative will yield the most reliable results.
-
Initial Assessment: Divide the spectrum into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[5]
-
C-H Stretching Analysis: Examine the region around 3000 cm⁻¹. The presence of peaks just above 3000 cm⁻¹ confirms the sp² C-H bonds of the furan ring.[5] Peaks below 3000 cm⁻¹ indicate sp³ C-H bonds from any alkyl substituents.[5][14]
-
Identify Key Functional Groups: Look for strong, characteristic absorptions in the functional group region, such as a C=O stretch (around 1700 cm⁻¹) for esters, aldehydes, or ketones attached to the furan ring.[15]
-
Analyze the Fingerprint Region: Carefully examine the 1600-600 cm⁻¹ region for the characteristic bands of the furan ring:
-
C=C stretching (~1600-1450 cm⁻¹)
-
C-O-C stretching (~1300-1000 cm⁻¹)
-
C-H out-of-plane bending (<1000 cm⁻¹), which can help determine the substitution pattern.
-
-
Compare with Reference Spectra: Whenever possible, compare the obtained spectrum with reference spectra of known furan derivatives to confirm assignments.
Visualizing Key Concepts
To aid in understanding, the following diagrams illustrate the structure of furan and a general workflow for IR spectral analysis.
Caption: Molecular structure of furan.
Caption: General workflow for IR spectroscopic analysis of furan derivatives.
Conclusion
IR spectroscopy is an indispensable tool for the structural characterization of furan derivatives. A thorough understanding of the characteristic vibrational modes of the furan ring and the influence of various substituents allows for detailed structural elucidation. By following systematic sample preparation protocols and a logical workflow for spectral interpretation, researchers can confidently leverage the power of IR spectroscopy to advance their work in chemistry, materials science, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eng.uc.edu [eng.uc.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry of 2-Methyl-5-phenylfuran-3-carbonyl chloride
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-Methyl-5-phenylfuran-3-carbonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₁₂H₉ClO₂), a key heterocyclic intermediate in synthetic chemistry. As Senior Application Scientists, our goal is to move beyond mere data reporting and provide a foundational understanding of the ionization and fragmentation principles governing this molecule. We will explore the compound's behavior under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The narrative elucidates the causal mechanisms behind the observed fragmentation patterns, offering predictive insights for researchers. This guide includes detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), designed to ensure data integrity and reproducibility.
Physicochemical Characteristics and Structural Overview
A thorough mass spectrometric analysis begins with a fundamental understanding of the analyte's structure. This compound is an aromatic heterocyclic compound featuring several key functionalities that dictate its behavior in a mass spectrometer: a furan core, a reactive acyl chloride group, a methyl substituent, and a phenyl substituent.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO₂ | [1][2] |
| Molecular Weight | 220.65 g/mol | [1][3] |
| CAS Number | 175276-57-0 | [1][2] |
| Canonical SMILES | CC1=C(C(=O)Cl)C=C(C2=CC=CC=C2)O1 | [2] |
| InChI Key | UJABSZITRMATFL-UHFFFAOYSA-N | [1][2] |
| Physical Form | Beige Solid |
Principles of Ionization: A Strategic Approach
The choice of ionization technique is the most critical parameter in mass spectrometric analysis, as it directly controls the type and extent of information obtained. For this molecule, Electron Ionization and Electrospray Ionization serve complementary, rather than redundant, roles.
Electron Ionization (EI): Elucidating Structure Through Fragmentation
Electron Ionization is the cornerstone for the analysis of volatile and thermally stable organic molecules below 600 amu, making it ideally suited for this compound when coupled with Gas Chromatography (GC-MS)[4]. In the ion source, the analyte is bombarded by a stream of high-energy electrons, typically standardized at 70 eV[5][6]. This high energy is not arbitrary; it maximizes the ionization cross-section for most organic molecules and ensures that fragmentation patterns are highly reproducible and comparable across different instruments and spectral libraries[5].
The process involves the ejection of a single electron from the molecule to form a radical cation (M⁺•), a high-energy species prone to extensive fragmentation[6][7]. This fragmentation is not random; it follows predictable pathways governed by the relative stability of the resulting ions and neutral losses. The resulting mass spectrum is a rich fingerprint of the molecule's structure.
Electrospray Ionization (ESI): Gentle Ionization for Molecular Weight Confirmation
Electrospray Ionization is a 'soft' ionization technique that generates ions directly from a liquid solution, making it the standard for LC-MS[8]. Unlike EI, ESI imparts very little excess energy to the analyte, resulting in minimal fragmentation[8]. This is exceptionally useful for unambiguously determining the molecular weight of the parent compound. The process typically forms protonated molecules ([M+H]⁺) or adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺)[9].
A critical consideration for this compound is its acyl chloride moiety. This functional group is highly susceptible to hydrolysis in the presence of protic solvents (like water or methanol) commonly used in reversed-phase LC-MS. Therefore, any ESI analysis must be conducted under strictly anhydrous conditions to preserve the integrity of the molecule[10].
Predicted Fragmentation Pathways
The structural features of this compound give rise to distinct and predictable fragmentation patterns under different ionization conditions.
Electron Ionization (EI) Fragmentation
Under standard 70 eV EI conditions, the molecular ion (M⁺•) is expected at m/z 220, accompanied by an isotope peak at m/z 222 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. The primary fragmentation pathways are driven by the formation of the most stable ions.
-
α-Cleavage of the C-Cl Bond: The most favorable initial fragmentation is the homolytic cleavage of the carbon-chlorine bond. This expels a chlorine radical (•Cl) and forms a highly resonance-stabilized acylium ion. For acyl chlorides, this fragment is often the most abundant peak (the base peak) in the spectrum[11].
-
Loss of Carbon Monoxide: Acylium ions are themselves prone to further fragmentation through the loss of a neutral carbon monoxide (CO) molecule. This results in a new cation corresponding to the furan ring system.
-
Benzylic-type Cleavage: Fragmentation of the phenyl group or the methyl group from the furan ring can also occur, though these are likely to be less favorable than the initial loss of chlorine.
Caption: Predicted EI fragmentation pathway.
Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS)
In an ESI experiment, the intact protonated molecule [M+H]⁺ (m/z 221/223) would first be isolated in the mass spectrometer. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the isolated ion is fragmented through collision-induced dissociation (CID). The pathways often mirror those in EI, but originate from an even-electron species.
-
Loss of Hydrogen Chloride: The most likely initial fragmentation from the protonated molecule is the neutral loss of HCl.
-
Loss of Carbon Monoxide: Similar to the EI pathway, the resulting ion can then lose a molecule of CO.
References
- 1. This compound | CAS 175276-57-0 [matrix-fine-chemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. scbt.com [scbt.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: Unlocking the Potential of 2-Methyl-5-phenylfuran-3-carbonyl chloride in Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry, lending its unique stereoelectronic properties to a vast array of pharmacologically active compounds.[1][2] Its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, while offering altered metabolic stability and receptor interaction profiles, makes it a privileged scaffold in modern drug discovery.[3] Within this esteemed class of heterocycles, 2-Methyl-5-phenylfuran-3-carbonyl chloride emerges as a particularly promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. This in-depth technical guide will illuminate the potential applications of this versatile building block, providing a roadmap for its strategic deployment in the quest for new medicines.
The Strategic Advantage of the 2-Methyl-5-phenylfuran-3-carbonyl Scaffold
The inherent reactivity of the acyl chloride at the 3-position of the 2-methyl-5-phenylfuran core provides a direct and efficient handle for the introduction of diverse functionalities. This strategic placement allows for the facile synthesis of a wide range of derivatives, primarily amides and esters, which are prevalent motifs in a multitude of clinically approved drugs. The presence of the methyl group at the 2-position and the phenyl ring at the 5-position offers opportunities for further structural modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Potential Therapeutic Applications: A Data-Driven Exploration
Our analysis of the existing scientific literature suggests that derivatives of this compound are poised to exhibit significant activity in several key therapeutic areas, including oncology, inflammation, and infectious diseases.
Anticancer Activity
The furan scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[4] Derivatives of 2,5-dihydrofuran have demonstrated anti-tumor effects against various human cancer cell lines.[5] Furthermore, 5-phenylfuran derivatives have been investigated as potent reversal agents against P-glycoprotein-mediated multidrug resistance in cancer cells, a major challenge in oncology.[6][7]
Hypothesized Mechanism of Action: Based on the structure of related bioactive compounds, derivatives of this compound could potentially exert their anticancer effects through the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the EGFR and VEGFR-2 pathways.[2] The phenyl ring at the 5-position can be strategically substituted to enhance binding affinity to the ATP-binding pocket of various kinases.
Table 1: Anticancer Activity of Representative Furan Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone-furan hybrid | MCF-7 (Breast) | 0.19 ± 0.03 | [2] |
| Quinazolinone-furan hybrid | HepG-2 (Liver) | 5.80 - 13.23 | [2] |
| 5-Phenylfuran derivative | MCF-7/ADR (Resistant Breast) | 0.73 (Doxorubicin) | [7] |
| 2,5-dihydrofuran derivative | HeLa (Cervical) | Not specified | [4] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Furan and benzofuran derivatives have a well-documented history of anti-inflammatory properties.[8][9] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[10][11]
Structure-Activity Relationship Insights: A structurally related pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has shown potent anti-inflammatory activity.[10] This suggests that the combination of a 2-methyl-5-aryl substituted heterocyclic core with an appropriate acidic or amide functionality at the 3-position is a promising strategy for developing new anti-inflammatory agents. Amide derivatives of this compound could mimic the structure of known COX inhibitors.
Table 2: Anti-inflammatory Activity of Representative Heterocyclic Compounds
| Compound | Assay | IC50 (µg/mL) | In Vivo Model | Reference |
| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | COX-1 Inhibition | 314 | Carrageenan-induced paw edema | [12] |
| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | COX-2 Inhibition | 130 | Carrageenan-induced paw edema | [12] |
| Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | 5-LOX Inhibition | 105 | Carrageenan-induced paw edema | [12] |
| Pyrrole derivative (Compound 3f) | N/A | N/A | Carrageenan-induced paw edema | [10][11] |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in a wide range of diseases, particularly cancer.[13] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2-amino-5-arylthiazole scaffold has been successfully employed in the development of potent and selective Itk inhibitors, demonstrating the potential of substituted five-membered heterocycles in this area.[14]
Strategic Design of Kinase Inhibitors: The 2-methyl-5-phenylfuran scaffold provides a solid foundation for the design of novel kinase inhibitors. The phenyl group can be functionalized to interact with the gatekeeper residue of the kinase active site, while the amide or ester linkage at the 3-position can form crucial hydrogen bonds with the hinge region.
Caption: Proposed interaction of a 2-Methyl-5-phenylfuran derivative with a kinase active site.
Experimental Protocols: Synthesizing a Library of Bioactive Candidates
The high reactivity of this compound allows for the straightforward synthesis of diverse compound libraries. Below are detailed, step-by-step methodologies for the preparation of amide and ester derivatives.
Protocol 1: Synthesis of 2-Methyl-5-phenylfuran-3-carboxamides
This protocol outlines a general procedure for the synthesis of amide derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the stirred solution of the acyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide.
Protocol 2: Synthesis of 2-Methyl-5-phenylfuran-3-carboxylates
This protocol describes a general method for the synthesis of ester derivatives from this compound and an alcohol.
Materials:
-
This compound
-
Desired alcohol (1.2 equivalents)
-
Pyridine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.5 equivalents) to the solution.
-
Add the desired alcohol (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure ester.
Caption: A generalized workflow for the synthesis and screening of a compound library.
High-Throughput Screening for Bioactivity
Once a diverse library of amides and esters has been synthesized, a systematic high-throughput screening (HTS) campaign is essential to identify promising lead compounds.
Protocol 3: General Cytotoxicity Screening (MTT Assay)
This assay is a fundamental first step to assess the general toxicity of the synthesized compounds and to identify potential anticancer agents.
Procedure:
-
Seed cancer cell lines (e.g., MCF-7, HepG-2, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized furan derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the IC50 values for each compound.
Future Directions and Concluding Remarks
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the proven pharmacological relevance of the furan nucleus, provides a compelling rationale for its exploration in medicinal chemistry programs. The strategic derivatization of this core, guided by structure-activity relationship studies and in silico modeling, holds the potential to yield potent and selective inhibitors of various biological targets. This guide provides the foundational knowledge and experimental framework to embark on this exciting journey of discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Acyl Chlorides with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl chlorides (or acid chlorides) stand as one of the most reactive classes of carboxylic acid derivatives, serving as pivotal intermediates in organic synthesis. Their heightened electrophilicity, a consequence of both inductive effects and the excellent leaving group ability of the chloride ion, makes them highly susceptible to attack by a wide array of nucleophiles. This guide provides a comprehensive exploration of the reactivity of acyl chlorides, detailing the mechanisms, experimental considerations, and factors that govern their transformations into acids, esters, amides, ketones, and alcohols. By synthesizing mechanistic theory with practical, field-proven protocols, this document aims to equip researchers with the foundational knowledge and procedural insight required to effectively harness the synthetic potential of acyl chlorides in drug development and complex molecule synthesis.
Introduction: The Unique Reactivity of Acyl Chlorides
The functional group of an acyl chloride consists of a carbonyl group bonded to a chlorine atom. The high reactivity of these compounds stems from the electronic nature of this arrangement. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine.[1][2] Both atoms pull electron density away from the carbon, rendering it significantly electron-deficient and thus a potent electrophile, readily attacked by nucleophiles.[1][3]
Compared to other carboxylic acid derivatives like esters or amides, acyl chlorides are substantially more reactive. This can be attributed to two primary factors:
-
Inductive Effect: The electronegative chlorine atom strongly withdraws electrons from the carbonyl carbon, increasing its partial positive charge and electrophilicity.[4][5]
-
Resonance: While the lone pairs on the chlorine atom can participate in resonance with the carbonyl group, the overlap between the chlorine 3p orbital and the carbon 2p orbital is poor.[5] This results in less effective resonance stabilization compared to the delocalization seen in amides or esters, leaving the acyl chloride in a higher energy state and more reactive.[5][6]
-
Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[7][8] This facilitates the final elimination step in the reaction mechanism.
This combination of factors places acyl chlorides at the top of the reactivity hierarchy for carboxylic acid derivatives, allowing them to be readily converted into less reactive derivatives.[4][8]
Caption: Relative reactivity of carboxylic acid derivatives.
Core Mechanism: Nucleophilic Acyl Substitution
The reactions of acyl chlorides with nucleophiles predominantly proceed via a nucleophilic acyl substitution mechanism.[9][10] This is a two-step process, often referred to as an addition-elimination mechanism.[9][11][12]
-
Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon.[10] This breaks the carbonyl π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[10][13]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.[1][9] If the nucleophile was neutral (like water or an alcohol), a final deprotonation step occurs to yield the neutral product.[1][14]
Caption: General mechanism of nucleophilic acyl substitution.
Reactions with Oxygen-Containing Nucleophiles
3.1 Hydrolysis: Reaction with Water
Acyl chlorides react vigorously and exothermically with water to form carboxylic acids.[12][15] Steamy fumes of hydrogen chloride gas are typically observed as a byproduct.[15] This reaction underscores the necessity of handling acyl chlorides in anhydrous conditions to prevent unwanted hydrolysis.[13]
-
Mechanism: Water acts as the nucleophile, attacking the carbonyl carbon.[12][16] The resulting tetrahedral intermediate eliminates a chloride ion. A final deprotonation of the oxonium ion by a water molecule or the expelled chloride ion yields the carboxylic acid and HCl.[1][15]
3.2 Alcoholysis: Formation of Esters
The reaction of acyl chlorides with alcohols is a rapid and efficient method for synthesizing esters, often proceeding to completion at room temperature.[11][17] This method is generally preferred over Fischer esterification with carboxylic acids because the reaction is faster and not reversible.[3]
-
Mechanism: The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon in an addition-elimination sequence identical to hydrolysis.[2][14][17]
-
Reactivity with Phenols: Phenols are less nucleophilic than aliphatic alcohols. Their reaction with acyl chlorides often requires heating and the presence of a base (like pyridine or NaOH) to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[3][18]
This protocol describes a standard laboratory procedure for the synthesis of an ester from an acyl chloride and an alcohol.
-
Setup: In a fume hood, dissolve the alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) within a round-bottom flask equipped with a stir bar and a dropping funnel. If the alcohol is a solid, it should be dissolved completely.
-
Cooling: Cool the flask in an ice bath to 0 °C to moderate the exothermic reaction.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equiv), to the solution. The base will neutralize the HCl byproduct as it forms.
-
Acyl Chloride Addition: Add the acyl chloride (1.0 equiv), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the cooled, stirring solution via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove the base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by distillation or column chromatography as required.
3.3 Reaction with Carboxylate Salts: Formation of Acid Anhydrides
Acyl chlorides react readily with carboxylate salts (the conjugate base of a carboxylic acid) to produce acid anhydrides.[19][20] This method is versatile as it can be used to synthesize both symmetrical and mixed (unsymmetrical) anhydrides.[19]
Reactions with Nitrogen-Containing Nucleophiles
4.1 Aminolysis: Formation of Amides
The reaction between an acyl chloride and ammonia or an amine is a vigorous and highly effective method for forming amide bonds.[13][] The reaction is often called aminolysis and proceeds via the standard nucleophilic addition-elimination mechanism.[11][13]
-
Mechanism: The lone pair of electrons on the nitrogen atom of ammonia or the amine initiates a nucleophilic attack on the carbonyl carbon.[22][23][24]
-
Stoichiometry: The reaction produces one equivalent of HCl. Since amines are basic, this HCl will react with a second equivalent of the amine to form an ammonium salt.[22][25] Therefore, two equivalents of the amine are required for the reaction to go to completion. Alternatively, one equivalent of the amine can be used along with a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl.[11][13][20]
Caption: General experimental workflow for amide synthesis.[13]
This protocol outlines the Schotten-Baumann conditions for amide synthesis.[27]
-
Setup: In a fume hood, dissolve the amine (1.0 equiv) and a tertiary amine base like triethylamine or diisopropylethylamine (1.1–1.5 equiv) in anhydrous dichloromethane (DCM).[13]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[13]
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0 equiv) to the cooled solution while stirring. The reaction can be highly exothermic.[13]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–16 hours.[13] Monitor the reaction for completion by TLC or LC-MS.
-
Quenching and Work-up: Quench the reaction with water.[13] Transfer to a separatory funnel and wash the organic layer with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove residual acid), and brine.[13]
-
Isolation and Purification: Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by recrystallization or column chromatography.
Reactions with Carbon-Containing Nucleophiles
5.1 Reaction with Organocuprates (Gilman Reagents)
Acyl chlorides react with lithium dialkylcuprates (Gilman reagents, R'₂CuLi) to produce ketones in good yield.[28][29] This reaction is highly valuable because it stops cleanly at the ketone stage.[30][31] Gilman reagents are less reactive than other organometallics and do not readily add to the ketone product.[30][32] The reduced reactivity is due to the C-Cu bond being less polarized than the C-Mg bond in Grignard reagents.[30]
-
Mechanism: The nucleophilic alkyl group from the Gilman reagent attacks the carbonyl carbon, leading to the expulsion of the chloride ion and the formation of a ketone.[28][32]
5.2 Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), acyl chlorides act as powerful electrophiles in Friedel-Crafts acylation reactions with aromatic compounds (arenes).[33][34] This reaction is a cornerstone of aromatic chemistry, allowing for the direct attachment of an acyl group to an aromatic ring to form an aryl ketone.[35][36]
-
Mechanism: The Lewis acid coordinates to the chlorine atom of the acyl chloride, which then dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺).[33][34][35] This highly electrophilic species is then attacked by the π-electron system of the aromatic ring in an electrophilic aromatic substitution reaction.[33] A key advantage of this reaction is that the resulting ketone is deactivated towards further substitution, preventing polyacylation.[36]
Caption: Simplified mechanism of Friedel-Crafts Acylation.
5.3 Reaction with Grignard Reagents
Grignard reagents (R'MgX) are highly reactive nucleophiles that react with acyl chlorides. However, the initial product, a ketone, is also reactive towards the Grignard reagent.[30] Consequently, the reaction does not stop at the ketone stage; a second equivalent of the Grignard reagent adds to the ketone, ultimately forming a tertiary alcohol after an acidic work-up.[30]
Reactions with Hydride Reagents (Reduction)
6.1 Reduction to Primary Alcohols
Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce acyl chlorides to primary alcohols.[37][38] The reaction proceeds in two stages: the acyl chloride is first reduced to an aldehyde intermediate, which is then immediately reduced further to the primary alcohol.[37][38] Because the aldehyde is more reactive than the starting acyl chloride, it is not possible to isolate it using strong hydrides.
Caption: Mechanism for the reduction of an acyl chloride to a primary alcohol.
6.2 Reduction to Aldehydes
To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required.[38] Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a common choice for this transformation.[38][39] This bulky reagent reacts rapidly with the highly reactive acyl chloride but reacts only slowly with the less reactive aldehyde product, especially at low temperatures (e.g., -78 °C), allowing the aldehyde to be isolated.[38][39]
Summary of Reactivity
The versatility of acyl chlorides makes them a central hub in organic synthesis for accessing a wide range of functional groups.
| Nucleophile | Reagent(s) | Product | Class of Reaction |
| Water (H₂O) | H₂O | Carboxylic Acid | Hydrolysis |
| Alcohol (R'OH) | R'OH, Pyridine | Ester | Alcoholysis |
| Ammonia (NH₃) | 2 equiv. NH₃ | Primary Amide | Aminolysis |
| Primary Amine (R'NH₂) | 2 equiv. R'NH₂ or R'NH₂ + Base | Secondary Amide | Aminolysis |
| Carboxylate (R'COO⁻) | R'COONa | Acid Anhydride | Acyl Substitution |
| Aromatic Ring | Arene, AlCl₃ | Aryl Ketone | Friedel-Crafts Acylation |
| Organocuprate (R'₂CuLi) | R'₂CuLi | Ketone | Acyl Substitution |
| Grignard Reagent (R'MgX) | 1. 2 equiv. R'MgX, 2. H₃O⁺ | Tertiary Alcohol | Acyl Substitution/Addition |
| Hydride (strong) | 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol | Reduction |
| Hydride (hindered) | 1. LiAl(OtBu)₃H, 2. H₂O | Aldehyde | Reduction |
Practical Considerations and Safety
-
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze.[13] All reactions must be conducted under anhydrous conditions using dry glassware and solvents, often under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosive Nature: Acyl chlorides are corrosive and lachrymatory (tear-inducing). They must be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) inside a certified chemical fume hood.
-
Exothermic Reactions: Reactions with nucleophiles, particularly water, alcohols, and amines, can be extremely exothermic and sometimes violent.[13][] Reagents should be added slowly, and cooling with an ice bath is often necessary.
-
Byproducts: Many reactions produce hydrogen chloride (HCl) gas, which is corrosive and toxic.[11] Reactions should be vented appropriately or performed in the presence of a base to neutralize the acid.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. coconote.app [coconote.app]
- 11. savemyexams.com [savemyexams.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism to form esters reagents reaction conditions organic synthesis [docbrown.info]
- 19. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 20. youtube.com [youtube.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 24. chemistrystudent.com [chemistrystudent.com]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. fishersci.it [fishersci.it]
- 28. youtube.com [youtube.com]
- 29. orgosolver.com [orgosolver.com]
- 30. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 31. organicchemistrytutor.com [organicchemistrytutor.com]
- 32. Video: Acid Halides to Ketones: Gilman Reagent [jove.com]
- 33. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 34. Friedel–Crafts Acylation [sigmaaldrich.com]
- 35. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 36. Friedel-Crafts Acylation [organic-chemistry.org]
- 37. m.youtube.com [m.youtube.com]
- 38. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 39. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Stability of the Furan Ring Under Acidic Conditions
Abstract
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Despite its utility, its inherent instability under acidic conditions presents a significant challenge for drug development professionals and synthetic chemists. This guide provides a comprehensive technical overview of the mechanisms governing furan ring degradation in acidic media, the key factors influencing its stability, and robust experimental protocols for assessing and mitigating this liability. By synthesizing mechanistic understanding with practical, field-proven methodologies, this document serves as an essential resource for researchers navigating the complexities of furan chemistry.
Introduction: The Double-Edged Sword of the Furan Moiety
The furan ring is a cornerstone structural motif in a multitude of biologically active compounds, including the widely prescribed H₂-receptor antagonist, ranitidine.[1][2] Its pseudo-aromatic character and ability to engage in various chemical transformations make it an attractive component in drug design.[3] However, this reactivity is also the source of its primary liability: a pronounced susceptibility to degradation under acidic conditions.[4]
This instability is not merely a synthetic nuisance; it has profound implications for drug development. Acid-lability can compromise the shelf-life of an active pharmaceutical ingredient (API), lead to the formation of potentially toxic degradation products, and impact oral bioavailability due to the acidic environment of the stomach. The case of ranitidine, where instability was linked to the formation of the probable human carcinogen N-nitrosodimethylamine (NDMA), underscores the critical importance of understanding and controlling furan ring stability.[5]
This guide will deconstruct the chemical principles behind this instability and provide a practical framework for its evaluation and management in a research and development setting.
The Mechanism of Acid-Catalyzed Furan Degradation
The degradation of the furan ring in an acidic aqueous environment is a well-documented process initiated by electrophilic attack, typically by a proton.[6][7] The reaction proceeds through several key steps, ultimately leading to ring-opened products and subsequent polymerization.[6]
The Rate-Limiting Step: Protonation
The process begins with the protonation of the furan ring. Due to the lower aromatic stabilization energy of furan compared to heterocycles like thiophene and pyrrole, it is more susceptible to electrophilic attack.[7] The protonation preferentially occurs at the α-carbon (C2 or C5), as this is the most electron-rich position and leads to a more stabilized carbocation intermediate.[4][8] This initial protonation is often the rate-limiting step of the entire degradation cascade.[4][9]
Nucleophilic Attack and Ring Opening
Following protonation, the resulting furanium intermediate is highly electrophilic and susceptible to nucleophilic attack. In an aqueous medium, a water molecule attacks the ring, leading to the formation of a dihydrofuranol intermediate.[8][9] Subsequent protonation of the ring oxygen atom facilitates the cleavage of the C-O bond, opening the ring to form a 1,4-dicarbonyl compound, such as 4-hydroxy-2-butenal from unsubstituted furan.[6][8]
Polymerization: The Formation of Insoluble Resins
These highly reactive 1,4-dicarbonyl intermediates can undergo further reactions, including intramolecular cyclizations or, more commonly, intermolecular condensation and polymerization.[6][10] This polymerization is responsible for the frequent observation of dark, insoluble tars or resins when furan-containing compounds are exposed to strong acids, a notorious challenge in synthetic chemistry.[6][11]
Figure 1: A simplified diagram illustrating the acid-catalyzed degradation pathway of the furan ring, leading to ring-opened products and subsequent polymerization.
Factors Influencing Furan Ring Stability
The rate and extent of furan degradation are not constant but are profoundly influenced by a combination of structural and environmental factors. A thorough understanding of these factors is crucial for both predicting and mitigating instability.
Electronic Effects of Substituents
The electronic nature of substituents on the furan ring is arguably the most critical determinant of its stability in acid.[4][12]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro, carboxyl, or haloalkyl groups decrease the electron density of the furan ring. This deactivation makes the initial, rate-limiting protonation step more difficult, thereby increasing the ring's stability against acid-catalyzed opening.[6][12]
-
Electron-Donating Groups (EDGs): Conversely, groups like alkyl or alkoxy substituents increase the ring's electron density. This enhances its reactivity towards electrophiles, accelerating the initial protonation and subsequent degradation pathways.[12][13]
| Substituent Type | Effect on Electron Density | Impact on Acid Stability | Rationale |
| Electron-Withdrawing (e.g., -NO₂, -COOH, -CF₃) | Decreases | Increases | Destabilizes the protonated intermediate, slowing the rate-limiting step.[6] |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Decreases | Stabilizes the protonated intermediate, accelerating degradation.[12] |
Table 1: Summary of substituent electronic effects on the acid stability of the furan ring.
Environmental Conditions
Beyond the intrinsic properties of the molecule, the reaction environment plays a pivotal role.
-
pH: As the degradation is acid-catalyzed, the rate is directly dependent on the concentration of protons. The ring is generally more stable at a pH between 5 and 10.[6]
-
Temperature: Higher temperatures accelerate the rate of degradation, consistent with general reaction kinetics.[3] Forced degradation studies often employ elevated temperatures (e.g., 50-70°C) to accelerate the process.[14][15]
-
Solvent: The choice of solvent can have a significant impact. Protic solvents like water can participate directly in the degradation pathway as nucleophiles.[4] Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[3][4]
Experimental Assessment: A Protocol for Acid-Forced Degradation Studies
To proactively assess the acid lability of a furan-containing compound, a well-designed forced degradation study is essential.[15][16] This not only helps in identifying potential degradation products but is also a regulatory requirement for validating stability-indicating analytical methods.[17][18]
Figure 2: A typical workflow for conducting an acid-forced degradation study on a furan-containing compound.
Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system, including controls and checks to ensure the integrity of the results.
Objective: To determine the degradation profile of a furan-containing API under acidic conditions and identify major degradation products.
Materials:
-
Furan-containing API
-
Class A Volumetric Glassware
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions
-
Calibrated pH meter and analytical balance
-
HPLC system with UV/PDA detector and/or Mass Spectrometer (LC-MS)
-
Thermostatically controlled water bath or oven
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the API in a suitable co-solvent (e.g., acetonitrile) if it is not readily soluble in water. Dilute with water to a final concentration of approximately 1 mg/mL. Causality: This concentration is typically suitable for HPLC analysis without detector saturation.
-
-
Control Sample (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution with water/acetonitrile to the target analytical concentration (e.g., 0.1 mg/mL).
-
Analyze this sample immediately. Trustworthiness: This serves as the T=0 baseline, representing 100% of the initial compound.
-
-
Acid Stress Condition:
-
In a sealed, inert vial, mix equal volumes of the API stock solution and 0.1 M HCl. This results in a final acid concentration of 0.05 M.
-
Place the vial in a water bath set at 60°C. Causality: Starting with milder conditions (0.1 M HCl, 60°C) prevents overly rapid or complete degradation, which would yield little information. Conditions can be intensified (e.g., 1.0 M HCl, 80°C) if degradation is less than 5-10%.[14]
-
-
Time-Point Sampling:
-
Withdraw aliquots from the stressed sample at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
-
Quenching the Reaction:
-
For each aliquot, immediately add an equivalent molar amount of NaOH to neutralize the HCl (e.g., add an equal volume of 0.05 M NaOH).
-
Dilute the neutralized sample to the target analytical concentration. Causality: Neutralization is critical to stop the degradation process, ensuring that the analytical result accurately reflects the specific time point.
-
-
Analytical Method:
-
Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent API from all major degradation products.
-
Use a PDA detector to check for peak purity and a mass spectrometer to obtain mass information on the parent and any new peaks that appear.[19][20]
-
-
Data Analysis and Trustworthiness Checks:
-
Quantify Degradation: Calculate the percentage of the API remaining at each time point relative to the T=0 control.
-
Mass Balance: For each time point, sum the peak area of the parent API and all degradation products. This total should be close to the peak area of the parent at T=0. A good mass balance (95-105%) indicates that all major degradants are being detected.[17]
-
Identify Degradants: Use LC-MS data to propose structures for the observed degradation products.
-
Conclusion and Outlook
The acid-lability of the furan ring is a fundamental chemical property that demands careful consideration throughout the drug discovery and development process. While its reactivity can be a challenge, it is a predictable and manageable one. By understanding the underlying mechanisms of degradation, recognizing the influence of substituents and environmental conditions, and employing robust experimental strategies like forced degradation studies, researchers can effectively navigate this issue. Proactive assessment allows for the early identification of at-risk molecules, informs the design of more stable analogues, and ensures the development of safe, stable, and effective medicines.
References
- 1. jocpr.com [jocpr.com]
- 2. Pharmacology and clinical efficacy of ranitidine, a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ranitidine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 13. Substituent effects on the reversibility of furan-maleimide cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. acv-verdun.fr [acv-verdun.fr]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Resonance Structures and Stability of Furan
Abstract
Furan, a foundational five-membered aromatic heterocycle, occupies a critical role in synthetic chemistry and is a core scaffold in numerous pharmaceutical agents. Its chemical behavior, however, is a nuanced interplay between aromatic stabilization and the inherent reactivity conferred by its oxygen heteroatom. A thorough understanding of its electronic structure, dictated by resonance, is paramount for predicting its reactivity and effectively utilizing it in molecular design. This guide provides a detailed examination of furan's resonance structures, the underlying principles governing their relative stabilities, and a quantitative comparison of its aromatic character against analogous heterocycles, grounded in experimental and computational evidence.
The Electronic Architecture and Aromaticity of Furan
Furan is a planar, cyclic molecule composed of four carbon atoms and one oxygen atom. Its aromaticity is a direct consequence of its electronic configuration satisfying Hückel's rule for aromaticity.[1][2][3] The criteria are met as follows:
-
Cyclic and Planar: The five-membered ring structure is planar, allowing for continuous overlap of p-orbitals.
-
Fully Conjugated: Each atom within the ring is sp²-hybridized, possessing a p-orbital perpendicular to the molecular plane.
-
Contains (4n+2) π-Electrons: The system contains a total of six π-electrons. Four electrons are contributed by the two carbon-carbon double bonds, and the crucial remaining two are supplied by one of the lone pairs on the oxygen atom.[2][4] The second lone pair on the oxygen resides in an sp² hybrid orbital within the plane of the ring and does not participate in the aromatic system.[3]
This delocalization of six π-electrons over the five-membered ring creates a stable aromatic sextet, which is the foundation of furan's unique properties.[1][2]
Deconstructing Furan: The Canonical Resonance Structures
While the true structure of furan is a single resonance hybrid, its electronic distribution is best understood by examining its five principal canonical resonance forms. These structures illustrate the delocalization of π-electrons and the resulting charge distribution across the ring.
The neutral structure (I) is the most significant contributor to the overall resonance hybrid. The other four structures (II-V) are charge-separated contributors that arise from the delocalization of the oxygen's lone pair into the ring.
Caption: Canonical resonance structures of furan.
Analysis of Contributor Stability: The Role of Electronegativity
The relative stability of furan's resonance contributors, and thus its overall resonance energy, is governed by fundamental principles of chemical bonding and charge distribution.
-
The Major Contributor (I): The uncharged structure is by far the most stable and makes the largest contribution to the resonance hybrid.[5] It avoids formal charges and satisfies the octet rule for all heavy atoms.
-
The Minor Contributors (II-V): The charge-separated structures are significantly less stable and are only minor contributors.[6] Their instability stems from two primary factors:
-
Charge Separation: The creation and separation of opposite charges require a significant input of energy, rendering these forms less favorable than the neutral structure.
-
Electronegativity: This is the dominant factor explaining furan's limited aromatic stabilization. Oxygen is a highly electronegative atom. Placing a positive formal charge on it, as seen in structures II through V, is extremely energetically unfavorable.[6][7] Oxygen's high effective nuclear charge means it strongly attracts its valence electrons; forcing it to share a lone pair and assume a positive charge comes at a high energetic cost.
-
This reluctance of the oxygen atom to bear a positive charge severely limits the contribution of the charge-separated forms to the overall resonance hybrid.[6][8] Consequently, the delocalization of electrons is less effective in furan compared to heterocycles with less electronegative atoms like nitrogen (in pyrrole) or sulfur (in thiophene).[4][7]
Quantitative Assessment: Furan's Aromatic Stability in Context
The most direct way to quantify aromaticity is through resonance energy—the extra stability a compound gains from electron delocalization compared to a hypothetical localized structure.
| Compound | Resonance Energy (kJ/mol) | Resonance Energy (kcal/mol) |
| Benzene | 152 | 36 |
| Thiophene | 121 | 29 |
| Pyrrole | 88 | 21 |
| Furan | 67 | 16 |
| Data sourced from references[9]. |
The data clearly demonstrates that furan possesses the lowest resonance energy among these common aromatic heterocycles.[9] This confirms that it is the least aromatic of the group. The established order of aromaticity, based on both experimental reactivity and computational studies, is: Benzene > Thiophene > Pyrrole > Furan .[10][11][12]
The causality for this trend is directly linked to the electronegativity of the heteroatom (O > N > S).[4]
-
Furan vs. Pyrrole: Nitrogen is less electronegative than oxygen, making it more capable of stabilizing the positive charge required for delocalization in the resonance structures.[6][7] This leads to a greater resonance stabilization energy for pyrrole compared to furan.[7]
-
Furan vs. Thiophene: While sulfur is less electronegative than oxygen, the orbital overlap between sulfur's 3p orbitals and carbon's 2p orbitals is less effective than the 2p-2p overlap in furan.[8] However, sulfur's ability to utilize d-orbitals and its lower electronegativity ultimately result in thiophene having greater aromatic character than furan.
Experimental and Computational Validation
The theoretical model of furan's modest aromaticity is strongly supported by its observed chemical reactivity and advanced computational analyses.
-
Chemical Reactivity: Due to its lower resonance stabilization, furan exhibits behavior that is intermediate between a fully aromatic compound and a simple conjugated diene.[9] A hallmark of this is its propensity to participate as the diene component in Diels-Alder reactions , a pathway that requires the temporary disruption of the aromatic system.[9] More aromatic compounds like benzene do not undergo Diels-Alder reactions under normal conditions.
-
Computational Chemistry: Modern computational methods provide powerful tools for assessing aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely accepted method that calculates the magnetic shielding at the center of a ring.[3] Aromatic compounds sustain a diamagnetic ring current, resulting in negative (shielded) NICS values. Computational studies consistently show that furan has a less negative NICS value than pyrrole and thiophene, providing robust theoretical validation for its lower aromaticity.[10][11]
Conclusion for the Drug Development Professional
The electronic structure of furan presents a classic case of competing effects. While it achieves aromaticity through a 6π-electron system, the high electronegativity of the oxygen atom significantly curtails the degree of resonance stabilization. This leads to a molecule that is aromatic, yet retains a high degree of reactivity characteristic of a conjugated diene. For researchers in drug development, this duality is a powerful tool. The furan core offers a planar, aromatic scaffold for molecular elaboration, while its inherent reactivity and electron-rich nature provide specific sites for chemical modification, such as electrophilic substitution (which preferentially occurs at the more electron-rich C2 position) and cycloaddition reactions.[9][13] A deep appreciation for the delicate balance of its resonance contributors is therefore essential for predicting its behavior and harnessing its full potential in medicinal chemistry.
References
- 1. Explain in detail how furan is aromatic? - askIITians [askiitians.com]
- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. Furan - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. The resonance of furan and thiophene at 2 & 3 attacking position? - askIITians [askiitians.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride from its parent carboxylic acid, 2-Methyl-5-phenylfuran-3-carboxylic acid. Acyl chlorides are highly valuable reactive intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals, serving as precursors for the formation of esters, amides, and ketones. The furan nucleus, an electron-rich aromatic heterocycle, is a recognized pharmacophore present in numerous biologically active compounds.[1] This guide details a robust protocol using thionyl chloride (SOCl₂) for the chlorination, discusses the underlying chemical principles, outlines critical safety procedures, and provides a framework for reaction monitoring and product purification.
Introduction and Scientific Context
The 2-methyl-5-phenylfuran scaffold is a key structural motif in medicinal chemistry and materials science. The functionalization at the 3-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of similar furan-containing structures have been investigated for their fungicidal properties.[2] The conversion of the relatively unreactive carboxylic acid to the highly electrophilic acyl chloride is a pivotal activation step, enabling facile nucleophilic acyl substitution reactions.
The method described herein employs thionyl chloride, a common and highly effective reagent for this transformation. The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[3][4] This process is often catalyzed by N,N-dimethylformamide (DMF) to enhance the reaction rate.[5]
Molecular Structures:
-
Starting Material: 2-Methyl-5-phenylfuran-3-carboxylic acid (CAS: 108124-17-0)
-
Reagent: Thionyl chloride (CAS: 7719-09-7)
-
Product: this compound (CAS: 175276-57-0)
Chemical Principles and Mechanism
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution reaction. The mechanism involves several key steps that transform the poor leaving group (-OH) into an excellent one.
-
Nucleophilic Attack: The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[4]
-
Intermediate Formation: This attack forms a protonated chlorosulfite intermediate.
-
Leaving Group Departure: A chloride ion is eliminated and subsequently acts as a nucleophile.
-
Tetrahedral Intermediate: The chloride ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Product Formation: The intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to yield the final acyl chloride product.[5] The formation of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle.
A catalytic amount of DMF can accelerate this reaction by forming a Vilsmeier reagent intermediate with thionyl chloride, which is a more potent chlorinating agent.
Caption: Fig 1. Simplified Reaction Mechanism
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Quantity (Example Scale) | Notes |
| 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 | 202.21 g/mol | 5.0 g (24.7 mmol) | Ensure starting material is dry. |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 5.4 mL (74.1 mmol, 3 eq) | Use freshly opened or distilled reagent. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 2-3 drops (catalytic) | Anhydrous grade. |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | 50 mL + 20 mL | For reaction and co-evaporation. |
| Anhydrous Hexane | 110-54-3 | 86.18 g/mol | As needed | For washing/recrystallization. |
Equipment
-
100 mL round-bottom flask with a magnetic stir bar
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution)
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
Caption: Fig 2. Experimental Synthesis Workflow
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-5-phenylfuran-3-carboxylic acid (5.0 g, 24.7 mmol). Add anhydrous toluene (50 mL).
-
Inert Atmosphere: Fit the flask with a reflux condenser and ensure the system is under a positive pressure of an inert gas (N₂ or Ar). The outlet of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ byproducts.
-
Reagent Addition: While stirring, add thionyl chloride (5.4 mL, 74.1 mmol) to the suspension dropwise at room temperature. After the addition is complete, add 2-3 drops of anhydrous DMF.
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature ~110-120°C). The solid carboxylic acid should dissolve as it converts to the acyl chloride. Maintain the reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation: After the reaction is complete (typically when the solution becomes clear and gas evolution stops), cool the mixture to room temperature.
-
Solvent Removal: Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Crucial Insight: Thionyl chloride is corrosive to pump components. A cold trap (liquid nitrogen or dry ice/acetone) should be used between the rotary evaporator and the vacuum pump.
-
Purification: Add 20 mL of anhydrous toluene to the crude residue and remove it again by rotary evaporation. This azeotropic removal helps to eliminate the last traces of thionyl chloride. The product, this compound, is reported as a beige solid with a melting point of 85°C.[6][7] If necessary, the solid can be further purified by recrystallization from anhydrous hexane or by vacuum distillation.
Safety and Hazard Management
Trustworthiness through Self-Validation: A safe protocol is a valid protocol. Adherence to these safety measures is non-negotiable for the well-being of the researcher and the integrity of the experiment.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (SO₂ and HCl).[8][9]
-
Handling: Must be handled exclusively in a chemical fume hood.[10]
-
PPE: Wear chemical splash goggles, a face shield, a lab coat, and solvent-resistant gloves (e.g., neoprene or butyl rubber).[10][11]
-
Spills: Neutralize small spills with sodium bicarbonate or another suitable dry absorbent. Do not use water.[11]
-
Emergency: An eyewash station and safety shower must be immediately accessible.[10]
-
-
Byproduct Management: The reaction generates significant amounts of HCl and SO₂ gas. The reaction apparatus must be vented through a gas trap containing a basic solution (e.g., 5M NaOH) to neutralize these corrosive gases.
-
Catalyst Hazard: The use of DMF as a catalyst with thionyl chloride can generate trace amounts of dimethylcarbamoyl chloride (DMCC), a potential human carcinogen. While the risk is minimal at a catalytic scale, awareness and containment within the fume hood are essential.
Characterization and Data
The successful synthesis of the product should be confirmed by analytical methods.
| Property | Expected Value | Method |
| Physical State | Beige Solid[7] | Visual |
| Melting Point | 85°C[6] | Melting Point |
| Molecular Formula | C₁₂H₉ClO₂[1][11] | - |
| Molecular Weight | 220.65 g/mol [1][11] | - |
| IR Spectroscopy | Expected strong C=O stretch for acyl chloride at ~1780-1815 cm⁻¹ (shifted from ~1700 cm⁻¹ for the carboxylic acid). | FT-IR |
| ¹H NMR Spectroscopy | Disappearance of the broad carboxylic acid proton signal (>10 ppm). Shifts in aromatic and methyl protons are expected. | ¹H NMR |
References
- 1. 175276-57-0|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furan synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | CAS 175276-57-0 [matrix-fine-chemicals.com]
- 7. Synthesis and fungicidal activity of some 5-membered heterocyclic derivatives containing benzimidazoles [pubmed.ncbi.nlm.nih.gov]
- 8. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride via Thionyl Chloride Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride, a key intermediate in the development of novel therapeutics. The protocol details the reaction of 2-Methyl-5-phenylfuran-3-carboxylic acid with thionyl chloride (SOCl₂), a robust and efficient method for the preparation of acyl chlorides. This guide is designed to provide both a theoretical understanding of the reaction mechanism and a practical, step-by-step protocol for laboratory application.
Introduction
Furan derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties, make them attractive scaffolds in drug discovery.[2][3][4] The conversion of furan-based carboxylic acids to their corresponding acyl chlorides is a critical step in the synthesis of more complex molecules, such as amides and esters, which are prevalent in many pharmaceutical agents.[5] Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution, making them invaluable in the synthesis of a wide array of derivatives.[5]
This application note focuses on the specific conversion of 2-Methyl-5-phenylfuran-3-carboxylic acid to this compound using thionyl chloride. This transformation is significant as it activates the carboxylic acid moiety, paving the way for the synthesis of novel compounds with potential therapeutic applications.
Reaction Mechanism and Scientific Rationale
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key role of thionyl chloride is to convert the hydroxyl group of the carboxylic acid, which is a poor leaving group, into a highly effective one.[5][6]
The mechanism can be delineated into the following key steps:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[6][7]
-
Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a proton and a chloride ion, results in the formation of a reactive acyl chlorosulfite intermediate.[8]
-
Nucleophilic Acyl Substitution: A chloride ion, generated in the previous step, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite intermediate.[6][7]
-
Product Formation and By-product Elimination: The tetrahedral intermediate formed collapses, leading to the formation of the final acyl chloride product. This step is accompanied by the elimination of sulfur dioxide (SO₂) and a chloride ion, which subsequently protonates to form hydrochloric acid (HCl).[5] The evolution of gaseous by-products, SO₂ and HCl, helps to drive the reaction to completion.[5][7]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[8]
Materials:
-
2-Methyl-5-phenylfuran-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas trap (e.g., a bubbler with a sodium hydroxide solution)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-5-phenylfuran-3-carboxylic acid (1.0 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (sufficient to dissolve the starting material). To this solution, add thionyl chloride (typically 1.5 to 2.0 eq) dropwise at room temperature. A gas trap should be connected to the top of the reflux condenser to neutralize the HCl and SO₂ gases produced during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol to form the methyl ester, and comparing it to the starting carboxylic acid.
-
Work-up: After the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis), cool the mixture to room temperature.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap between the evaporator and the vacuum pump to capture the corrosive vapors.
-
Purification: The resulting crude this compound is often used in the next synthetic step without further purification. If necessary, purification can be achieved by vacuum distillation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-5-phenylfuran-3-carboxylic acid | |
| Reagent | Thionyl Chloride (SOCl₂) | [8] |
| Stoichiometry | 1.5 - 2.0 equivalents of SOCl₂ | |
| Solvent | Anhydrous Dichloromethane (DCM) | [8] |
| Reaction Temperature | Reflux (approx. 40°C for DCM) | [8] |
| Reaction Time | 2 - 4 hours | |
| Expected Yield | Typically high (>90%) | General Expectation |
| Product | This compound |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents and solvent are anhydrous, as moisture will quench the thionyl chloride. The reaction time can also be extended.
-
Darkening of the Reaction Mixture: Some decomposition may occur, leading to a darker solution. This is not uncommon, especially with prolonged heating. Minimizing the reaction time once the starting material is consumed can mitigate this.
-
Low Yield: Ensure that the removal of excess thionyl chloride is performed carefully to avoid loss of the product, which can be volatile. A cold trap on the rotary evaporator is recommended.
-
Safety: Thionyl chloride is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
// Troubleshooting paths Incomplete_Reaction -> Extend_Time [style=dashed]; Proceed -> Dark_Mixture [style=dashed]; Dark_Mixture -> Minimize_Heat; Workup -> Low_Yield [style=dashed]; Low_Yield -> Check_Evaporation; } केंदक Caption: Troubleshooting workflow for the synthesis of this compound.
Safety and Handling
Thionyl Chloride (SOCl₂):
-
Hazards: Highly toxic, corrosive, and reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled.
-
Handling: Must be handled in a chemical fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.
-
Spills: Neutralize small spills with sodium bicarbonate. For larger spills, evacuate the area and seek assistance from trained personnel. Do not use water to clean up spills.
2-Methyl-5-phenylfuran-3-carboxylic acid and this compound:
-
Hazards: While specific toxicity data may be limited, it is prudent to treat these compounds as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
-
Handling: Handle in a well-ventilated area or a fume hood. Wear standard laboratory PPE.
Conclusion
The conversion of 2-Methyl-5-phenylfuran-3-carboxylic acid to its acyl chloride derivative using thionyl chloride is a fundamental and enabling transformation for the synthesis of novel furan-based compounds in drug discovery and development. The protocol outlined in this application note, grounded in established chemical principles, provides a reliable method for achieving this conversion. By understanding the reaction mechanism and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for further chemical exploration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Oxalyl Chloride as a Superior Reagent for Acyl Chloride Formation: Application Notes and Protocols
In the landscape of organic synthesis, the conversion of carboxylic acids to acyl chlorides represents a pivotal activation step, unlocking a gateway to a diverse array of functional groups including esters, amides, and ketones.[1][2] While several reagents can effect this transformation, oxalyl chloride ((COCl)₂) has emerged as a reagent of choice in many modern laboratories, particularly for the synthesis of complex and sensitive molecules.[3] This guide provides an in-depth exploration of oxalyl chloride's application in acyl chloride synthesis, detailing its mechanistic underpinnings, practical advantages, and comprehensive protocols designed for immediate implementation by researchers in pharmaceutical and fine chemical development.
The Mechanistic Advantage: Mild, Efficient, and Clean Conversion
The efficacy of oxalyl chloride in converting carboxylic acids to acyl chlorides is significantly enhanced by the use of a catalytic amount of N,N-dimethylformamide (DMF).[4][5] This combination offers a distinct advantage over harsher reagents like thionyl chloride (SOCl₂), allowing for milder reaction conditions, often at room temperature, and yielding volatile byproducts that simplify purification.[6][7]
The reaction proceeds through a catalytically driven pathway. DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium salt intermediate.[5][8][9] This highly reactive species is the key to the mild activation of the carboxylic acid.
The catalytic cycle can be summarized as follows:
-
Formation of the Vilsmeier Reagent: Oxalyl chloride reacts with the catalytic DMF to generate the Vilsmeier reagent, releasing carbon dioxide and carbon monoxide in the process.[10]
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the Vilsmeier reagent, forming an unstable O-acyl-imidoyl intermediate.
-
Nucleophilic Attack and Acyl Chloride Formation: A chloride ion, generated in the initial step, attacks the carbonyl carbon of the intermediate. This leads to the collapse of the intermediate, yielding the desired acyl chloride and regenerating the DMF catalyst.[11]
This catalytic mechanism avoids the high temperatures often required when using thionyl chloride, preserving sensitive functional groups within the substrate.[7] Furthermore, the byproducts of the reaction—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which facilitates their removal from the reaction mixture and simplifies the workup procedure.[6][7]
Caption: Catalytic cycle of acyl chloride formation using oxalyl chloride and DMF.
Comparative Analysis: Oxalyl Chloride vs. Thionyl Chloride
The choice of chlorinating agent is a critical decision in synthesis design. The following table provides a comparative overview of oxalyl chloride and the more traditional reagent, thionyl chloride.
| Feature | Oxalyl Chloride ((COCl)₂) | Thionyl Chloride (SOCl₂) |
| Byproducts | CO, CO₂, HCl (all gaseous)[6] | SO₂, HCl (both gaseous)[6] |
| Reaction Conditions | Typically room temperature in a solvent (e.g., DCM, THF)[12] | Often neat or in a high-boiling solvent at reflux temperatures[6] |
| Catalyst | Catalytic DMF is commonly used for rate acceleration[6] | Not always necessary, but can be used[6] |
| Reactivity & Selectivity | Generally milder and more selective, reducing side reactions with sensitive functional groups[4][7] | Highly reactive, which can lead to side reactions and degradation of sensitive substrates[7] |
| Work-up | Simplified due to volatile byproducts; excess reagent and solvent are removed by evaporation[7] | Requires removal of excess reagent, often by distillation[6] |
| Cost | More expensive[6] | Less expensive[6] |
General Protocol for Acyl Chloride Synthesis
This protocol provides a general methodology for the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride. It is crucial that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and product.
Materials:
-
Carboxylic acid
-
Oxalyl chloride (≥98%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent (e.g., THF, benzene)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Gas outlet (bubbler or connection to a fume hood scrubber)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous dichloromethane (DCM) to dissolve or suspend the carboxylic acid. A typical concentration is 0.1–0.5 M.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-5 mol%) to the mixture via syringe.
-
Addition of Oxalyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (typically 1.1–1.5 eq) dropwise via syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the gas is safely vented.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the corresponding methyl ester by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.
-
Purification: The resulting crude acyl chloride is often of sufficient purity for subsequent reactions.[13] If necessary, purification can be achieved by distillation under reduced pressure.[14][15]
Caption: Experimental workflow for acyl chloride synthesis.
Safety and Handling of Oxalyl Chloride
Oxalyl chloride is a toxic, corrosive, and moisture-sensitive reagent that must be handled with extreme care in a well-ventilated chemical fume hood.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[18][19]
-
Inhalation Hazard: Oxalyl chloride vapors are highly toxic and can cause severe respiratory tract burns.[16][20] Avoid inhaling vapors.
-
Corrosivity: It is severely corrosive to the skin and eyes.[17][20] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]
-
Reactivity with Water: Oxalyl chloride reacts violently with water, producing toxic gases (HCl, CO, CO₂).[4][20] All reactions and storage must be under anhydrous conditions.[17][19]
-
Storage: Store oxalyl chloride in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[17][19]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material like vermiculite or dry sand.[16][17] Do not use combustible materials like sawdust.
-
Quenching and Disposal: Unused oxalyl chloride and reaction residues must be quenched carefully. A recommended procedure is to dilute with an inert solvent (e.g., DCM) and slowly add to a stirred, cooled solution of a weak base like sodium bicarbonate.[17] Dispose of as hazardous waste according to institutional guidelines.[17]
A significant safety consideration when using DMF as a catalyst is the potential formation of the minor byproduct dimethylcarbamoyl chloride (DMCC), a potent carcinogen.[4][21] While the levels are typically low, it is crucial to handle the reaction mixture and resulting product with appropriate precautions.
Scope and Limitations
Oxalyl chloride is a versatile reagent compatible with a wide range of functional groups. Its mild nature makes it particularly suitable for substrates containing:
-
Stereogenic centers prone to racemization[7]
-
Acid-sensitive protecting groups
-
Functional groups susceptible to rearrangement[7]
However, limitations exist. Carboxylic acids with highly nucleophilic groups may undergo intramolecular reactions. Additionally, the presence of unprotected alcohols or amines will lead to competitive reactions with oxalyl chloride. In such cases, appropriate protection strategies must be employed.
Conclusion
Oxalyl chloride, particularly when used with catalytic DMF, stands out as a premier reagent for the synthesis of acyl chlorides. Its mild reaction conditions, high selectivity, and the formation of only gaseous byproducts streamline the synthetic process, from reaction execution to product purification. While its cost and handling requirements necessitate careful consideration, the benefits it offers, especially in the context of complex molecule synthesis, make it an indispensable tool for the modern organic chemist. Adherence to the detailed protocols and safety guidelines presented in this document will enable researchers to harness the full potential of this powerful reagent safely and effectively.
References
- 1. study.com [study.com]
- 2. nbinno.com [nbinno.com]
- 3. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 18. westliberty.edu [westliberty.edu]
- 19. lobachemie.com [lobachemie.com]
- 20. Oxalyl Chloride Manufacturer - Anshul Specialty Molecules Private Limited [anshulchemicals.com]
- 21. pubs.acs.org [pubs.acs.org]
The Paal-Knorr Synthesis: A Researcher's Guide to Substituted Furans
The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile bioisostere.[1] Its presence in numerous natural products and pharmaceuticals underscores a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] For researchers and drug development professionals, mastering the synthesis of functionalized furans is a critical endeavor. Among the synthetic chemist's arsenal, the Paal-Knorr furan synthesis stands out as a robust and widely adopted method for constructing this valuable heterocycle from 1,4-dicarbonyl compounds.[1][3]
This guide provides an in-depth exploration of the Paal-Knorr synthesis, moving beyond a mere recitation of steps to elucidate the underlying principles that govern this powerful transformation. We will delve into the reaction mechanism, explore the diverse range of catalysts and conditions, and present detailed, field-proven protocols. This document is designed to empower researchers to not only successfully execute the Paal-Knorr synthesis but also to intelligently troubleshoot and adapt the reaction for the synthesis of novel, highly functionalized furan derivatives.
The Mechanism: An Acid-Catalyzed Cyclization Cascade
The Paal-Knorr furan synthesis is fundamentally an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound, followed by dehydration to form the aromatic furan ring.[4][5] While the overall transformation is straightforward, a nuanced understanding of the mechanistic steps is crucial for optimizing reaction conditions and predicting outcomes.
The reaction commences with the protonation of one of the carbonyl oxygens by an acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon.[1][4] The second carbonyl group then undergoes enolization to form a nucleophilic enol.[4] The critical ring-forming step involves the intramolecular attack of the enol on the protonated carbonyl, leading to a five-membered cyclic hemiacetal intermediate.[1][6] Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates an oxonium ion. A final deprotonation step restores the aromaticity of the ring, yielding the substituted furan.[6]
It is worth noting that mechanistic studies have revealed that the diastereomers of certain 3,4-disubstituted-2,5-hexanediones react at different rates, which challenges the simplified model of a common enol intermediate for both isomers.[3][4] This suggests that the conformational requirements for cyclization can influence the reaction kinetics, a factor to consider when working with sterically demanding substrates.[3]
Caption: The reaction mechanism of the Paal-Knorr furan synthesis.
Optimizing the Reaction: A Guide to Catalysts and Conditions
The versatility of the Paal-Knorr synthesis is reflected in the wide array of catalysts and reaction conditions that can be employed. The choice of catalyst and solvent system is critical and should be tailored to the specific substrate, particularly its sensitivity to harsh acidic conditions.[4]
Traditionally, the reaction is carried out with protic acids such as sulfuric acid or hydrochloric acid, or with dehydrating agents like phosphorus pentoxide.[4] However, these conditions can be harsh, leading to degradation of sensitive functional groups.[7] Milder conditions have been developed using Lewis acids or solid-supported catalysts. In recent years, microwave-assisted Paal-Knorr synthesis has emerged as a highly efficient method, significantly reducing reaction times and often improving yields.[8][9]
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Protic Acids | H₂SO₄, HCl, p-TsOH[6] | Toluene or acetic acid, reflux[7] | Inexpensive, readily available | Harsh conditions, potential for side reactions and substrate degradation[7] |
| Lewis Acids | ZnBr₂, BF₃·Et₂O, Sc(OTf)₃, Bi(NO₃)₃[6] | Anhydrous solvents (e.g., CH₂Cl₂) | Milder conditions, suitable for acid-sensitive substrates | Higher cost, may require inert atmosphere |
| Dehydrating Agents | P₂O₅, Ac₂O, TiCl₄[4][10] | Often neat or in aprotic solvents | Powerful driving force for the reaction | Can be aggressive and lead to charring |
| Solid Catalysts | Clay, Montmorillonite, α-Zr(KPO₄)₂[6] | Solvent or solvent-free, heating | Easy removal from reaction mixture, potential for recyclability | May have lower activity than homogeneous catalysts |
| Microwave Irradiation | Often catalyst-free or with a catalytic amount of acid[7][9] | Polar solvents (e.g., EtOH/H₂O)[7] | Dramatically reduced reaction times (minutes vs. hours), often higher yields, milder conditions[8] | Requires specialized microwave reactor equipment |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of substituted furans via the Paal-Knorr reaction, showcasing both classical and modern methodologies.
Protocol 1: Classical Synthesis of 2,5-Dimethylfuran using p-Toluenesulfonic Acid
This protocol describes a traditional approach using a Brønsted acid catalyst with azeotropic removal of water.[7][11]
Reagents and Equipment:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)
-
Toluene (50 mL)
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add hexane-2,5-dione (1.14 g, 10 mmol) and toluene (50 mL).[11]
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) to the mixture.[11]
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.[7]
-
Continue refluxing for 4-6 hours or until the theoretical amount of water (0.18 mL) has been collected and TLC analysis indicates complete consumption of the starting material.[7]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid, followed by brine (1 x 20 mL).[7][11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[11]
-
The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.
Protocol 2: Microwave-Assisted Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate
This protocol demonstrates the speed and efficiency of microwave-assisted Paal-Knorr synthesis.[7][9]
Reagents and Equipment:
-
Methyl 2-acetyl-3-methyl-4-oxopentanoate (1 mmol)
-
Ethanol/water (1:1 mixture, 3 mL)
-
1 M Hydrochloric acid (catalytic amount, ~2-3 drops)
-
Microwave process vial (10 mL) with a septum cap
-
Magnetic stir bar
-
Laboratory microwave reactor
Procedure:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol).[7]
-
Add the ethanol/water solvent mixture (3 mL) and a catalytic amount of 1 M HCl. Note: For some substrates, no acid catalyst is required under microwave conditions.[7]
-
Seal the vial with a septum cap and place it in the microwave reactor.[7]
-
Irradiate the mixture at 140 °C for 3-5 minutes, monitoring the internal pressure to ensure it remains within the safe limits of the equipment.[7][9]
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.[7]
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[7]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[7]
-
Filter and remove the solvent in vacuo. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[7]
Caption: A comparative workflow of classical versus microwave-assisted Paal-Knorr synthesis.
Applications in Drug Development
The furan ring is a privileged scaffold in medicinal chemistry, and the Paal-Knorr synthesis provides a direct route to many furan-containing active pharmaceutical ingredients (APIs) and their key intermediates.[5] For instance, the antimicrobial drug nitrofurantoin contains a furan ring that is crucial for its activity.[2][5] The synthesis of such compounds often relies on the robust and adaptable nature of the Paal-Knorr reaction. Furthermore, the ability to introduce a wide variety of substituents onto the furan ring using this method allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Insufficiently acidic conditions; sterically hindered substrate; deactivating electronic effects. | Increase catalyst loading or switch to a stronger acid/dehydrating agent (e.g., P₂O₅).[7] For sterically hindered substrates, prolonged reaction times or higher temperatures (e.g., using microwave heating) may be necessary. |
| Formation of Tar / Decomposition | Reaction conditions are too harsh (strong acid, high temperature). | Switch to a milder catalyst (e.g., a Lewis acid like ZnBr₂).[7] Employ microwave-assisted synthesis to reduce reaction time and temperature.[7][8] |
| Unexpected Byproducts | Contamination of the starting 1,4-dicarbonyl; presence of ammonia or primary amines leading to pyrrole formation. | Purify the 1,4-dicarbonyl starting material before the cyclization step. Ensure the reaction is free from nitrogen-containing nucleophiles if furan is the desired product.[7] |
Conclusion
The Paal-Knorr synthesis is a timeless yet evolving reaction that remains indispensable for the preparation of substituted furans. Its operational simplicity, broad substrate scope, and adaptability to modern techniques like microwave heating ensure its continued relevance in both academic research and industrial drug development. By understanding the mechanistic underpinnings and the interplay between substrates, catalysts, and reaction conditions, researchers can effectively leverage this powerful transformation to access a diverse array of furan-containing molecules with significant potential in medicine and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: The Fiest-Benary Furan Synthesis
A Comprehensive Guide for Synthetic Chemists
The Fiest-Benary furan synthesis, a classic name reaction in organic chemistry, offers a robust and versatile pathway to construct substituted furan rings.[1][2] First described independently by Franz Feist and Erich Bénary, this method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[3] Given the prevalence of the furan motif in natural products, pharmaceuticals, and functional materials, a deep understanding of this synthesis is invaluable for researchers in drug development and materials science.[3] This guide provides an in-depth look at the reaction's mechanism, a detailed experimental protocol, and a discussion of its scope and limitations, grounded in established chemical principles.
Mechanistic Rationale: A Stepwise Annulation
The Fiest-Benary synthesis is not a simple mixing of reagents; it is a sequential process where each step is mechanistically significant. The overall transformation is a condensation-cyclization reaction.[3] Understanding the causality behind this sequence is critical for troubleshooting and optimization.
The reaction proceeds through four key stages:
-
Deprotonation: The process begins with the deprotonation of the β-dicarbonyl compound at the α-carbon (the active methylene group) by a base. This generates a highly nucleophilic enolate ion. The choice of base is critical; mild bases like pyridine or triethylamine are often preferred as strong bases (e.g., NaOH, NaOEt) can lead to unwanted side reactions such as the hydrolysis of ester groups.[1][3]
-
Nucleophilic Substitution (Alkylation): The generated enolate attacks the α-carbon of the α-halo ketone in a classic SN2 reaction, displacing the halide ion.[1] This intermolecular carbon-carbon bond formation yields a tricarbonyl intermediate.[4]
-
Intramolecular Cyclization: The tricarbonyl intermediate, under the basic conditions, enolizes. The resulting enolate oxygen then performs an intramolecular nucleophilic attack on one of the ketone carbonyls to form a five-membered hydroxydihydrofuran ring.[3]
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to yield the stable, aromatic furan ring.[3] This dehydration is often spontaneous or can be facilitated by gentle heating or a trace of acid.
Mechanistic Diagram
Caption: The four key stages of the Fiest-Benary furan synthesis.
Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
This section provides a detailed, self-validating protocol for a representative Fiest-Benary reaction. The procedure is based on established literature methods for the reaction between ethyl acetoacetate (a β-ketoester) and chloroacetone (an α-halo ketone).[1]
General Considerations & Optimization
Before proceeding, a scientist must consider several variables that can be tuned to optimize the reaction for different substrates.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| α-Halo Ketone | Chloroacetone, bromoacetone, phenacyl halides. | Reactivity follows the order I > Br > Cl. Chloro- and bromo-ketones are common due to a good balance of reactivity and stability. Iodides can be highly reactive but may lead to side reactions.[1][3] |
| β-Dicarbonyl | Ethyl acetoacetate, acetylacetone, other β-ketoesters/diketones. | The choice of this reactant directly dictates the substitution pattern on the final furan ring. Ethyl acetoacetate is a classic choice, leading to furan-3-carboxylates.[1] |
| Base | Pyridine, triethylamine (Et₃N), ammonia. | Mild, non-nucleophilic bases are optimal to prevent hydrolysis of ester groups or other sensitive functionalities. Strong bases should be avoided unless the substrate is robust.[3] |
| Solvent | Ethanol, Tetrahydrofuran (THF), Dimethylformamide (DMF). | Polar solvents are typically used to facilitate the dissolution of the reactants and intermediates. In some cases, the reaction can be performed neat (without solvent).[1][4] |
| Temperature | Room Temperature to Reflux (typically 50–100 °C). | Heating is often required to drive the cyclization and dehydration steps to completion. However, prolonged heating at high temperatures may cause decomposition of the product.[3] |
Step-by-Step Methodology
Objective: To synthesize ethyl 2,5-dimethylfuran-3-carboxylate.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Pyridine (1.1 eq)
-
Ethanol (as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Base Addition: To the stirred solution, add pyridine (1.1 eq).
-
Substrate Addition: Slowly add chloroacetone (1.0 eq) to the mixture. Self-Validation Check: A mild exotherm may be observed. The solution may change color.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether.
-
Workup - Aqueous Washes: Transfer the diluted mixture to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃ solution (to remove any acidic impurities and excess pyridine), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 2,5-dimethylfuran-3-carboxylate.
Experimental Workflow Diagram
Caption: General experimental workflow for the Fiest-Benary synthesis.
Scope, Variations, and Scientific Frontiers
The true utility of a reaction is defined by its scope and the ability to adapt it to new challenges.
-
Substrate Scope: The Fiest-Benary synthesis is broadly applicable. A wide variety of α-halo ketones and β-dicarbonyl compounds can be successfully employed, allowing for the synthesis of a diverse library of substituted furans.[1]
-
Chemoselectivity Challenges: A key consideration is the potential for an alternative reaction pathway. The 1,4,6-tricarbonyl intermediate can, under certain conditions, undergo an acid-catalyzed Paal-Knorr type cyclization, which would lead to a different furan isomer.[4][5] Careful control of the reaction conditions, particularly maintaining a basic environment, is crucial to favor the desired Fiest-Benary product.
-
The "Interrupted" Fiest-Benary (IFB) Reaction: A significant modification involves halting the reaction after the cyclization step, before the final dehydration.[3] This "interrupted" pathway isolates the hydroxydihydrofuran intermediate. This has been exploited in asymmetric synthesis, where chiral catalysts, such as those based on cinchona alkaloids, can be used to produce these intermediates with high enantioselectivity.[6] These chiral building blocks are valuable for constructing complex molecules, such as the core of zaragozic acid.[3]
References
Application Notes and Protocols for Esterification Reactions with 2-Methyl-5-phenylfuran-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2-Methyl-5-phenylfuran Scaffold
The furan nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile building block in the synthesis of a vast array of pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable component in the design of novel therapeutics with enhanced metabolic stability and receptor binding affinity.[2] Specifically, the 2-methyl-5-phenylfuran-3-carboxylate moiety and its derivatives have garnered significant attention for their potential applications in drug discovery, owing to the diverse biological activities associated with substituted furans, including antimicrobial and anticancer properties.[3][4]
This comprehensive guide provides detailed application notes and robust protocols for the esterification of 2-Methyl-5-phenylfuran-3-carbonyl chloride, a key intermediate for accessing a diverse library of ester derivatives. These protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Core Principles of Esterification with this compound
The conversion of an acyl chloride to an ester is a classic nucleophilic acyl substitution reaction. The high reactivity of the acyl chloride functional group makes it an excellent electrophile for reaction with a wide range of nucleophiles, including primary, secondary, and tertiary alcohols, as well as phenols. The general mechanism involves the attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield the final ester product.
Two primary methodologies are presented herein for the esterification of this compound: the Schotten-Baumann reaction, which is particularly effective for primary and secondary alcohols, and a 4-Dimethylaminopyridine (DMAP) catalyzed method, which is advantageous for less reactive or sterically hindered alcohols.
Schotten-Baumann Reaction: A Robust Method for Esterification
The Schotten-Baumann reaction is a well-established and versatile method for the acylation of alcohols and phenols.[2][5] It is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, which serves two critical roles: to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion, and to deprotonate the alcohol, increasing its nucleophilicity.[3]
The choice of base and solvent system is crucial for the success of the Schotten-Baumann reaction. A biphasic system, often employing an organic solvent like dichloromethane or diethyl ether and an aqueous base, is highly effective as it separates the product in the organic layer while the base neutralizes the HCl in the aqueous phase.[4] For reactions with alcohols that are sensitive to strong aqueous base, an organic-soluble base like pyridine or triethylamine in an anhydrous organic solvent is preferred.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
The starting material for the esterification reactions is this compound. This can be readily prepared from the corresponding carboxylic acid.
Materials:
-
2-Methyl-5-phenylfuran-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-Methyl-5-phenylfuran-3-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) and monitor the reaction progress by observing the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂).
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Schotten-Baumann Esterification of Primary and Secondary Alcohols
This protocol is suitable for the esterification of primary and secondary alcohols with this compound.
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., ethanol, isopropanol)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 - 1.2 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled alcohol solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[6]
References
- 1. WO2015030590A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Mastering the Friedel-Crafts Acylation of Furan Derivatives
Introduction: The Synthetic Challenge and Opportunity of Furan Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of a keto-functional group onto aromatic rings, thereby creating valuable intermediates for pharmaceuticals, agrochemicals, and material science.[1] Furan, an electron-rich five-membered heterocycle, presents a unique case. Its high reactivity makes it an excellent substrate for electrophilic aromatic substitution, but this same reactivity also renders it highly susceptible to polymerization and degradation under the harsh conditions of classical Friedel-Crafts reactions, which often employ strong Lewis acids like aluminum chloride (AlCl₃).[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, field-proven protocols, and critical troubleshooting strategies required to successfully perform the Friedel-Crafts acylation on furan and its derivatives. By understanding the causality behind experimental choices, researchers can navigate the challenges of furan's sensitivity and harness its synthetic potential to produce acylfurans, such as the commercially significant 2-acetylfuran, with high yield and selectivity.[1]
Mechanism and Regioselectivity: Directing the Acyl Group
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (an acyl halide or acid anhydride) and a Lewis acid catalyst.[4] This acylium ion is then attacked by the π-electron system of the furan ring.
Key Mechanistic Steps:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the acylating agent, facilitating the departure of the leaving group to form a resonance-stabilized acylium ion.[4]
-
Electrophilic Attack: The electron-rich furan ring attacks the acylium ion. This attack preferentially occurs at the C2 (α) position because the resulting carbocation intermediate (the sigma complex) is more effectively stabilized by resonance than the intermediate formed from attack at the C3 (β) position. The lone pair of electrons on the furan's oxygen atom participates in stabilizing the positive charge, leading to a more stable intermediate for C2 attack.[5]
-
Rearomatization: A base (often the Lewis acid complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the furan ring and yielding the final product.
Caption: Mechanism of Friedel-Crafts Acylation on Furan.
Because the initial acylation introduces an electron-withdrawing acyl group, the resulting 2-acylfuran product is deactivated towards further electrophilic substitution.[6][7] This property is a significant advantage over Friedel-Crafts alkylation, as it effectively prevents polysubstitution reactions, which are a common problem with activated rings.[8]
Optimizing the Reaction: Catalysts and Reagents
The success of a furan acylation hinges on the careful selection of reagents to mitigate the ring's acid sensitivity.
The Critical Choice of Lewis Acid Catalyst
Strong Lewis acids like AlCl₃ are generally unsuitable for furan, causing significant polymerization and low yields.[2] Milder catalysts are essential for a clean and efficient reaction.
| Catalyst | Typical Conditions & Observations | Advantages | Disadvantages | References |
| Aluminum Chloride (AlCl₃) | Stoichiometric amounts often required. Leads to significant polymerization and decomposition of furan. | Highly active for less sensitive substrates. | Too harsh for furan, low yields.[2][3] | |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic amounts. Milder conditions, often used with acetic anhydride. | Good catalyst for sensitive substrates, commercially available, easy to handle liquid. | Moisture sensitive. | [2][3] |
| Zinc Chloride (ZnCl₂) | Catalytic amounts (1-10 wt%). Often used with acetic anhydride, sometimes with added acetic acid to suppress polymerization. | Mild, effective, and relatively inexpensive. | May require heating (40-60 °C). | [9] |
| Stannic Chloride (SnCl₄) | Milder than AlCl₃. | Can provide good yields where other catalysts fail. | Corrosive and moisture sensitive. | [2][10] |
| Zeolites (e.g., H-beta) | Used as heterogeneous catalysts, often in vapor-phase or liquid-phase reactions at elevated temperatures. | Reusable, "green" alternative, can give high selectivity. | Can be prone to deactivation via carbon deposition. | [1] |
| Heteropoly Acids (e.g., Cr-DTP/K-10) | Heterogeneous catalyst used in solventless conditions. | Green chemistry approach, high conversion and selectivity, reusable. | May require specific preparation. | [11][12][13] |
Acylating Agents: Acyl Chlorides vs. Acid Anhydrides
Both acyl chlorides and acid anhydrides can serve as the source of the acyl group.
-
Acetyl Chloride (CH₃COCl): Highly reactive, often leading to faster reactions. However, its reaction produces corrosive hydrogen chloride (HCl) gas, which can contribute to substrate degradation and requires careful handling.[14]
-
Acetic Anhydride ((CH₃CO)₂O): Less reactive than acetyl chloride, which allows for a more controlled and often more selective reaction.[14] The byproduct is acetic acid, which is less corrosive and easier to manage than HCl. For acylating sensitive substrates like furan, acetic anhydride is frequently the preferred reagent.[14][15]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware must be thoroughly dried to prevent quenching of the moisture-sensitive catalysts.
Protocol 1: Synthesis of 2-Acetylfuran using Acetic Anhydride and Zinc Chloride
This protocol is a reliable and milder method for producing 2-acetylfuran, a key industrial intermediate.[9]
Materials:
-
Furan (0.1 mol, 6.8 g)
-
Acetic Anhydride (0.11 mol, 11.2 g, 10.4 mL)
-
Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount, ~1-10% of acetic anhydride weight)
-
Acetic Acid (optional, see notes)
-
Chloroform (or other suitable extraction solvent like Dichloromethane)
-
30% Sodium Hydroxide Solution
-
Water, Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add acetic anhydride and anhydrous zinc chloride.
-
Catalyst Dissolution: Stir the mixture at room temperature (or slightly warm to 30 °C) until the zinc chloride is fully dissolved. Note: Adding a small amount of acetic acid (0.1-1:1 molar ratio to acetic anhydride) can help suppress furan autopolymerization.[9]
-
Addition of Furan: Add furan dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature between 20-40 °C. An ice bath may be needed to control the initial exotherm.
-
Reaction: After the addition is complete, heat the mixture to 40-60 °C and maintain for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully add 100 mL of water and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of chloroform.
-
Neutralization & Washing: Combine the organic extracts and carefully wash with a 30% sodium hydroxide solution until the organic layer is neutralized (pH ~6-7). Subsequently, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation (boiling point of 2-acetylfuran is ~80-90 °C at 20-100 mbar) to obtain a clear liquid.[9]
Protocol 2: Acylation of Furan with Acetic Anhydride and BF₃·OEt₂
This protocol uses boron trifluoride etherate, another effective mild Lewis acid for this transformation.[3]
Materials:
-
Furan (1 equivalent)
-
Acetic Anhydride (1.1 equivalents)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (0.1 equivalents)
-
Anhydrous Diethyl Ether or Dichloromethane (as solvent)
-
Saturated Sodium Bicarbonate Solution
-
Water, Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add furan and the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the acetic anhydride to the stirred furan solution. Subsequently, add the boron trifluoride etherate dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the reaction solvent.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel or vacuum distillation.
Experimental Workflow and Troubleshooting
A systematic approach is crucial for success. The general workflow is outlined below.
Caption: General experimental workflow for furan acylation.
Even with optimized protocols, challenges can arise. The following guide addresses common issues.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategy | References |
| Low Yield / Polymerization | Harsh Catalyst: Strong Lewis acids (e.g., AlCl₃) are used. | Switch to a milder Lewis acid like ZnCl₂, BF₃·OEt₂, or SnCl₄. | [2] |
| High Temperature: Reaction temperature is too high, promoting side reactions. | Run the reaction at a lower temperature (e.g., 0 °C to RT). Use an ice bath during reagent addition to control exotherms. | [2] | |
| Formation of 2,5-Diacetylfuran | Incorrect Stoichiometry: Large excess of the acylating agent is used. | Use a slight excess of the acylating agent (e.g., furan:anhydride ratio of 1:1.1 to 1:1.3). | [9] |
| Prolonged Reaction Time: Reaction is left for too long after the starting material is consumed. | Monitor the reaction closely by TLC/GC and stop it once the mono-acylated product is maximized (typically 3-7 hours). | [9] | |
| Reaction Fails to Start | Inactive Catalyst: Lewis acid has been deactivated by moisture. | Ensure all glassware is oven- or flame-dried. Use freshly opened or properly stored anhydrous reagents and solvents. | [2] |
| Insufficient Activation: Reaction temperature is too low for the chosen catalyst/reagent combination. | If using a very mild system, gentle heating (e.g., 40-60 °C) may be required after the initial addition. | [9] |
Alternative Methods: The Vilsmeier-Haack Reaction
For the introduction of a formyl (-CHO) group, a direct Friedel-Crafts formylation is impractical due to the instability of formyl chloride.[4][16] The Vilsmeier-Haack reaction serves as an excellent, mild alternative for formylating electron-rich heterocycles like furan. It uses a "Vilsmeier reagent" (a chloroiminium ion) formed in-situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[16][17][18] This method avoids the use of strong Lewis acids and is often the go-to procedure for preparing 2-furaldehyde and its derivatives.[2][19]
Conclusion
The Friedel-Crafts acylation of furan derivatives is a powerful synthetic tool that requires a nuanced approach. The inherent acid sensitivity of the furan ring necessitates a departure from classical conditions, favoring milder Lewis acids such as ZnCl₂ and BF₃·OEt₂, or modern heterogeneous catalysts. Careful control of stoichiometry, temperature, and reaction time is paramount to prevent polymerization and disubstitution, ensuring high yields of the desired mono-acylated product. By implementing the robust protocols and troubleshooting strategies outlined in this guide, researchers can confidently and effectively synthesize acylated furans for a wide range of applications in science and industry.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]
- 14. benchchem.com [benchchem.com]
- 15. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 17. benchchem.com [benchchem.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. youtube.com [youtube.com]
Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-Methyl-5-phenylfuran-3-carbonyl Chloride
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the nucleophilic substitution reactions of 2-Methyl-5-phenylfuran-3-carbonyl chloride. This versatile building block is a key intermediate in the synthesis of a wide range of furan-based derivatives with potential applications in medicinal chemistry and materials science.[1][2] These notes elucidate the underlying reaction mechanisms, provide field-proven experimental protocols for the synthesis of esters, amides, and carboxylic acids, and explain the causal factors behind critical experimental choices.
Introduction: Understanding the Substrate
This compound (CAS: 175276-57-0) is a disubstituted furan derivative featuring a highly reactive acyl chloride functional group.[3] The furan core is an electron-rich, five-membered aromatic heterocycle. The substituents at the 2, 3, and 5 positions significantly influence the molecule's reactivity:
-
Acyl Chloride (C3): This is the primary site of reactivity. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and the chlorine atoms, making it an excellent substrate for nucleophilic attack.
-
Methyl Group (C2) & Phenyl Group (C5): These groups modulate the electronic properties of the furan ring and can influence the stability of reaction intermediates. Their presence is crucial for building molecular complexity in subsequent synthetic steps.
The primary reaction pathway for this compound is nucleophilic acyl substitution , a fundamental transformation for carboxylic acid derivatives.[4] This reaction involves the replacement of the chloride leaving group by a wide variety of nucleophiles.
The Core Mechanism: Nucleophilic Acyl Substitution
Nucleophilic acyl substitution reactions proceed via a characteristic two-step addition-elimination mechanism .[4][5] The general course of this reaction is predictable and robust, though the precise conditions depend on the strength of the nucleophile.[6][7]
-
Step 1 (Addition): The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond. This results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen carries a negative charge.[8]
-
Step 2 (Elimination): The tetrahedral intermediate collapses. The carbon-oxygen π bond is reformed, and in the process, the most stable leaving group is expelled. For an acyl chloride, the chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl), which drives the reaction to completion.[8]
The nature of the nucleophile dictates the specifics of the mechanism. Strong, negatively charged nucleophiles typically follow a simple two-step process.[5] Weaker, neutral nucleophiles (like water, alcohols, or amines) may require a base to deprotonate the nucleophile after it has added to the carbonyl, or an acid catalyst to activate the carbonyl group.[9]
Caption: General mechanism of nucleophilic acyl substitution.
Application Protocols: Synthesis of Key Derivatives
The following protocols are designed to be robust and reproducible. Researchers should adapt purification strategies based on the physical properties of the specific product synthesized.
Protocol 1: Esterification via Alcoholysis
This reaction converts the acyl chloride into the corresponding ester, a common functional group in bioactive molecules. The use of a non-nucleophilic base is critical.
-
Causality: Pyridine or triethylamine is added to act as a base, scavenging the hydrogen chloride (HCl) that is produced as a byproduct.[7] This prevents the protonation of the alcohol nucleophile and potential acid-catalyzed side reactions, driving the equilibrium toward the formation of the ester.
Detailed Protocol: Synthesis of Ethyl 2-Methyl-5-phenylfuran-3-carboxylate
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (EtOH, ~20 eq, serves as reagent and solvent)
-
Anhydrous Pyridine (1.2 eq)
-
Dichloromethane (DCM, anhydrous, optional solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure: a. To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound. b. Dissolve the acyl chloride in a minimal amount of anhydrous DCM (if necessary for solubility) or directly in anhydrous ethanol. c. Cool the mixture to 0 °C in an ice bath. d. Slowly add anhydrous pyridine to the stirring solution. e. Add the anhydrous ethanol dropwise. f. Allow the reaction to warm to room temperature and stir for 2-4 hours. g. Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar than the starting carboxylic acid (if hydrolysis occurs) and will appear as the acyl chloride spot disappears. h. Workup: i. Quench the reaction by adding deionized water. ii. Transfer the mixture to a separatory funnel and dilute with DCM or ethyl acetate. iii. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ (to remove any unreacted acid), and brine. iv. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Protocol 2: Amide Synthesis via Aminolysis
The formation of an amide bond is one of the most important reactions in medicinal chemistry. This protocol can be adapted for a wide range of primary and secondary amines.
-
Causality: Two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the generated HCl.[10] Alternatively, one equivalent of the amine can be used with an external, non-nucleophilic base like triethylamine. This is more atom-economical if the amine is valuable.
Detailed Protocol: Synthesis of N-benzyl-2-Methyl-5-phenylfuran-3-carboxamide
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (2.1 eq) OR Benzylamine (1.05 eq) and Triethylamine (TEA, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure: a. In an oven-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM. b. Cool the solution to 0 °C. c. In a separate flask, prepare a solution of benzylamine (and TEA, if using) in anhydrous DCM. d. Add the amine solution dropwise to the stirring acyl chloride solution over 15-20 minutes. A white precipitate (amine hydrochloride salt) will likely form. e. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours. f. Monitoring: Monitor by TLC until the starting acyl chloride is consumed. g. Workup: i. Dilute the reaction mixture with DCM. ii. Wash the organic layer sequentially with 1 M HCl (to remove excess amine/TEA), saturated NaHCO₃, and brine. iii. Dry the organic phase over Na₂SO₄, filter, and remove the solvent via rotary evaporation. h. Purification: The resulting crude amide is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography if it is an oil.
Summary of Reactions
The reactivity of this compound allows for the synthesis of a diverse library of compounds from a single precursor.
| Nucleophile (Nu-H) | Product Functional Group | Product Name Example | Required Base |
| R-OH (Alcohol) | Ester | Methyl 2-methyl-5-phenylfuran-3-carboxylate | Pyridine or TEA |
| H₂O (Water) | Carboxylic Acid | 2-Methyl-5-phenylfuran-3-carboxylic acid | Pyridine or TEA |
| R-NH₂ (Primary Amine) | Secondary Amide | N-ethyl-2-methyl-5-phenylfuran-3-carboxamide | Excess Amine or TEA |
| R₂-NH (Secondary Amine) | Tertiary Amide | N,N-diethyl-2-methyl-5-phenylfuran-3-carboxamide | Excess Amine or TEA |
| R-COO⁻ (Carboxylate) | Anhydride | Acetic 2-methyl-5-phenylfuran-3-carboxylic anhydride | None (used as salt) |
Experimental Workflow & Validation
A successful synthesis relies on a systematic workflow that includes reaction execution, in-process monitoring, and rigorous purification and characterization.
Caption: Standard experimental workflow for synthesis.
References
- 1. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 175276-57-0|this compound|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2-Methyl-5-phenylfuran-3-carbonyl chloride for Biological Screening
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring system, an electron-rich five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its presence in numerous natural products and synthetic compounds highlights its biological significance.[1] The furan nucleus is considered a versatile pharmacophore, a molecular framework crucial for a drug's biological activity, owing to its unique electronic properties and structural versatility.[1][2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The ability to readily functionalize the furan ring allows for the synthesis of diverse derivatives, which is critical in tuning biological activity and pharmacokinetic profiles.[1][3]
This guide focuses on 2-Methyl-5-phenylfuran-3-carbonyl chloride, a key intermediate for generating a library of novel compounds for biological screening. The core strategy involves leveraging the high reactivity of the acyl chloride group to introduce a variety of functional groups, thereby creating a diverse set of amides, esters, and other derivatives. This library can then be subjected to high-throughput screening (HTS) to identify "hit" or "lead" compounds with potential therapeutic value.[5][6]
Part 1: Synthesis of the Starting Material
The immediate precursor to the target acyl chloride is 2-Methyl-5-phenylfuran-3-carboxylic acid.[7] This carboxylic acid can be synthesized through various methods, often involving the construction of the furan ring from acyclic precursors.[1]
Protocol 1: Conversion of 2-Methyl-5-phenylfuran-3-carboxylic acid to Acyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis, activating the carboxyl group for subsequent nucleophilic acyl substitution reactions.[8][9] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[10][11]
Reaction Scheme: C₁₂H₁₀O₃ + SOCl₂ → C₁₂H₉ClO₂ + SO₂ + HCl
Materials:
-
2-Methyl-5-phenylfuran-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent[9]
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a fume hood, add 2-Methyl-5-phenylfuran-3-carboxylic acid (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the carboxylic acid.
-
Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirring solution at room temperature. The reaction can be exothermic.[]
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.
-
The resulting crude this compound is often used in the next step without further purification.
Part 2: Derivatization of this compound
The high reactivity of the acyl chloride makes it an excellent electrophile for reactions with a wide range of nucleophiles.[13][14] This section provides protocols for synthesizing amides and esters, which are common functional groups in many pharmaceuticals.
Protocol 2: General Procedure for Amide Synthesis (Amidation)
The reaction of acyl chlorides with primary or secondary amines is a robust and widely used method for forming amide bonds.[][14] The reaction is typically fast and high-yielding.[]
Reaction Scheme: C₁₂H₉ClO₂ + R¹R²NH → C₁₂H₈O₂(CONR¹R²) + HCl
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous aprotic solvent (e.g., DCM, THF, or ethyl acetate)[9]
-
A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine) to scavenge the HCl byproduct[9][]
-
Reaction vials or a multi-well plate for library synthesis
-
Magnetic stirrer or shaker
Procedure (Schotten-Baumann conditions): [9]
-
Dissolve the crude this compound (1 equivalent) in an anhydrous aprotic solvent.
-
In a separate vial, dissolve the desired amine (1.1 equivalents) and the base (1.2 equivalents) in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution with vigorous stirring at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.[9]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like DCM.[9] The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Table 1: Example Amine Building Blocks for Library Synthesis
| Amine Name | Structure | Rationale for Inclusion |
| Aniline | C₆H₅NH₂ | Introduces a simple aromatic ring. |
| Benzylamine | C₆H₅CH₂NH₂ | Provides a flexible linker to an aromatic ring. |
| Piperidine | C₅H₁₁N | A common saturated heterocyclic motif in drugs. |
| Morpholine | C₄H₉NO | Introduces a polar, hydrogen-bond accepting heterocycle. |
| Glycine methyl ester | H₂NCH₂COOCH₃ | Incorporates an amino acid backbone. |
Protocol 3: General Procedure for Ester Synthesis (Esterification)
Acyl chlorides react readily with alcohols to form esters, often in the presence of a base to neutralize the HCl produced.
Reaction Scheme: C₁₂H₉ClO₂ + R-OH → C₁₂H₈O₂(COOR) + HCl
Materials:
-
This compound
-
A diverse library of alcohols
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Reaction vials or a multi-well plate
-
Magnetic stirrer or shaker
Procedure:
-
Dissolve the crude this compound (1 equivalent) in an anhydrous aprotic solvent.
-
In a separate vial, dissolve the desired alcohol (1.1 equivalents) and the base (1.2 equivalents) in the same solvent.
-
Slowly add the acyl chloride solution to the alcohol solution with stirring at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up is similar to the amidation procedure: quench with water, extract with an organic solvent, dry, and concentrate.
Part 3: Purification and Characterization
Purification Strategies
Purification of the synthesized library is crucial to remove unreacted starting materials and byproducts before biological screening.
-
Aqueous Workup: As described in the protocols, washing with water, dilute acid, and/or dilute base can remove many impurities.
-
Chromatography: Flash column chromatography is a standard method for purifying organic compounds.[15] For small-scale reactions, preparative TLC can be used.[16]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective purification technique.[16]
Characterization Techniques
The structure and purity of the final compounds must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.[17]
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a compound, which helps confirm its identity.[17] Techniques like Electrospray Ionization (ESI) are often coupled with liquid chromatography (LC-MS) for rapid analysis.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the amide or ester carbonyl stretch.
Table 2: Expected Spectroscopic Data for a Representative Amide Derivative
| Technique | Expected Observations for N-benzyl-2-methyl-5-phenylfuran-3-carboxamide |
| ¹H NMR | Signals for furan ring protons, methyl group, phenyl group protons, benzyl CH₂ protons, and amide N-H proton. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the amide carbonyl carbon. |
| IR | Strong absorption band around 1640-1680 cm⁻¹ for the C=O stretch of the amide. |
| MS (ESI+) | A peak corresponding to the [M+H]⁺ ion. |
Part 4: Biological Screening Cascade
High-Throughput Screening (HTS) is a drug discovery process that enables automated testing of large numbers of compounds against a specific biological target.[5] The goal is to identify "hits" that can be further optimized into lead compounds.[5][6]
HTS Assay Design
The choice of assay depends on the therapeutic area of interest. Furan derivatives have shown a broad range of activities, so potential targets could include:
-
Enzymes: Kinases, proteases, etc., are common drug targets.[6]
-
Receptors: G-protein coupled receptors (GPCRs) are a major class of drug targets.
-
Cell-based Assays: These assays measure a compound's effect on a cellular process, such as cell viability (for anticancer screening) or inhibition of microbial growth (for antimicrobial screening).[18]
The derivatized library of furan compounds can be screened using various HTS technologies, which often rely on optical readouts like fluorescence or luminescence.[19]
Workflow Diagrams
Caption: Overall workflow from starting material to lead optimization.
Caption: Parallel synthesis strategy for library generation.
Conclusion
The derivatization of this compound provides a straightforward and efficient route to a diverse library of novel furan-containing compounds. By employing robust and well-established synthetic methodologies, researchers can generate a multitude of amides and esters for biological evaluation. The subsequent application of high-throughput screening technologies offers the potential to identify new chemical entities with promising therapeutic properties, underscoring the enduring importance of the furan scaffold in modern drug discovery.
References
- 1. 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 | Benchchem [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 4. ijabbr.com [ijabbr.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. fishersci.it [fishersci.it]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 13. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride
An Application Note for the Scalable Synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The synthesis proceeds via the conversion of 2-Methyl-5-phenylfuran-3-carboxylic acid using thionyl chloride (SOCl₂). This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization data to ensure a reliable and efficient scale-up process.
Introduction and Significance
Substituted furan rings are prevalent structural motifs in a wide array of biologically active compounds and functional materials.[1] Specifically, this compound serves as a highly reactive building block for the synthesis of various derivatives, such as amides, esters, and ketones, owing to the reactivity of the acyl chloride group.[2] Its precursor, 2-Methyl-5-phenylfuran-3-carboxylic acid, has been investigated for its potential fungicidal properties, highlighting the importance of this chemical family in agrochemical and pharmaceutical research.[1]
The protocol detailed herein focuses on the robust conversion of the carboxylic acid to the corresponding acyl chloride, a critical activation step for further derivatization. The choice of thionyl chloride as the chlorinating agent is predicated on its high efficiency and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), as gases.[3][4]
Synthetic Strategy and Mechanistic Overview
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of nucleophilic acyl substitution. The primary challenge is the transformation of the poor leaving group, hydroxide (-OH), into a group that can be readily displaced by a chloride ion.[5]
Overall Reaction: C₁₂H₁₀O₃ + SOCl₂ → C₁₂H₉ClO₂ + SO₂ + HCl
The reaction with thionyl chloride achieves this efficiently. The mechanism involves an initial nucleophilic attack by the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride.[6][7] This is followed by the expulsion of a chloride ion and subsequent formation of a highly reactive acyl chlorosulfite intermediate. This intermediate is primed for nucleophilic attack by the previously liberated chloride ion, leading to the formation of the final acyl chloride product and the release of gaseous SO₂ and HCl.[2][8]
Caption: Reaction mechanism for acyl chloride formation.
Scalable Synthesis Protocol
This protocol is optimized for a ~20 g scale synthesis of the starting carboxylic acid. All operations should be conducted in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the evolution of HCl gas.[9][10]
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mol) | Notes |
| 2-Methyl-5-phenylfuran-3-carboxylic acid | 202.21 | 20.2 g | 0.10 | Starting material, ensure it is dry.[11][12] |
| Thionyl chloride (SOCl₂) | 118.97 | 26 mL (43.2 g) | 0.36 | ~3.6 equivalents, use freshly distilled or new. |
| Anhydrous Dichloromethane (DCM) | 84.93 | 200 mL | - | Reaction solvent, ensure anhydrous. |
| Anhydrous Toluene | 92.14 | 2 x 20 mL | - | For azeotropic removal of excess SOCl₂. |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow
// Nodes setup [label="1. Setup & Inert Atmosphere\n(Flame-dry glassware, N₂ flush)"]; reagents [label="2. Reagent Addition\n(Dissolve acid in DCM, add SOCl₂ dropwise)"]; reaction [label="3. Reaction\n(Reflux at 40-45°C, monitor completion)"]; workup [label="4. Workup\n(Remove solvent & excess SOCl₂ via rotary evaporation)"]; purify [label="5. Purification\n(Vacuum distillation of crude product)"]; characterize [label="6. Characterization\n(NMR, IR Spectroscopy)"];
// Edges setup -> reagents; reagents -> reaction; reaction -> workup; workup -> purify; purify -> characterize; } Caption: Overall experimental workflow.
Step-by-Step Procedure
-
Glassware Preparation: Flame-dry the 500 mL three-neck flask and reflux condenser under vacuum and allow them to cool under a stream of dry nitrogen or argon. This is critical to prevent hydrolysis of the acyl chloride product and the thionyl chloride reagent. [13]2. Reaction Setup: Assemble the apparatus in a fume hood. Equip the flask with a magnetic stir bar, the reflux condenser, a dropping funnel, and an inlet for inert gas. Connect the outlet of the condenser to a gas scrubber.
-
Reagent Charging: To the flask, add 2-Methyl-5-phenylfuran-3-carboxylic acid (20.2 g, 0.10 mol) and anhydrous DCM (200 mL). Begin stirring to dissolve the solid.
-
Thionyl Chloride Addition: Add thionyl chloride (26 mL, 0.36 mol) to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution over 30 minutes. The reaction is exothermic, and gas evolution (SO₂ and HCl) will be observed. Maintain a gentle flow of inert gas.
-
Reaction Monitoring: After the addition is complete, heat the mixture to a gentle reflux (~40-45°C) using the heating mantle. Monitor the reaction for 2-3 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.
-
Workup and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride using a rotary evaporator. To ensure complete removal of residual SOCl₂, add anhydrous toluene (20 mL) and evaporate again. Repeat this step. [14]7. Purification: The resulting crude oil is purified by vacuum distillation. The product, this compound, is a high-boiling liquid. [15][16]Collect the fraction at the appropriate temperature and pressure. Note: The exact boiling point under vacuum is not widely reported and should be determined experimentally.
Safety and Handling Precautions
-
Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and a lachrymator. [10][17]It causes severe skin burns and eye damage and is toxic if inhaled. [18][19]It also reacts violently with water. [9] * Personal Protective Equipment (PPE): Always handle thionyl chloride in a certified fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and tightly fitting safety goggles with a face shield. [10] * Spill & Disposal: Neutralize small spills with sodium bicarbonate. Dispose of waste and unused reagent according to institutional guidelines, typically by slow addition to a stirred, cooled solution of sodium carbonate. [10]* Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gases are produced during the reaction. They are toxic and corrosive. The reaction must be performed in a fume hood with an adequate gas scrubber to neutralize these acidic gases.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques. [20]
-
Infrared (IR) Spectroscopy:
-
The broad O-H stretching band of the starting carboxylic acid (around 3000 cm⁻¹) should be absent.
-
A strong C=O stretching band for the acyl chloride should appear at a higher frequency than the carboxylic acid carbonyl, typically in the range of 1750-1800 cm⁻¹ .
-
Characteristic furan ring vibrations will also be present. [21][22]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxylic acid (often >10 ppm) will disappear. The remaining signals corresponding to the methyl, phenyl, and furan protons should be present, potentially with slight shifts due to the change in the electronic environment.
-
¹³C NMR: The carbonyl carbon signal will shift. Acyl chloride carbonyls typically appear in the 165-175 ppm range. [23][24]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time or increase the temperature slightly. Ensure the thionyl chloride used is of high purity. |
| Hydrolysis of product during workup. | Ensure all glassware is meticulously dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. | |
| Product is Dark/Discolored | Decomposition at high temperatures. | Purify by vacuum distillation at the lowest possible temperature. Avoid prolonged heating. |
| Starting Material Remains | Insufficient chlorinating agent or reaction time. | Use a larger excess of thionyl chloride (up to 5 equivalents). Increase reflux time and monitor by TLC/GC. |
References
- 1. 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. 2-methyl-5-phenylfuran-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 15. echemi.com [echemi.com]
- 16. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 17. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. benchchem.com [benchchem.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-5-phenylfuran-3-carbonyl chloride
Welcome to the dedicated technical support resource for the purification of 2-Methyl-5-phenylfuran-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with obtaining this compound in high purity.
I. Understanding the Molecule and Its Challenges
This compound is a solid compound (melting point ~85°C) that is highly reactive and susceptible to degradation.[1] The primary challenges in its purification stem from three key aspects:
-
Hydrolysis: Like all acyl chlorides, it readily reacts with water to hydrolyze back to the parent carboxylic acid, 2-methyl-5-phenylfuran-3-carboxylic acid.[2] This necessitates strictly anhydrous conditions during synthesis and purification.
-
Impurities from Synthesis: The most common method for its synthesis is the reaction of 2-methyl-5-phenylfuran-3-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] Consequently, residual starting material, excess chlorinating agent, and byproducts (e.g., HCl, SO₂) are common impurities.[5]
-
Furan Ring Instability: The furan ring can be sensitive to acidic conditions, which are often generated during the synthesis of the acyl chloride (HCl is a byproduct).[6] This can lead to ring-opening or polymerization, resulting in discolored and impure products.
This guide will provide strategies to mitigate these challenges and achieve a high degree of purity.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product is a discolored oil or a low-melting solid, not the expected crystalline solid. What went wrong?
Answer: This is a common issue and typically points to the presence of impurities that are depressing the melting point or preventing crystallization. The discoloration often suggests some degradation of the furan ring.
Causality:
-
Residual Solvents: Incomplete removal of the solvent used in the synthesis or workup.
-
Excess Chlorinating Agent: Leftover thionyl chloride or its byproducts can lead to a liquid or oily product.
-
Degradation: Exposure to acid (HCl byproduct) and/or heat for prolonged periods can cause the furan ring to degrade or polymerize.[6]
-
High Impurity Load: A significant amount of the starting carboxylic acid can prevent the acyl chloride from crystallizing properly.
Troubleshooting Workflow:
Caption: Troubleshooting logic for an impure product.
Step-by-Step Resolution:
-
Initial Analysis: Before attempting purification, it is crucial to get a crude ¹H NMR spectrum. This will help identify the major impurities.
-
Starting Carboxylic Acid: Look for a broad singlet for the carboxylic acid proton (-COOH) typically above 10 ppm.
-
Other Byproducts: Unidentified peaks may suggest degradation products.
-
-
Removal of Volatiles: If you suspect residual thionyl chloride (b.p. 76°C) or solvent, you can place the crude product under high vacuum for a few hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of thermal degradation.
-
Recrystallization: Since this compound is a solid, recrystallization is the most effective purification method.[1]
Question 2: How do I perform a recrystallization of this compound?
Answer: A carefully executed recrystallization under anhydrous conditions is the key to obtaining a pure, crystalline product.
Causality: The principle of recrystallization is to dissolve the impure solid in a hot solvent in which the desired compound is soluble at high temperatures but insoluble at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.
Recommended Protocol for Recrystallization:
Since a specific solvent system is not widely published for this compound, a systematic approach to solvent screening is recommended. Based on the structure (a moderately polar, aromatic compound), a good starting point is a non-polar solvent paired with a slightly more polar one.
Solvent Screening:
| Solvent System (Trial) | Rationale |
| Toluene/Hexane | Toluene is a good solvent for aromatic compounds, and hexane can act as an anti-solvent. |
| Dichloromethane/Hexane | Dichloromethane is a good solvent for a wide range of organic compounds, with hexane as the anti-solvent.[7] |
| Ethyl Acetate/Hexane | A common mixture for compounds of intermediate polarity.[8] |
Step-by-Step Recrystallization Procedure:
-
Setup: Use oven-dried glassware and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the hot, better solvent (e.g., toluene) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Single Solvent Method: If using a single solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath or freezer to induce crystallization.
-
Two-Solvent Method: To the hot solution, slowly add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the better solvent to redissolve the precipitate and then allow the solution to cool slowly.[9]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. It is critical to wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Question 3: My ¹H NMR spectrum shows the presence of the starting carboxylic acid even after purification. Why is this happening and what should I do?
Answer: The presence of the starting carboxylic acid is a persistent issue due to the high reactivity of the acyl chloride with trace amounts of water.
Causality:
-
Incomplete Reaction: The initial conversion of the carboxylic acid to the acyl chloride may not have gone to completion.
-
Hydrolysis During Workup/Purification: Exposure to atmospheric moisture or residual water in solvents can hydrolyze the product back to the starting material.[10]
Troubleshooting and Mitigation:
Caption: Strategy to address carboxylic acid impurity.
-
Optimize the Synthesis:
-
Ensure the starting carboxylic acid is completely dry before the reaction.
-
Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride).
-
Consider adding a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride, as this can accelerate the reaction.[4]
-
-
Maintain Anhydrous Conditions:
-
All glassware should be oven- or flame-dried.
-
Use anhydrous solvents for the reaction and recrystallization.
-
Perform all manipulations under an inert atmosphere.
-
-
Aqueous Workup (with caution): For some less reactive acyl chlorides, a rapid wash with a dilute, cold sodium bicarbonate solution can remove acidic impurities.[11] However, for a reactive compound like this, this is risky and may lead to significant hydrolysis. Recrystallization is a safer approach.
-
Repeat Recrystallization: If the amount of carboxylic acid is small, a second recrystallization can often remove it effectively.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound? A1: The purified solid should be stored in a tightly sealed container (preferably with a Teflon-lined cap) under an inert atmosphere (nitrogen or argon). To minimize hydrolysis from atmospheric moisture, it is also advisable to store the container inside a desiccator. For long-term storage, refrigeration is recommended to slow down any potential degradation.
Q2: Can I use column chromatography to purify this compound? A2: While possible, it is generally not recommended. Acyl chlorides are highly reactive and can react with the silica gel or alumina used in column chromatography. This can lead to decomposition of the product on the column. If chromatography is absolutely necessary, it should be performed quickly with a non-protic eluent system (e.g., hexane/ethyl acetate), and the silica gel should be neutralized with a base like triethylamine before use. However, recrystallization is a much more suitable method for this solid compound.[11]
Q3: What analytical techniques are best for assessing the purity of the final product? A3:
-
¹H NMR Spectroscopy: This is the most informative technique. The absence of the broad carboxylic acid peak and any peaks corresponding to the chlorinating agent or other byproducts is a good indicator of purity.
-
Melting Point: A sharp melting point close to the literature value (~85°C) is a strong indicator of high purity.[1] A broad melting range suggests the presence of impurities.
-
HPLC/GC: These techniques can also be used for purity assessment. However, due to the reactivity of the acyl chloride, derivatization is often required before analysis. For example, the acyl chloride can be converted to a more stable ester or amide for analysis.[12]
Q4: My synthesis of the starting material, 2-methyl-5-phenylfuran-3-carboxylic acid, is giving low yields. Any suggestions? A4: The synthesis of the precursor carboxylic acid is critical for the overall success. Common synthetic routes, such as the Fiest-Benary furan synthesis, involve multiple steps including condensation, hydrolysis, and decarboxylation.[13] Low yields can result from incomplete reactions at any of these stages. Ensure that the hydrolysis and subsequent decarboxylation steps are driven to completion, for instance by ensuring adequate heating and acidification.[13] Purification of the carboxylic acid, for example by recrystallization from an appropriate solvent like aqueous ethanol, before converting it to the acid chloride will significantly improve the purity of the final product.
IV. References
-
BenchChem. (2025). Scaling Up the Synthesis of 2-Methyl-3-Phenylfuran: An Application Note and Protocol. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 175276-57-0|this compound. Retrieved from --INVALID-LINK--
-
Reddit. (2019). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Alternative Synthetic Routes to 2-Methyl-3-Phenylfuran: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0032159). Retrieved from --INVALID-LINK--
-
Fluorochem. (n.d.). 2-Methyl-5-phenyl-furan-3-carbonyl chloride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Methyl-3-phenylfuran. Retrieved from --INVALID-LINK--
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 175276-57-0. Retrieved from --INVALID-LINK--
-
Stratech. (n.d.). This compound, min 95%, 1 gram. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-methyl-5-phenylfuran-3-carboxylic acid AldrichCPR. Retrieved from --INVALID-LINK--
-
Reddit. (2018). Recrystallization with two solvents. r/Chempros. Retrieved from --INVALID-LINK--
-
Advanced Chemical Intermediates Ltd. (n.d.). 2-Methyl-5-phenyl-furan-3-carbonyl chloride. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Methyl-3-Phenylfuran. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Conversion of carboxylic acids into acid chlorides and alcohols into.... Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Retrieved from --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from --INVALID-LINK--
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. 5-Methylfuran-2-carbonyl chloride | C6H5ClO2 | CID 2759851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Acyl Chlorides
Welcome to the technical support center for the purification of acyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this highly reactive class of compounds. Here, we address specific issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.
Part 1: Fundamentals & Key Challenges
Q1: Why is recrystallizing acyl chlorides notoriously difficult?
Recrystallizing acyl chlorides presents a unique challenge primarily due to their high reactivity. The electrophilicity of the carbonyl carbon makes them extremely susceptible to nucleophilic attack, especially by water.[1] Unlike more stable compounds, acyl chlorides will readily and often violently react with atmospheric moisture or residual water in solvents to hydrolyze back to the corresponding carboxylic acid.[2][3][4] This reaction not only consumes the desired product but also introduces the parent carboxylic acid and hydrogen chloride (HCl) as significant impurities, complicating the purification process.[5]
Furthermore, the stability of an acyl chloride is influenced by its chemical structure. Aliphatic acyl chlorides are generally less stable than aromatic ones like benzoyl chloride, where resonance effects can delocalize the partial positive charge on the carbonyl carbon, slightly reducing its reactivity.[1][6] Success, therefore, hinges on meticulously controlling the experimental environment to favor crystallization over degradation.
Part 2: Solvent Selection Guide
The choice of solvent is the most critical decision in the recrystallization of an acyl chloride. The ideal solvent must be completely inert to the acyl chloride functional group and provide the necessary solubility differential with temperature.
Q2: Which solvents must I absolutely AVOID for recrystallizing acyl chlorides?
Any protic or nucleophilic solvent is strictly forbidden. These solvents will react with the acyl chloride, leading to complete sample loss. Hydroxylic or basic solvents must be rigorously avoided.[5]
-
Water (H₂O): Reacts vigorously to form the corresponding carboxylic acid and HCl.[4]
-
Ammonia (NH₃) and Primary/Secondary Amines (RNH₂/R₂NH): React to form amides.[7]
-
Wet or "Anhydrous" Grade Solvents with High Water Content: Even trace amounts of water can ruin the purification. Always use freshly dried solvents.
The fundamental conflict in this procedure is the competition between the desired physical process (crystallization) and the undesired chemical reaction (hydrolysis/solvolysis).
Caption: Recrystallization vs. Hydrolysis Pathways.
Q3: What are the recommended solvents for acyl chloride recrystallization?
The best choices are aprotic, non-polar, and, most importantly, anhydrous solvents. The acyl chloride should be soluble in the hot solvent and insoluble or sparingly soluble when cold.
Solid acyl chlorides are satisfactorily recrystallized from solvents like toluene, petroleum ethers, or mixtures thereof.[5] Other suitable options include alcohol-free chloroform and occasionally dry diethyl ether.[5] Generally, non-polar organic solvents such as dichloromethane and benzene are compatible.[8]
| Solvent | Boiling Point (°C) | Key Considerations | Suitability |
| Hexane / Petroleum Ether | 60-90 | Excellent for non-polar compounds. Must be rigorously dried. Often used as the "poor" solvent in a mixed-solvent system. | Highly Recommended |
| Toluene | 111 | Higher boiling point allows for a wider solubility range. Must be dry. Good for many aromatic acyl chlorides. | Highly Recommended |
| Dichloromethane (DCM) | 40 | Low boiling point can be advantageous for easy removal but may not provide a wide enough temperature gradient for good crystal growth. Must be anhydrous. | Recommended |
| Diethyl Ether | 35 | Use with caution due to high volatility, flammability, and peroxide formation. Must be freshly distilled and dry. | Use with Caution |
| Chloroform (Alcohol-Free) | 61 | Must be specified as "alcohol-free" as ethanol is often added as a stabilizer and will react. | Use with Caution |
| Water, Ethanol, Methanol | 100, 78, 65 | Protic and highly reactive with acyl chlorides. | AVOID |
| Acetone, THF, DMF | 56, 66, 153 | Aprotic but polar; can be reactive or promote side reactions. DMF can catalyze decomposition. | AVOID |
Q4: How do I select the right solvent system for my specific compound?
Solvent selection is often an empirical process. The ideal workflow involves testing small batches of your crude material against a panel of potential anhydrous solvents.
Caption: Decision Workflow for Solvent Selection.
Part 3: Experimental Protocol & Best Practices
This protocol outlines a general procedure for the recrystallization of a solid acyl chloride. The absolute exclusion of moisture is the guiding principle at every stage.
Q5: Can you provide a detailed, step-by-step protocol for acyl chloride recrystallization?
Objective: To purify a solid crude acyl chloride by removing impurities, primarily the parent carboxylic acid.
Materials:
-
Crude acyl chloride
-
Selected anhydrous recrystallization solvent (e.g., hexane, toluene)
-
Erlenmeyer flasks (flame-dried under vacuum or oven-dried at >120°C for several hours)
-
Condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Hot plate with stirring
-
Buchner funnel and filter flask (dried)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware: All glassware must be scrupulously dried. Flame-dry the recrystallization flask and condenser under vacuum and allow to cool under a stream of inert gas.
-
Dissolution: Place the crude acyl chloride in the dried Erlenmeyer flask with a stir bar. Assemble the flask with the reflux condenser and drying tube. Begin flushing the system with inert gas.
-
Solvent Addition: Add a minimal amount of the selected anhydrous solvent to the flask. Begin heating and stirring the mixture. Continue adding the solvent in small portions until the acyl chloride just dissolves at the solvent's boiling point.
-
Hot Filtration (If Necessary): If insoluble impurities are present, a hot filtration is required. This is a high-risk step for moisture introduction and should be performed quickly using pre-heated, dry equipment under a positive pressure of inert gas if possible.
-
Crystallization: Once a clear solution is obtained, remove the flask from the heat source. Allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, cooling may be further encouraged by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a dried Buchner funnel. Wash the crystals sparingly with a small amount of ice-cold, fresh anhydrous solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly under high vacuum. A strong drying agent (e.g., P₄O₁₀) can be placed in the vacuum desiccator, but ensure no direct contact.[5]
-
Storage: Store the purified acyl chloride in a sealed container under an inert atmosphere, preferably in a freezer or desiccator to prevent hydrolysis.[10][11]
Part 4: Troubleshooting Common Issues
Q6: I followed the protocol, but my compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the compound's melting point is below the boiling point of the solvent or if the material is highly impure, causing a significant melting point depression.[12]
Solutions:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent. If using a mixed-solvent system, add more of the "good" (more soluble) solvent.
-
Ensure very slow cooling. You can insulate the flask to slow heat loss. This gives the molecules more time to arrange into an ordered crystal lattice.
-
If the problem persists, the solvent is likely unsuitable. Recover the material by removing the solvent via rotary evaporation and attempt the recrystallization with a different solvent.[12]
Q7: No crystals are forming, even after cooling in an ice bath. What should I do?
This is a classic sign of a supersaturated solution, most commonly caused by using too much solvent.[12]
Troubleshooting Steps:
-
Scratch the Flask: Gently scratch the inside of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to induce crystallization.
-
Reduce Solvent Volume: If the above methods fail, you have used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a stream of inert gas. Then, attempt to cool and crystallize again.[9]
-
Last Resort: If crystallization remains impossible, recover the compound by removing the solvent on a rotary evaporator and re-evaluate your choice of solvent.[12]
Q8: My final yield is disappointingly low. What are the likely causes?
A low yield can result from several factors during the purification process.
Possible Causes:
-
Excessive Solvent: As with a failure to crystallize, using too much solvent will leave a significant portion of your product dissolved in the mother liquor.[9] You can check the mother liquor by spotting a small amount on a watch glass; if a large amount of solid remains after evaporation, this was the issue.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Hydrolysis: Any inadvertent exposure to moisture during the process will convert your product back to the starting carboxylic acid, which will be lost in the filtrate.[13]
-
Too Many Washes: Washing the collected crystals with too much cold solvent can dissolve and wash away a portion of the product.
Q9: My acyl chloride is a liquid at room temperature. How can I purify it?
Recrystallization is a technique for purifying solids. For liquid acyl chlorides, the standard and most effective method of purification is fractional distillation under reduced pressure (vacuum distillation) .[5][14] This separates the acyl chloride from less volatile impurities (like the parent carboxylic acid) and more volatile impurities (like residual thionyl chloride from its synthesis).[15][16] All glassware must still be rigorously dried, and the distillation should be conducted under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 6. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
Technical Support Center: 2-Methyl-5-phenylfuran-3-carbonyl chloride
Introduction: Understanding the Reactivity of 2-Methyl-5-phenylfuran-3-carbonyl chloride
Welcome to the technical support guide for this compound (CAS: 175276-57-0). This molecule is a valuable bifunctional reagent, incorporating both a highly reactive acyl chloride and an acid-sensitive furan ring.[1][2] Its utility in synthesizing novel pharmaceutical intermediates and complex organic molecules is significant. However, this dual reactivity presents unique challenges in storage, handling, and experimental execution. This guide is designed to provide researchers with the in-depth knowledge required to navigate these challenges, ensuring experimental success and reagent integrity. We will address common issues from a mechanistic perspective, offering not just solutions, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level inquiries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this reagent?
A1: The primary goal is to rigorously exclude atmospheric moisture and oxygen. Acyl chlorides are highly susceptible to hydrolysis, which degrades the reagent to the corresponding carboxylic acid and corrosive HCl gas.[3][4] The furan ring, while aromatic, is prone to acid-catalyzed degradation and polymerization, which can be initiated by the HCl byproduct of hydrolysis.[5]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture and potential oxidation. |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Protects from light and ensures an airtight seal against moisture. |
| Location | A dry, well-ventilated, corrosives-compatible cabinet. | Ensures safety in case of accidental leakage of HCl fumes.[6][7] |
Q2: I opened the bottle and observed white fumes and a sharp, acidic smell. Is the reagent still usable?
A2: The observation of white fumes (HCl gas) and a sharp, vinegary odor is a clear indicator of partial hydrolysis.[4] This occurs when the acyl chloride reacts with moisture from the air. The reagent's purity is compromised. For highly sensitive reactions requiring precise stoichiometry, its use is not recommended. For less sensitive applications, it may still be usable, but you should anticipate lower yields and the presence of the carboxylic acid impurity. To prevent this, always handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and minimize the time the bottle is open.[8]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: Due to its corrosive and irritant nature, comprehensive PPE is essential. The Safety Data Sheet (SDS) classifies it as causing skin and serious eye irritation, and it may cause respiratory irritation.[6]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves (check for breakthrough time). Always use two pairs.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use exclusively within a certified chemical fume hood to avoid inhaling corrosive vapors.[6][7]
Troubleshooting Guide for Experimental Applications
This guide addresses specific problems you may encounter during reactions involving this compound.
Issue 1: Low or No Product Yield in Acylation Reactions
Q4: I'm performing a Friedel-Crafts acylation with my substrate, but I'm recovering starting material or getting a very low yield. What's going wrong?
A4: This is a common issue stemming from the sensitive nature of the furan ring. Standard Friedel-Crafts conditions are often too harsh.[5][9]
Potential Causes & Solutions:
-
Harsh Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are known to induce polymerization and decomposition of furan rings.[10][11]
-
Reaction Temperature is Too High: Furan polymerization is highly temperature-dependent.
-
Solution: Maintain strict temperature control. Start your reaction at a low temperature (e.g., 0°C or -20°C) and allow it to warm slowly only if necessary.[5]
-
-
Hydrolysis of the Acyl Chloride: If the reagent has been improperly stored, its effective concentration is lower than calculated, leading to incomplete conversion.
-
Solution: Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. If you suspect partial hydrolysis, you can attempt to purify the reagent by distillation under high vacuum, but this is often impractical for small quantities.
-
Issue 2: Formation of Dark-Colored Byproducts or Polymerization
Q5: My reaction mixture turned dark brown or black shortly after adding the catalyst. What is causing this polymerization?
A5: Dark coloration is a classic sign of furan ring degradation and polymerization.[5] The furan ring's low resonance energy makes it susceptible to acid-catalyzed ring-opening, which generates highly reactive intermediates that polymerize.[5][13]
Causality & Prevention Workflow:
References
- 1. This compound | CAS 175276-57-0 [matrix-fine-chemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability of Furan Derivatives in Different Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with furan derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability issues encountered during experimental work. The furan ring, a valuable scaffold in medicinal chemistry, is known for its susceptibility to degradation under various conditions.[1][2] Understanding and controlling these degradation pathways is critical for successful synthesis, formulation, and development of furan-containing compounds.[3]
This resource provides practical, field-proven insights into the stability of furan derivatives in different solvents, addressing specific challenges with clear, actionable guidance.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of furan derivatives.
Q1: Why is the furan ring so susceptible to degradation?
A1: The furan ring possesses a pseudo-aromatic character, making it electron-rich and prone to reactions like degradation, polymerization, and ring-opening, particularly under acidic conditions.[4] This reactivity is a double-edged sword; while it allows for diverse functionalization, it also presents stability challenges.
Q2: Which solvents are generally best for maintaining the stability of furan derivatives?
A2: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred for reactions where furan degradation is a concern.[4][5] These solvents have been shown to have a strong stabilizing effect on furan derivatives.[4] In contrast, protic solvents like water and alcohols can participate in degradation pathways, especially in the presence of acid.[4][6]
Q3: How does pH affect the stability of the furan ring?
A3: Furan rings are highly susceptible to degradation under acidic conditions, primarily through acid-catalyzed ring opening.[7][8] The reaction is initiated by the protonation of the furan ring, which is the rate-limiting step.[7][8] Generally, maintaining a pH between 5 and 10 is advisable for enhanced stability at moderate temperatures.[7]
Q4: What role does temperature play in the degradation of furan derivatives?
A4: Higher temperatures accelerate the degradation of furan derivatives.[4][9] Running reactions at lower temperatures, even if it extends the reaction time, can significantly minimize unwanted side reactions.[4] Thermal decomposition of furan can lead to the formation of various byproducts, including acetylene, ketene, and carbon monoxide at lower temperatures, and propargyl radicals at higher temperatures.[9][10][11]
Q5: How do substituents on the furan ring influence its stability?
A5: Substituents significantly impact the electron density and, consequently, the stability of the furan ring. Electron-withdrawing groups (e.g., fluorine-containing groups) can markedly improve stability in acidic media, while electron-releasing groups can make the ring more susceptible to polymerization.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: My furan compound is degrading or polymerizing during an acid-catalyzed reaction.
This is a common issue stemming from the inherent reactivity of the furan ring in the presence of acid.[7] The formation of a dark, insoluble "tar" is a tell-tale sign of polymerization.[7]
Under acidic conditions, the furan ring is protonated, forming a reactive furanium intermediate.[7][8] This intermediate can be attacked by nucleophiles, leading to ring-opening, or it can react with other furan molecules, initiating polymerization.[6][7]
-
Modify pH: Use the mildest acidic conditions possible. If your reaction allows, aim for a pH between 5 and 10.[7]
-
Lower the Temperature: Perform the reaction at the lowest practical temperature to slow the rate of degradation.[4]
-
Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, which can stabilize the furan derivative.[4][7] If a protic solvent is necessary, alcohols may be preferable to water as they can sometimes suppress polymerization by stabilizing reactive intermediates.[6]
-
Reduce Exposure Time: Minimize the duration your compound is exposed to acidic conditions.[7]
-
Catalyst Concentration: Ensure the acid catalyst concentration is as low as effectively possible.[4]
-
Structural Modification (for drug design): If in the design phase, consider incorporating electron-withdrawing groups on the furan ring to enhance its stability.[7]
Issue 2: I'm observing ring-opening of my furan derivative, leading to dicarbonyl byproducts.
Ring-opening is a characteristic degradation pathway for furans, especially in aqueous acidic environments.[8]
The acid-catalyzed ring-opening mechanism involves the protonation of the furan ring at the α-carbon, which is energetically more favorable.[7][8] This is followed by a nucleophilic attack from a solvent molecule (like water), leading to the formation of dihydrofuranol intermediates.[7][8] Subsequent protonation and cleavage of the C-O bond result in the formation of acyclic dicarbonyl compounds.[7][8]
Visualizing Furan Degradation Pathways
Experimental Protocols
Protocol 1: General Procedure for Assessing Furan Derivative Stability in Different Solvents
This protocol provides a framework for a forced degradation study to evaluate the stability of a furan derivative under various solvent conditions.[12][13][14][15]
-
Furan derivative of interest
-
Selected solvents (e.g., water, methanol, acetonitrile, DMF)
-
Acid and base for pH adjustment (e.g., HCl, NaOH)
-
Internal standard for quantification
-
Analytical instrumentation (HPLC with UV or MS detector, or GC-MS)[16][17][18][19][20]
-
Stock Solution Preparation: Prepare a stock solution of your furan derivative in a stable solvent (e.g., acetonitrile).
-
Sample Preparation:
-
In separate vials, add a known amount of the stock solution to each of the selected solvents.
-
For pH studies, adjust the pH of the aqueous solutions to the desired levels.
-
Include a control sample in a stable solvent at a low temperature.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C, 60°C).[13]
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching and Dilution: Quench the reaction if necessary (e.g., by neutralizing acidic or basic samples) and dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC). Add a known concentration of an internal standard.
-
Analysis: Analyze the samples using a validated stability-indicating method (e.g., HPLC or GC-MS).[13][21]
-
Data Interpretation: Plot the concentration of the furan derivative against time for each condition to determine the degradation rate.
Visualizing the Stability Study Workflow
Data Presentation
Table 1: Illustrative Stability of a Hypothetical Furan Derivative in Various Solvents at 60°C
| Solvent | Type | pH | % Remaining after 24h | Major Degradation Product(s) |
| Water | Protic | 3 | <10% | Ring-opened dicarbonyls, Polymers |
| Water | Protic | 7 | 85% | Minor ring-opened products |
| Methanol | Protic | 7 | 90% | Minor byproducts |
| Acetonitrile | Aprotic | 7 | >98% | Negligible degradation |
| DMF | Aprotic | 7 | >99% | Negligible degradation |
This table is for illustrative purposes and actual stability will depend on the specific furan derivative and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. veeprho.com [veeprho.com]
- 13. acv-verdun.fr [acv-verdun.fr]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 19. gcms.cz [gcms.cz]
- 20. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Furan Compound Stability
Welcome to the technical support center for handling furan-containing compounds. Furan and its derivatives are invaluable heterocyclic building blocks in pharmaceutical and materials science, prized for their unique electronic properties and reactivity. However, this reactivity also makes them susceptible to polymerization, a common challenge that can lead to sample degradation, reaction failure, and inconsistent results.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your furan compounds. Our approach is grounded in the chemical mechanisms that drive instability, empowering you to make informed decisions in your experimental design.
Part 1: The Root Cause: Understanding Furan Polymerization
Furan polymerization is not a single process but a result of several distinct chemical pathways. Understanding these mechanisms is critical for effective prevention. The primary drivers are acid catalysis, oxidation, and elevated temperature.
-
Acid-Catalyzed Polymerization: Furan is highly sensitive to acid.[1] In the presence of protons (H+), the furan ring can be protonated, which activates it toward electrophilic attack by other furan molecules. This process can lead to ring-opening, forming highly reactive aldehyde intermediates, which then undergo condensation reactions to form dark, insoluble polymers.[2][3][4] The presence of water can often accelerate these acid-catalyzed degradation pathways.[2]
-
Oxidative Polymerization: Exposure to atmospheric oxygen can initiate polymerization, especially in the presence of light or trace metal catalysts. Oxygen can react with the furan ring to form unstable endoperoxides or other radical species.[5][6] These reactive intermediates can propagate a chain reaction, leading to the formation of oligomers and polymers, often referred to as "gums."[5]
-
Thermal Degradation: Heat acts as an accelerant for both acid-catalyzed and oxidative polymerization.[7][8] Storing furan compounds at elevated temperatures significantly increases the rate of degradation, even in the absence of strong acids or overt oxygen exposure.[9][10][11]
Below is a diagram illustrating the major pathways leading to furan instability.
Caption: Key pathways of furan polymerization.
Part 2: Troubleshooting Guide for Furan Instability
Use this table to diagnose and resolve common issues encountered during the handling and use of furan compounds.
| Observed Problem | Potential Cause (Polymerization-Related) | Recommended Solution & Rationale |
| Sample has darkened (yellow, brown, or black) | Formation of conjugated polymer chains and chromophores. This is a classic sign of acid-catalyzed polymerization, which often produces dark, resinous materials.[3] | Solution: Discard the sample. To prevent recurrence, ensure all solvents are neutral and free of acidic impurities. Store the compound under an inert atmosphere and at low temperature. If the reaction requires acidic conditions, consider adding the furan compound slowly at a low temperature to minimize self-polymerization. |
| Insoluble particles or "gums" have formed | Advanced polymerization or oxidation. Oxidative pathways can form insoluble gums.[5] Acid-catalyzed pathways lead to cross-linked, insoluble resins. | Solution: Filter the sample if only minor precipitation has occurred, but be aware that the concentration of the furan monomer will be lower. For prevention, add a radical inhibitor like Butylated Hydroxytoluene (BHT) to the pure compound or solution.[12][13][14] Always handle and store under an inert atmosphere (e.g., nitrogen or argon).[15] |
| Low or no yield in a reaction | The furan reagent has polymerized before or during the reaction. The catalyst or reaction conditions (e.g., acid, heat) may be promoting polymerization of the starting material over the desired reaction. | Solution: Verify the purity of the furan starting material before use via GC-MS or NMR. If possible, use freshly opened or distilled material. Modify reaction conditions: lower the temperature, use a less aggressive acid catalyst, or change the solvent to one that may suppress polymerization, such as methanol.[2][16] |
| Inconsistent results between experiments | The purity of the furan compound is varying due to ongoing, slow polymerization during storage. | Solution: Implement a strict storage protocol. Aliquot the furan compound upon receipt into smaller, single-use vials under an inert atmosphere and store them in a refrigerator or freezer (-20°C).[9][11] This minimizes repeated exposure of the bulk material to air and moisture. Always use a fresh aliquot for each experiment. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the first signs of furan polymerization I should look for?
A: The earliest indicator is often a visual change. A pure, colorless furan compound may develop a pale yellow tint, which can progressively darken to brown or even black upon significant polymerization.[3] Analytically, you can monitor the purity of your sample over time using Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the peak area of your furan monomer and the appearance of new, higher-boiling point peaks can indicate the formation of oligomers.[17][18]
Q2: How do I choose the right inhibitor for my furan compound?
A: The most common and effective inhibitors are radical scavengers, which prevent oxidative polymerization. Butylated hydroxytoluene (BHT) is widely used for this purpose and is often added by commercial suppliers to furan and tetrahydrofuran (THF).[12][13][14] BHT is effective because it is a phenolic antioxidant that can donate a hydrogen atom to quench peroxy radicals, forming a stable radical itself.[19] For furan derivatives like furfural, substituted phenylenediamines have also been shown to be effective inhibitors of both oxidation and polymerization.[20] The ideal concentration is typically low, ranging from 10 to 500 ppm.[20]
Q3: What is the optimal pH range for storing and handling furan derivatives?
A: The optimal condition is neutral (pH ~7). Furan compounds are highly sensitive to acids, which catalyze rapid polymerization.[1][21] Even mildly acidic conditions can cause degradation over time. Basic conditions are generally less problematic but can potentially affect other functional groups on your molecule. Therefore, if you are preparing solutions, use high-purity, neutral solvents and consider using a non-acidic buffer system if pH control is critical for your application.
Q4: Under what conditions is an inert atmosphere absolutely necessary?
A: An inert atmosphere (nitrogen or argon) is strongly recommended for all long-term storage and is critical when handling unstabilized furan compounds.[15] It is absolutely necessary if you are heating the compound, as the rate of oxidation increases significantly with temperature.[8] If your furan compound does not contain an inhibitor like BHT, working under an inert atmosphere is essential to prevent oxidative degradation.
Q5: Can my choice of solvent prevent polymerization?
A: Yes, the solvent can have a profound impact. Studies have shown that in acid-catalyzed reactions, solvents like methanol can significantly suppress furan polymerization compared to water.[2] This is because alcohols can stabilize the reactive aldehyde intermediates that form upon furan ring-opening, preventing them from participating in polymerization reactions.[2][16] In contrast, aqueous acidic environments promote polymerization. Therefore, for reactions requiring acid, consider using an alcohol-based solvent system if compatible with your chemistry.
Q6: How can I detect and quantify polymer formation?
A: A multi-faceted approach is best.
-
Gas Chromatography (GC): This is the most common method for quantifying the monomer. A decrease in the concentration of your starting furan compound over time is a direct measure of its degradation.[17][22]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to monitor the disappearance of the sharp peaks corresponding to the furan monomer and the appearance of broad, less-defined signals in the polymer region.
-
Gravimetric Analysis: If significant polymerization has occurred, the insoluble polymer can be isolated by filtration, dried, and weighed to quantify the extent of degradation.
-
Size Exclusion Chromatography (SEC): For soluble oligomers, SEC can provide information on the molecular weight distribution of the polymeric species being formed.
Part 4: Experimental Protocol & Workflow
Protocol for Safe Storage and Handling of Furan Compounds
This protocol integrates best practices to maximize the shelf-life and purity of furan derivatives in a research setting.
-
Initial Receipt: Upon receiving a new bottle of a furan compound, immediately note the date. Check the manufacturer's label to see if a stabilizer (e.g., BHT) has been added.[12][13]
-
Inert Atmosphere Aliquoting: If the compound will be used over a period of weeks or months, perform the initial aliquoting in a glovebox or under a steady stream of inert gas (nitrogen or argon).
-
Select Appropriate Vials: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and ensure an airtight seal.
-
Aliquoting Procedure: Dispense the compound into several smaller, single-use vials. This prevents contamination and repeated exposure of the bulk stock to the atmosphere.
-
Purge with Inert Gas: Before sealing each vial, flush the headspace with inert gas for 10-15 seconds to displace any residual oxygen.
-
Labeling: Clearly label each aliquot with the compound name, date of aliquoting, and presence of any inhibitor.
-
Storage Conditions: Store the sealed aliquots in a refrigerator (+4°C) or, for maximum stability, a freezer (-20°C).[9][11] Store in a designated area for flammable liquids, away from acids and oxidizing agents.[15]
-
Daily Use: When an aliquot is needed, allow it to warm to room temperature before opening to prevent atmospheric moisture from condensing inside. Use the entire contents of the aliquot for the experiment if possible. Do not return unused material to the original vial.
Workflow for Furan Compound Management
Caption: Workflow for preventing furan polymerization.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of furans (Review) | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. calpaclab.com [calpaclab.com]
- 14. advance-scientific.com [advance-scientific.com]
- 15. Furan CAS#: 110-00-9 [m.chemicalbook.com]
- 16. research.monash.edu [research.monash.edu]
- 17. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 19. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 20. patents.justia.com [patents.justia.com]
- 21. How does the pH value affect furan resin raw material? - Blog - Yino [yinobio.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Furan Synthesis
Welcome to the technical support center for the synthesis of furan-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals. Furans are key structural motifs in pharmaceuticals, natural products, and materials science, making their efficient synthesis a critical endeavor.[1][2] This guide is designed to provide both high-level strategy and in-the-lab, practical solutions to common hurdles.
Section 1: The Paal-Knorr Furan Synthesis
The acid-catalyzed cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis, is one of the most fundamental and widely used methods for preparing substituted furans.[1][3] Its popularity stems from its reliability and the commercial availability of many 1,4-dicarbonyl precursors.
Mechanistic Overview
The reaction proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[1] This intramolecular cyclization forms a hemiacetal intermediate. Subsequent dehydration, driven by the formation of the stable aromatic furan ring, yields the final product.[1]
Diagram: Paal-Knorr Furan Synthesis Mechanism
Caption: Rate-determining cyclization in Paal-Knorr synthesis.
Troubleshooting Guide & FAQs (Paal-Knorr)
This section addresses the most common issues encountered during the Paal-Knorr synthesis in a practical Q&A format.
Q1: My reaction is turning black and forming tar, resulting in a very low yield. What is causing this and how can I prevent it?
A: This is a classic sign of substrate decomposition under harsh acidic and high-temperature conditions.[4] The furan ring itself can be acid-sensitive, leading to protonation-activated polymerization.[5]
-
Expert Insight: The initial cyclization is often efficient, but the newly formed, electron-rich furan ring can be susceptible to attack by the strong acid catalyst, especially at high temperatures, leading to charring.
-
Troubleshooting Steps:
-
Switch to a Milder Catalyst: Instead of strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), consider using milder Lewis acids like zinc chloride (ZnCl₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃).[4][6] These can promote cyclization under less aggressive conditions.
-
Lower Temperature & Shorter Time: The most effective way to prevent degradation is to significantly reduce thermal stress. Microwave-assisted synthesis is a highly effective technique, often completing the reaction in minutes instead of hours and minimizing byproduct formation.[3][4]
-
Solvent Selection: For conventional heating, using a high-boiling aprotic solvent like toluene can provide better temperature control compared to solvent-free conditions, which can lead to localized overheating.[4]
-
Q2: The reaction is slow and gives incomplete conversion, even after prolonged heating. What can I do?
A: Incomplete conversion can be due to several factors including insufficient catalysis, steric hindrance, or unfavorable electronic effects from substituents on the dicarbonyl starting material.
-
Expert Insight: The rate-determining step is the intramolecular cyclization.[7] If the enol form is not readily accessible or if the carbonyls are sterically shielded, the reaction will be sluggish.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in catalyst concentration can sometimes be sufficient to drive the reaction to completion.[6]
-
Use a Stronger Dehydrating Agent: For stubborn reactions, powerful dehydrating agents like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) can be used.[4][6] These agents aggressively remove water, shifting the equilibrium towards the furan product.
-
Re-evaluate Your Catalyst: If using a mild Lewis acid, it may be too weak for your specific substrate. Consider a stronger Brønsted acid, but apply it at a lower temperature initially to find a balance between reactivity and stability.
-
Q3: I am observing a significant amount of a pyrrole byproduct. Why is this happening?
A: The Paal-Knorr synthesis is also the primary method for synthesizing pyrroles, which occurs when the 1,4-dicarbonyl compound reacts with ammonia or a primary amine.[4][8]
-
Expert Insight: Amine nucleophiles are often more reactive towards carbonyls than the intramolecular enol oxygen. Any amine contamination can lead to competitive pyrrole formation.
-
Troubleshooting Steps:
-
Purify Reagents and Solvents: Ensure all starting materials, solvents (especially those stored over molecular sieves which can be contaminated), and glassware are scrupulously free of any amine sources.
-
Check for Substrate Degradation: If your 1,4-dicarbonyl substrate contains a nitrogen-based functional group (e.g., an amide), it could be degrading under the reaction conditions to produce an amine in situ.
-
Table 1: Effect of Catalyst on Paal-Knorr Synthesis of 2,5-Dimethylfuran
| Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
| p-TsOH (5%) | Toluene, Reflux | 4-6 h | ~85% | [4] |
| Sc(OTf)₃ (1%) | Neat, 80°C | 1 h | >95% | [7] |
| HCl (catalytic) | Ethanol/Water, Microwave | 3-5 min | ~90% | [4] |
| None | Ionic Liquid [BMIm]BF₄, RT | 2 h | High | [7] |
Section 2: The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a complementary and powerful method that involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[9][10] It offers a different retrosynthetic disconnection, often utilizing more readily available starting materials than the Paal-Knorr synthesis.[11]
Mechanistic Overview
The reaction begins with the deprotonation of the acidic α-proton of the β-dicarbonyl compound to form an enolate.[10][12] This enolate then acts as a nucleophile, attacking the α-carbon of the halo-ketone and displacing the halide via an Sₙ2 reaction. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic furan.[9]
Diagram: Feist-Benary Synthesis Workflow
Caption: General experimental workflow for Feist-Benary synthesis.
Troubleshooting Guide & FAQs (Feist-Benary)
Q1: My reaction is not proceeding, and I'm recovering my starting materials. What's wrong?
A: This issue typically points to problems with enolate formation or the subsequent nucleophilic attack.
-
Expert Insight: The success of the reaction hinges on the base being strong enough to deprotonate the β-dicarbonyl but not so strong that it promotes side reactions.
-
Troubleshooting Steps:
-
Base Selection: Mild bases like pyridine or triethylamine are standard.[9] If your β-dicarbonyl is not particularly acidic, a slightly stronger base like sodium carbonate (K₂CO₃) or DBU could be beneficial. Avoid strong bases like sodium hydroxide (NaOH) or sodium ethoxide if your substrate has sensitive ester groups, as they can cause hydrolysis.[9][10]
-
Halide Reactivity: The reactivity of the α-halo ketone follows the order I > Br > Cl.[9] If you are using an α-chloro ketone and the reaction is sluggish, consider switching to the corresponding α-bromo ketone.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can help accelerate Sₙ2 reactions. If you are using a less polar solvent like THF or ethanol, a switch may improve the rate.[9]
-
Q2: I'm getting a complex mixture of products instead of my desired furan. What are the likely side reactions?
A: The Feist-Benary synthesis can be prone to side reactions if not carefully controlled, especially self-condensation of the starting materials or alternative cyclization pathways.
-
Expert Insight: The enolate of the β-dicarbonyl can potentially react with another molecule of itself. Similarly, the α-halo ketone can undergo self-condensation under basic conditions.
-
Troubleshooting Steps:
-
Controlled Addition: Add the α-halo ketone slowly to the mixture of the β-dicarbonyl and the base. This maintains a low concentration of the halo ketone, minimizing its self-condensation.
-
Temperature Control: While heating is often necessary, excessive temperatures can promote undesired pathways.[10] Try running the reaction at the lowest temperature that gives a reasonable rate.
-
Check Base Stoichiometry: Using a large excess of base can lead to multiple deprotonations and a more complex reaction profile. Use a slight excess (e.g., 1.1 equivalents) of the base.
-
Q3: The final purification is difficult. My furan product seems unstable on silica gel.
A: Many furan derivatives are acid-sensitive.[5] Standard silica gel is slightly acidic and can cause decomposition of sensitive products during column chromatography.
-
Expert Insight: The lone pair on the furan's oxygen atom makes the ring electron-rich and susceptible to protonation, which can initiate decomposition or polymerization on an acidic stationary phase.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of triethylamine in your eluent system (e.g., 1% Et₃N in hexanes/ethyl acetate), then flush with the pure eluent. This deactivates the acidic sites.
-
Alternative Purification: If possible, vacuum distillation is an excellent alternative for purifying thermally stable, volatile furan products.[9]
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound spends on the stationary phase.
-
Section 3: Experimental Protocols
Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran (Conventional Heating)
This protocol is a standard procedure using a common dehydrating acid catalyst.[11]
-
Reagents & Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).[4]
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until the theoretical amount of water (1.8 mL) has been collected.[4]
-
Workup and Purification: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).[11] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure to yield the crude product. Further purification can be achieved by distillation.
Protocol: Feist-Benary Synthesis of Ethyl 2-phenyl-5-methylfuran-3-carboxylate
This protocol is a representative example using a common α-halo ketone and β-ketoester.[11]
-
Reagents & Setup: To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add pyridine (0.87 g, 11 mmol).
-
Reaction: Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature. Once the addition is complete, heat the reaction mixture to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[11]
-
Workup and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).[11] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography on neutralized silica gel.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. catalysis-summit.com [catalysis-summit.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Feist-Benary synthesis of furan [quimicaorganica.org]
Technical Support Center: Synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride
Welcome to the technical support center for the synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity of your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-stage process. The first stage involves the construction of the furan ring to form the precursor, 2-methyl-5-phenylfuran-3-carboxylic acid. The second stage is the conversion of this carboxylic acid into the more reactive acyl chloride. Each stage presents unique challenges that can impact yield and purity.
Caption: General two-stage synthesis pathway.
Frequently Asked Questions & Troubleshooting Guide
Stage 1: Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid
Q1: My Paal-Knorr reaction to form the furan ring is giving a very low yield and a significant amount of dark, insoluble polymer. What is causing this?
A1: This is a classic issue related to the inherent acid sensitivity of the furan ring.[1][2] The Paal-Knorr synthesis is an acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4] While necessary for the reaction, the acidic conditions can also promote side reactions.
Root Cause Analysis:
-
Acid-Catalyzed Polymerization: Furan rings, especially those with electron-releasing groups, are susceptible to protonation. This leads to the formation of reactive electrophiles that can attack other furan molecules, initiating a polymerization cascade that results in intractable tars.[1][2]
-
Ring Opening: Under harsh acidic conditions, the furan ring can undergo acid-catalyzed ring opening.[2] This process is initiated by the protonation of the ring, followed by nucleophilic attack (often by water), leading to acyclic dicarbonyl compounds that will not form the desired product.[2][5]
Troubleshooting & Optimization Protocol:
-
Choice of Acid Catalyst: Strong, non-aqueous acids are often preferred to minimize ring-opening side reactions that involve water.[3] Consider using milder acids or Lewis acids.
-
Temperature Control: Higher temperatures accelerate both the desired reaction and the degradation pathways.[2]
-
Maintain the lowest practical temperature that allows for efficient cyclization. Refluxing in a lower-boiling solvent like toluene is a common practice.[6]
-
-
Reaction Time: Minimize the exposure of the furan product to the acidic conditions.[2]
-
Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately.
-
Caption: Furan degradation pathways under acidic conditions.
Stage 2: Conversion to this compound
Q2: I'm treating the carboxylic acid with thionyl chloride (SOCl₂) and getting a poor yield of the acyl chloride. My crude product seems to be a mixture. What are the likely side products?
A2: The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a standard and generally efficient reaction.[8][9] However, with a substrate like 2-methyl-5-phenylfuran-3-carboxylic acid, several side reactions can occur.
Potential Side Reactions:
-
Anhydride Formation: If any of the starting carboxylic acid remains, it can be attacked by the highly reactive acyl chloride product to form a symmetric anhydride. This is particularly prevalent if the reaction does not go to completion.
-
Furan Ring Chlorination: The reaction of thionyl chloride with the carboxylic acid produces HCl as a byproduct.[10][11] While the furan ring is somewhat deactivated by the carbonyl group, the presence of HCl under heating can potentially lead to electrophilic chlorination of the electron-rich furan ring, though this is generally a minor pathway.
-
Degradation/Polymerization: As discussed previously, the furan ring is sensitive to acid. The HCl generated in situ can contribute to the degradation of the furan ring, especially if the reaction is heated for an extended period.[2]
Troubleshooting & Optimization Protocol:
-
Reagent Purity and Stoichiometry:
-
Use freshly distilled thionyl chloride.
-
A slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents) is often used to ensure complete conversion of the carboxylic acid.
-
-
Temperature and Reaction Conditions:
-
The reaction is often performed at room temperature or with gentle heating (reflux in an inert, high-boiling solvent like toluene or even neat thionyl chloride).[12]
-
Running the reaction at a lower temperature for a longer duration can sometimes minimize degradation.
-
-
Use of a Catalyst (DMF): A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride via the Vilsmeier reagent, often allowing for milder reaction conditions.[12]
-
Removal of Byproducts: The gaseous byproducts, SO₂ and HCl, should be efficiently removed from the reaction mixture, typically by performing the reaction in a fume hood with a gas trap.[10][11]
Table 1: Comparison of Chlorinating Agents
| Reagent | Byproducts | Common Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Neat or in solvent (e.g., Toluene), RT to reflux | Gaseous byproducts are easily removed.[11] Inexpensive. | Can generate acidic conditions leading to degradation. |
| Oxalyl Chloride ((COCl)₂) | CO₂(g), CO(g), HCl(g) | Inert solvent (e.g., DCM, Toluene), often with catalytic DMF, 0°C to RT | All byproducts are gaseous, simplifying workup.[12] Generally milder and higher yielding. | More expensive and toxic than SOCl₂. |
| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Neat or in an inert solvent, cold | Effective for a wide range of carboxylic acids. | Produces a liquid byproduct (POCl₃) that must be separated.[11] |
Recommended Protocol for Acyl Chloride Synthesis:
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution), add 2-methyl-5-phenylfuran-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (e.g., 5.0 eq, which can also serve as the solvent) or dissolve the carboxylic acid in an inert solvent like toluene and add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reaction: Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Workup: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure (using a rotary evaporator with appropriate safety traps). The crude this compound can often be used directly or purified by vacuum distillation or recrystallization.
Q3: How do I effectively purify the final this compound product?
A3: Purification can be challenging due to the reactivity of the acyl chloride. It is highly sensitive to moisture and will hydrolyze back to the carboxylic acid.[12]
Purification Strategy:
-
Removal of Excess Reagent: The first step is the thorough removal of excess thionyl chloride or oxalyl chloride and the reaction solvent under vacuum. This is crucial as residual reagents can interfere with subsequent reactions.
-
Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation is an excellent method for purification. It separates the product from non-volatile impurities like polymers and any formed anhydride. Ensure all glassware is scrupulously dried beforehand.
-
Recrystallization: If the product is a solid, recrystallization from a non-protic solvent (e.g., hexane, toluene) under an inert atmosphere (like nitrogen or argon) can be effective.
-
Aqueous Workup (Not Recommended): Avoid any aqueous workup steps as this will hydrolyze the product.[13] If you need to remove inorganic salts, it is better to filter the crude product dissolved in an anhydrous solvent.
Caption: Purification workflow for the final product.
By carefully controlling reaction conditions, selecting appropriate reagents, and monitoring the progress of the synthesis, the formation of side products can be minimized, leading to a higher yield and purity of the desired this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 | Benchchem [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Paal-Knorr Furan Synthesis
Welcome to the technical support center for the Paal-Knorr furan synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for synthesizing substituted furans from 1,4-dicarbonyl compounds. Here, we move beyond simple protocols to address the common, and often frustrating, issues encountered in the lab. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction yields.
Core Principles: Understanding the "Why"
The Paal-Knorr furan synthesis is a robust, acid-catalyzed dehydration reaction that converts a 1,4-dicarbonyl compound into a furan.[1][2][3][4] The driving force is the formation of a stable aromatic ring.[5] A nuanced understanding of its mechanism is the first step in effective troubleshooting.
The reaction proceeds via several key steps:
-
Protonation: One of the carbonyl groups is protonated by the acid catalyst, increasing its electrophilicity.
-
Enolization: The second carbonyl group tautomerizes to its enol form.
-
Cyclization (Rate-Determining Step): The enol oxygen acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered hemiacetal intermediate.[6]
-
Dehydration: A sequence of protonation and elimination steps removes two molecules of water to yield the final aromatic furan product.
Experimental evidence has shown that the cyclization and enol formation likely occur in a concerted step, as different diastereomers of 1,4-diketones cyclize at different rates, which would not be the case if they proceeded through a common enol intermediate.[1][2]
Reaction Mechanism Pathway
Below is a diagram illustrating the accepted mechanistic pathway. Understanding these steps is critical for diagnosing issues related to catalysis and substrate reactivity.
Caption: Key stages of the acid-catalyzed Paal-Knorr furan synthesis.
Troubleshooting Guide: Common Problems & Solutions
This section is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Issue 1: Low Yield & Incomplete Conversion
Q: My reaction is sluggish, providing low yields or stalling completely. What are the primary factors to investigate?
A: This is the most common issue and typically points to one of three areas: catalysis, reaction conditions, or starting material integrity.
-
Cause A: Ineffective Catalysis/Dehydration
-
The "Why": The reaction hinges on efficient acid catalysis to activate the carbonyls and a strong driving force to remove water and favor the aromatic product. If the catalyst is too weak or if water is not effectively removed, the equilibrium will not favor the furan.
-
Solutions:
-
Catalyst Choice: For robust substrates, traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or phosphoric acid are effective.[1][7] For acid-sensitive substrates, consider milder Lewis acids like ZnBr₂, Sc(OTf)₃, or Bi(NO₃)₃, which can promote cyclization under less harsh conditions.[6][8]
-
Powerful Dehydrating Agents: If a protic acid isn't sufficient, adding a dedicated dehydrating agent can forcefully drive the reaction forward. Reagents like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) are highly effective.[8][9][10]
-
Water Removal: When using conventional heating in a solvent like toluene, a Dean-Stark apparatus is essential for azeotropically removing the water byproduct, physically shifting the equilibrium toward the product.[8][11]
-
-
-
Cause B: Sub-Optimal Reaction Conditions
-
The "Why": Traditional Paal-Knorr syntheses often require prolonged heating, which can be detrimental for sensitive molecules.[1][12] The choice of solvent also plays a critical role in reactant solubility and reaction kinetics.[13]
-
Solutions:
-
Microwave-Assisted Synthesis: This is a transformative technique for the Paal-Knorr reaction. Microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often allows for lower temperatures, preventing substrate degradation.[2][8] In many cases, a catalyst may not even be required under microwave conditions.[8]
-
Solvent Selection: While toluene is common for conventional heating with a Dean-Stark trap, solvent-free conditions or the use of ionic liquids like [bmim]HSO₄ can be highly effective, offering environmental benefits and sometimes milder reaction conditions.[6][14][15] For substrates with poor solubility, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have shown promise.[9]
-
-
-
Cause C: Starting Material Purity
-
The "Why": The Paal-Knorr synthesis is predicated on the presence of a 1,4-dicarbonyl relationship. Impurities in your starting material, or if the material has degraded or undergone side-reactions (e.g., aldol condensation) upon storage, will naturally lead to lower yields.
-
Solution: Always verify the purity of your 1,4-dicarbonyl compound before starting the reaction, especially if it has been stored for a long time. Use techniques like NMR or GC-MS for verification. If purity is questionable, purification by chromatography or distillation is recommended.
-
Issue 2: Byproduct Formation & Reaction Charring
Q: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my product. What's happening?
A: This points to decomposition, a common problem when subjecting organic molecules to harsh acidic and high-temperature conditions.[8][16] The furan ring itself, once formed, can be sensitive to strong acids and may polymerize.[16][17]
-
The "Why": Excessive acid concentration or high temperatures can catalyze undesirable side reactions, including polymerization, intermolecular condensations, or complete degradation (charring) of the starting material or product.
-
Solutions:
-
Switch to Milder Catalysts: This is the most effective strategy. Move away from H₂SO₄ and toward milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid-supported acids (e.g., montmorillonite clay, silica sulfuric acid), which are often more selective and can be easily filtered out.[6][8][12]
-
Reduce Temperature and Time: Drastically shorten the reaction time by using microwave synthesis. A reaction that takes 6 hours of reflux in toluene might be complete in 5 minutes at 140°C in a microwave reactor, minimizing the time the substrate is exposed to harsh conditions.[8]
-
Optimize Catalyst Loading: It is tempting to add more catalyst to a slow reaction, but this often exacerbates decomposition. Use a catalytic amount (e.g., 5 mol%) and only increase it cautiously after other optimization attempts have failed.[8]
-
Consider Solvent Choice: Running the reaction neat (solvent-free) can sometimes lead to localized overheating. Using a high-boiling aprotic solvent like toluene or DMF can provide better temperature regulation.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do substituents on the 1,4-dicarbonyl starting material affect the reaction? Substituents can have a significant electronic and steric impact. Electron-donating groups can stabilize intermediates and may accelerate the reaction, while electron-withdrawing groups can deactivate the carbonyls, making cyclization more difficult. Sterically bulky groups near the carbonyls can hinder the intramolecular cyclization, requiring more forcing conditions.
Q2: Can I run this reaction under solvent-free conditions? Yes, solvent-free reactions, particularly under microwave irradiation or using solid acid catalysts, have proven to be very efficient and align with the principles of green chemistry.[12][14] This approach simplifies workup and reduces waste.
Q3: Is it possible for the reaction to form a pyrrole or thiophene instead? Yes, this is the basis for the broader Paal-Knorr synthesis. If a primary amine or ammonia is added, a pyrrole will be formed instead of a furan.[1][18] If a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent is used, a thiophene will be the product.[1][19] It is crucial to ensure your reagents are pure to avoid cross-contamination and undesired heterocycle formation.
Q4: My 1,4-dicarbonyl compound is not readily available. Are there alternatives? Yes, analogs of 1,4-dicarbonyls, such as their acetal or ketal forms, can be used.[6] The synthesis of the 1,4-dicarbonyl precursor is often the most challenging part of the overall process.[6]
Optimized Experimental Protocols
Protocol 1: Classical Synthesis of 2,5-Dimethylfuran (Conventional Heating)
This protocol uses a traditional Brønsted acid with a Dean-Stark trap for efficient water removal.
-
Reagents & Setup:
-
Hexane-2,5-dione (11.4 g, 100 mmol)
-
p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 5 mol%)
-
Toluene (50 mL)
-
100 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Combine hexane-2,5-dione, p-TsOH·H₂O, and toluene in the round-bottom flask.[8]
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap (theoretical yield is 1.8 mL for 100 mmol scale). Continue for 4-6 hours or until water collection ceases.[8]
-
Cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2,5-dimethylfuran.
-
Protocol 2: Microwave-Assisted Synthesis of a Substituted Furan
This protocol demonstrates the speed and efficiency of microwave synthesis, often requiring minimal or no catalyst.
-
Reagents & Setup:
-
1,4-dicarbonyl starting material (1 mmol)
-
Ethanol/water (1:1, 3 mL) (or other suitable solvent)
-
10 mL microwave process vial, magnetic stir bar.
-
-
Procedure:
-
Place the 1,4-dicarbonyl and the solvent into the microwave vial. Note: For many substrates, no acid catalyst is needed under these conditions.[8]
-
Seal the vial with a septum cap and place it in a laboratory microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes, monitoring internal pressure.[8]
-
After the reaction, cool the vial to room temperature using compressed air.
-
Transfer the contents to a separatory funnel, dilute with water (10 mL), and extract with diethyl ether or ethyl acetate (3 x 15 mL).[8]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
If necessary, purify the product via silica gel column chromatography.[8]
-
Data Summary & Troubleshooting Workflow
Table 1: Comparison of Catalysts and Conditions
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | H₂SO₄, p-TsOH, HCl | Toluene, reflux, 4-12 h | Inexpensive, effective for simple substrates | Harsh conditions, can cause degradation/charring[8] |
| Lewis Acid | Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂ | CH₂Cl₂, rt to reflux, 1-6 h | Milder, suitable for sensitive substrates[6][8] | More expensive, may require anhydrous conditions |
| Solid Acid | Montmorillonite, SiO₂-H₂SO₄ | Solvent-free or Toluene, 80-110°C | Reusable, easy workup, often "greener"[6][12] | May have lower activity for challenging substrates |
| Dehydrating Agent | P₂O₅, Ac₂O, TiCl₄ | Anhydrous solvent, 0°C to reflux | Powerful driving force for difficult cyclizations[1][8] | Stoichiometric amounts often needed, harsh workup |
| Microwave | No catalyst or cat. acid | Polar solvents (EtOH/H₂O), 140°C, 3-10 min | Extremely fast, high yields, prevents degradation[2][8] | Requires specialized equipment |
Troubleshooting Workflow Diagram
Use this flowchart to systematically diagnose and solve issues with your Paal-Knorr synthesis.
Caption: A systematic workflow for troubleshooting the Paal-Knorr synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mbbcollege.in [mbbcollege.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 18. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 19. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Technical Support Center: Catalyst Selection for Furan Synthesis
Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and experimental execution. We provide in-depth, field-proven insights to address common challenges, ensuring your experiments are built on a foundation of scientific integrity and practical expertise.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses fundamental questions regarding the catalytic synthesis of furans, providing a foundational understanding for experimental design.
Q1: What are the primary catalytic pathways for producing furan and its precursor, furfural, from biomass?
A1: Furan synthesis from lignocellulosic biomass is typically a multi-step process, primarily involving two key catalytic transformations.[1][2] Lignocellulose's cellulose and hemicellulose fractions are the primary starting materials.[1]
-
Dehydration of C5 Sugars to Furfural: Hemicellulose is first hydrolyzed into C5 sugars, predominantly xylose. These sugars are then catalytically dehydrated to produce furfural. This step requires acid catalysts.[1][3]
-
Decarbonylation of Furfural to Furan: The resulting furfural is then converted to furan by removing a carbonyl group (CO), a reaction known as decarbonylation.[4] This transformation is typically facilitated by metal catalysts.[4][5]
The overall process can be visualized as follows:
Caption: Key catalytic pathways from biomass to furan.
Q2: What types of catalysts are most effective for the dehydration of xylose to furfural?
A2: The dehydration of xylose is an acid-catalyzed reaction. The choice between different acid catalysts depends on the desired operating conditions, feedstock, and reactor setup. Both Brønsted and Lewis acids are effective, and often a combination of the two provides the best results.[6][7]
-
Brønsted Acids: These catalysts donate protons (H+) to facilitate the reaction.[3] Examples include mineral acids (H₂SO₄, HCl) and solid acids like sulfonic acid resins (e.g., Amberlyst) or sulfonated carbons.[7][8][9] While effective, mineral acids pose challenges with corrosion and separation.[8]
-
Lewis Acids: These catalysts accept electron pairs. They are particularly effective at isomerizing xylose to xylulose, an intermediate that dehydrates to furfural more readily.[6][7] Common Lewis acid catalysts include metal chlorides (e.g., AlCl₃, CrCl₃) and metal oxides (e.g., Nb₂O₅).[6][7][10]
-
Bifunctional Catalysts: Catalysts possessing both Brønsted and Lewis acid sites can show synergistic effects, enhancing both the isomerization and dehydration steps.[6][7] Niobium phosphates are an excellent example of such a system.[6] Zeolites like H-ZSM-5 can also serve this purpose.[7][11]
Q3: Which catalysts are preferred for the decarbonylation of furfural to furan?
A3: This step is typically performed in the gas phase using heterogeneous metal catalysts. The choice of metal significantly impacts activity, selectivity, and stability.
-
Noble Metals: Palladium (Pd) is widely recognized as the most active and selective catalyst for furfural decarbonylation.[4][12] Platinum (Pt) and Rhodium (Rh) also show good performance, often enhanced by the addition of an alkali metal like cesium.[5]
-
Non-Noble Metals: Nickel (Ni) is a cost-effective alternative that demonstrates high activity.[12][13] The selectivity of Ni catalysts can be tuned by the choice of support (e.g., MgO, SBA-15) and reaction conditions.[12][13][14] At lower temperatures, Ni catalysts may also promote hydrogenation to furfuryl alcohol, a competing reaction.[12] Copper (Cu) catalysts are highly selective for hydrogenation and are generally not used for decarbonylation.[12]
Q4: How does the choice of solvent impact furan synthesis?
A4: The solvent system is critical, especially for the dehydration step. It influences reactant solubility, catalyst stability, and product selectivity by minimizing side reactions.
-
Biphasic Systems: A water-organic solvent system is highly effective.[10][15] Water solubilizes the sugar feedstock, while an organic solvent (e.g., toluene, tetrahydrofuran (THF), methyl isobutyl ketone (MIBK)) continuously extracts the furfural product as it forms.[10][16] This extraction prevents the acid-catalyzed degradation of furfural into undesirable polymers known as humins.[15]
-
Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs): These can act as both solvents and catalysts.[10][11] They have excellent biomass-dissolving capabilities and can enhance catalytic activity.[10] However, their cost and recyclability remain important considerations.[11]
Section 2: Troubleshooting Guide for Experimental Issues
This guide addresses specific problems you may encounter during furan synthesis experiments in a structured question-and-answer format.
Issue 1: Rapid Loss of Catalyst Activity and Selectivity
Question: My catalyst is deactivating much faster than expected. What are the likely causes, and how can I investigate and mitigate this?
Answer: Rapid catalyst deactivation is a common and critical issue in biomass conversion. The primary mechanisms are fouling (coking), poisoning, and thermal degradation (sintering).[17] A systematic approach is needed to identify the root cause.
Caption: Troubleshooting workflow for catalyst deactivation.
Troubleshooting Steps & Explanations:
-
Fouling by Coking:
-
Cause: Carbonaceous deposits, or "coke" (also called humins), form on the catalyst surface, blocking active sites and pores.[15][17] This is especially common during acid-catalyzed dehydration, where high temperatures promote the polymerization of furanic compounds and sugars.[17][18]
-
Investigation:
-
Mitigation:
-
Optimize Reaction Conditions: Lower the reaction temperature or shorten the residence time.
-
Use a Biphasic Solvent System: As discussed in the FAQ, this continuously removes the furan product, preventing it from polymerizing on the catalyst surface.[15]
-
-
-
Catalyst Poisoning:
-
Cause: Impurities in the biomass feedstock can strongly adsorb to and deactivate catalyst active sites.[17]
-
Investigation:
-
Feedstock Analysis: Analyze your raw biomass or sugar stream for common contaminants.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify foreign elements on the spent catalyst's surface.[17]
-
-
Mitigation:
-
Feedstock Pretreatment: Implement a purification step for your feedstock to remove potential poisons before the catalytic reaction.
-
-
-
Thermal Degradation (Sintering) & Leaching:
-
Cause: High operating temperatures can cause the small, highly dispersed metal nanoparticles on a supported catalyst to agglomerate into larger particles.[17] This reduces the active surface area and overall activity.[13] Separately, active components can also leach (dissolve) from the support into the reaction medium.[11][15]
-
Investigation:
-
Nitrogen Physisorption (BET analysis): A significant loss of surface area and pore volume in the spent catalyst compared to the fresh one can indicate structural collapse or sintering.[17]
-
Inductively Coupled Plasma (ICP) Analysis: Analyzing the liquid product stream for dissolved metals can confirm if leaching is occurring.[17]
-
-
Mitigation:
-
Lower Reaction Temperature: Operate below the thermal stability limit of your catalyst.
-
Improve Catalyst Design: Choose a support material that has strong metal-support interactions to anchor the active particles and prevent agglomeration.
-
-
Issue 2: Low Yield of Target Furan Product
Question: My conversion is high, but the yield of the desired furan or furfural is low. What side reactions are occurring, and how can I improve selectivity?
Answer: Low selectivity despite high conversion points to the prevalence of undesired side reactions. The specific side products depend on the reaction step.
-
During Dehydration to Furfural:
-
Primary Cause: Humin formation. Furfural and sugar intermediates can polymerize or condense under acidic conditions, forming insoluble, tar-like substances.[15]
-
Solution: The most effective strategy is to use a biphasic solvent system to immediately extract furfural from the aqueous reactive phase, protecting it from degradation.[10][15] Adding salts like NaCl to the aqueous phase can enhance the partitioning of furfural into the organic layer.[10]
-
-
During Decarbonylation/Hydrogenation of Furfural:
-
Primary Cause: Competing reactions. Depending on the catalyst and conditions, furfural can undergo several transformations.[12][19]
-
Hydrogenation: The C=O bond is hydrogenated to form furfuryl alcohol. This is favored by Cu catalysts and can occur on Ni and Pt at lower temperatures.[12]
-
Ring Opening: The furan ring can be opened via hydrogenolysis, leading to the formation of C4 or C5 linear alkanes or alcohols.[12][19] This is a known pathway on Ni catalysts.[12]
-
-
Solution:
-
Catalyst Choice: Select a catalyst known for high decarbonylation selectivity, such as Palladium (Pd).[12]
-
Optimize Temperature: For decarbonylation, higher temperatures generally favor furan formation over hydrogenation products.[12] For a catalyst like Ni/MgO, temperatures around 190-230°C have been shown to favor decarbonylation.[12][20]
-
-
Section 3: Key Experimental Protocols
Protocol 1: Quantifying Coke on a Spent Catalyst via Thermogravimetric Analysis (TGA)
This protocol provides a standardized method to determine the amount of carbonaceous deposits on a deactivated catalyst.
Methodology:
-
Sample Preparation: Carefully recover the spent catalyst from the reactor. Wash it with a suitable solvent (e.g., ethanol, then water) to remove any physically adsorbed organic species and dry it overnight in an oven at 110 °C.[15]
-
TGA Instrument Setup: Place a small, accurately weighed amount of the dried, spent catalyst (typically 5-15 mg) into a TGA crucible.[17]
-
Initial Purge: Heat the sample to 120 °C under a high-purity inert atmosphere (e.g., nitrogen at 50 mL/min) and hold for 30 minutes to remove any adsorbed water and volatile compounds.[17]
-
Oxidation Step: While maintaining the temperature at 120 °C, switch the purge gas to an oxidizing atmosphere (e.g., air or a 20% O₂/N₂ mixture at 50 mL/min).[17]
-
Temperature Ramp: Program the TGA to ramp the temperature at a constant rate (e.g., 10 °C/min) up to 800 °C.[17]
-
Data Analysis: The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the combustion of the coke deposits. Calculate the weight percentage of coke based on the initial dried weight of the spent catalyst.
Section 4: Catalyst Performance Data Summary
The following table summarizes the performance of various catalysts for the gas-phase decarbonylation of furfural to furan, providing a comparative overview for catalyst selection.
| Catalyst System | Support | Temp. (°C) | Furfural Conversion (%) | Furan Selectivity (%) | Furan Yield (%) | Reference |
| Pd | Al₂O₃ | 300 | >95 | >95 | ~91 | [5] (Implied) |
| Pt-Cs | Al₂O₃ | 320 | 100 | 96 | 96 | [5] |
| Ni (5 wt%) | SBA-15 | 230 | 100 | 98 | 98 | [12] |
| Ni/MgO (Ni/Mg=0.25) | MgO | 190 | 96 | ~92 | 88 | [20] |
| HZSM-5 | Zeolite | >300 | Varies | Varies | - | [4] |
Note: Yields and conversions are highly dependent on specific reaction conditions such as Weight Hourly Space Velocity (WHSV) and H₂/furfural molar ratio, which should be consulted in the original references.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4780552A - Preparation of furan by decarbonylation of furfural - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. [PDF] Novel Routes in Transformation of Lignocellulosic Biomass to Furan Platform Chemicals: From Pretreatment to Enzyme Catalysis | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Selective Production of Furan from Gas-Phase Furfural Decarbonylation on Ni-MgO Catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
Technical Support Center: Troubleshooting Low Yield in Acylation Reactions
Welcome to the technical support center for acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low yields in various acylation reactions. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1][2][3][4] However, its sensitivity to various factors can often lead to disappointing yields. This section addresses the most common challenges and their solutions.
FAQ 1: My Friedel-Crafts acylation is giving a very low yield or no product at all. What are the primary causes?
Low conversion in Friedel-Crafts acylation can typically be traced back to a few key areas: the aromatic substrate, the catalyst, or the reaction conditions.
A1. Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning that electron-withdrawing groups on the aromatic substrate will significantly hinder the reaction.[5][6] If your aromatic ring possesses substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups (ketones, esters), the reaction may not proceed efficiently.[5][6]
-
Causality: Electron-withdrawing groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[7]
-
Troubleshooting:
-
Assess the electronic nature of your substituents. If you have strongly deactivating groups, consider an alternative synthetic route.
-
For moderately deactivated rings, more forcing conditions such as higher temperatures or a more active catalyst system may be required, but be mindful of potential side reactions.
-
A2. Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly susceptible to moisture.[5][6][8] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[5][6][8]
-
Causality: Lewis acids react with water to form hydrated complexes that are no longer effective at activating the acylating agent.
-
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware overnight at >100 °C and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄) immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or purify them by distillation over an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, CaH₂ for hydrocarbons and chlorinated solvents).
-
Reagents: Use freshly opened bottles of Lewis acid. If the catalyst has been opened previously, it may be of poor quality.
-
Atmosphere: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
A3. Insufficient Catalyst Loading: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[5][6] This means that a stoichiometric amount, or even a slight excess, of the catalyst is often necessary.[5][6][9]
-
Causality: The carbonyl oxygen of the ketone product is a Lewis base and coordinates strongly with the Lewis acidic catalyst. This complex is often brightly colored.
-
Troubleshooting:
-
Review your stoichiometry. For many acylations, 1.1 to 1.5 equivalents of the Lewis acid are required.
-
If you are still experiencing low conversion, consider a modest increase in the catalyst loading.
-
A4. Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed smoothly at room temperature, while others require heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to side reactions and decomposition, often indicated by the formation of tar-like materials.[5][8]
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C) while monitoring the progress by Thin Layer Chromatography (TLC).
-
If you observe decomposition, consider running the reaction at a lower temperature (e.g., 0 °C or even -78 °C).
-
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
FAQ 2: I'm having difficulty with the reaction workup. How can I improve product isolation?
An improper workup can lead to significant loss of product. The strong complex between the ketone product and the Lewis acid must be effectively broken.[10]
A1. Quenching the Reaction: The reaction should be quenched by carefully pouring the reaction mixture into a beaker of ice, often containing concentrated hydrochloric acid.[5] This hydrolyzes the aluminum chloride complexes.[10]
-
Causality: Water and acid break down the AlCl₃-ketone complex, liberating the free ketone product.[10] The ice helps to dissipate the heat from the highly exothermic quenching process.
-
Troubleshooting Protocol: Standard Workup for Friedel-Crafts Acylation
-
Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a mixture of crushed ice and concentrated HCl.[11]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[5]
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[5]
-
Purify the crude product by column chromatography or recrystallization.[5]
-
Section 2: N-Acylation and O-Acylation (Amides and Esters)
The acylation of amines and alcohols to form amides and esters is a fundamental transformation in organic synthesis.[12][13][14] While generally robust, these reactions can also suffer from low yields.
FAQ 3: My N-acylation of a primary amine is sluggish and gives a low yield. What could be the problem?
Low yields in N-acylation often stem from the nucleophilicity of the amine or the reactivity of the acylating agent.
A1. Inactive Nucleophile: If the reaction medium is too acidic, the amine can be protonated to form an ammonium salt.[15] This protonated form lacks the necessary lone pair of electrons to act as a nucleophile.[15]
-
Causality: The lone pair on the nitrogen atom is essential for attacking the electrophilic carbonyl carbon of the acylating agent.[15]
-
Troubleshooting:
-
Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. This base will neutralize the acid byproduct (e.g., HCl from an acyl chloride) and prevent the protonation of the starting amine.[16]
-
For acylations using acetic anhydride, which produces acetic acid as a byproduct, a base may also be beneficial.[15]
-
A2. Poor Quality Acylating Agent: Acylating agents like acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze over time.[15]
-
Causality: Hydrolysis of the acylating agent consumes the reagent and introduces water into the reaction, which can lead to other side reactions.
-
Troubleshooting:
-
Use freshly opened or purified acylating agents.
-
Ensure that the reagents have been stored under anhydrous conditions.[15]
-
A3. Steric Hindrance: Sterically hindered amines or alcohols react more slowly.[17] Secondary alcohols are less reactive than primary alcohols, and tertiary alcohols are often very difficult to acylate.[17]
-
Troubleshooting:
-
For sterically demanding substrates, consider using a more reactive acylating agent.
-
The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[16]
-
FAQ 4: I am trying to acylate an alcohol, but the yield is poor. How can I optimize this?
Esterification reactions, particularly those using less reactive acylating agents like carboxylic acids, often require specific conditions to drive the reaction to completion.
A1. Reversible Reaction: The direct esterification of an alcohol with a carboxylic acid (Fischer esterification) is a reversible equilibrium process.[17][18] The water generated as a byproduct can hydrolyze the ester product, leading to low yields.
-
Causality: According to Le Châtelier's principle, the removal of a product (water) will shift the equilibrium towards the formation of the desired ester.
-
Troubleshooting:
-
Use a large excess of one of the reactants (usually the less expensive one).
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Use a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, to accelerate both the forward and reverse reactions.[17][18]
-
A2. Catalyst Choice: The choice and amount of catalyst can be critical. While acid catalysts are common for Fischer esterification, base-catalyzed acylation (using acyl chlorides or anhydrides) is also widely used.[12]
-
DMAP as a Hyper-nucleophilic Catalyst: For sluggish acylations of alcohols with anhydrides, a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective.
-
Mechanism: DMAP is more nucleophilic than the alcohol and reacts first with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to give the ester and regenerate the DMAP catalyst.
-
Catalyst Selection Guide for Acylation Reactions
| Reaction Type | Substrate | Acylating Agent | Recommended Catalyst(s) | Key Considerations |
| Friedel-Crafts | Aromatic Ring | Acyl Chloride/Anhydride | AlCl₃, FeCl₃, BF₃[3][17] | Stoichiometric amounts often required. Must be anhydrous.[6][9] |
| N-Acylation | Primary/Secondary Amine | Acyl Chloride/Anhydride | Pyridine, Triethylamine[16] | Base is used to scavenge acid byproduct.[19] |
| O-Acylation | Alcohol | Acyl Chloride/Anhydride | Pyridine, DMAP (catalytic) | DMAP is highly effective for sterically hindered alcohols. |
| O-Acylation | Alcohol | Carboxylic Acid | H₂SO₄, p-TsOH[17] | Equilibrium reaction; requires water removal for high yield.[18] |
General Troubleshooting Logic for Acylation Reactions
Caption: Decision tree for troubleshooting common acylation reactions.
References
- 1. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. jk-sci.com [jk-sci.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Furan-2-Carbonyl Chloride and Thiophene-2-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, furan and thiophene derivatives serve as foundational building blocks for a vast array of pharmaceuticals and functional materials. Their respective acyl chlorides, furan-2-carbonyl chloride and thiophene-2-carbonyl chloride, are highly valuable intermediates, facilitating the introduction of the furoyl and thenoyl moieties into larger molecular scaffolds. Understanding the nuanced differences in their reactivity is paramount for optimizing synthetic strategies and predicting reaction outcomes. This guide provides an in-depth comparison of these two reagents, grounded in the principles of chemical reactivity and supported by experimental considerations.
Theoretical Framework: Electronic and Aromatic Influences
The reactivity of the carbonyl group in both furan-2-carbonyl chloride and thiophene-2-carbonyl chloride is intrinsically linked to the electronic properties of the five-membered heteroaromatic ring to which it is attached.[1] The key to understanding their differential reactivity lies in the interplay between aromaticity and the electronegativity of the heteroatom (oxygen in furan, sulfur in thiophene).
Aromaticity: Thiophene is generally considered to be more aromatic than furan.[1][2][3] The sulfur atom in thiophene, being less electronegative than oxygen, is more effective at delocalizing its lone pair of electrons into the π-system.[1][2] This superior delocalization results in greater aromatic stabilization for the thiophene ring.[4][5]
Electronegativity: Oxygen is more electronegative than sulfur.[4][5] This leads to a stronger inductive electron-withdrawing effect by the oxygen in the furan ring compared to the sulfur in thiophene. However, the resonance effect, where the heteroatom donates a lone pair to the ring, is also a significant factor.
Impact on Carbonyl Reactivity: The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is largely governed by the electrophilicity of the carbonyl carbon.[6][7][8] A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack.
-
Furan-2-Carbonyl Chloride: The higher electronegativity of oxygen in furan leads to a less stable aromatic system.[2] While oxygen does donate electron density via resonance, its strong inductive withdrawal effect dominates, leading to a more electron-deficient furan ring compared to thiophene. This, in turn, results in a more electrophilic carbonyl carbon in furan-2-carbonyl chloride, rendering it the more reactive of the two compounds towards nucleophiles.
-
Thiophene-2-Carbonyl Chloride: The greater aromaticity of the thiophene ring means it is inherently more stable.[3][4] The sulfur atom, being less electronegative, has a weaker inductive effect and a more pronounced electron-donating resonance effect compared to oxygen.[2] This increased electron donation to the ring slightly reduces the partial positive charge on the carbonyl carbon, making thiophene-2-carbonyl chloride less electrophilic and, consequently, less reactive than its furan counterpart.[1]
The general order of reactivity for electrophilic substitution on the rings themselves is pyrrole > furan > thiophene > benzene, which highlights the greater electron-donating ability of the heteroatoms in pyrrole and furan compared to thiophene.[1][5][9] This same interplay of electronic effects dictates the reactivity of the attached carbonyl chloride group.
Comparative Reactivity in Nucleophilic Acyl Substitution
The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution.[6][10] This proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[6][10]
Based on the electronic arguments presented above, furan-2-carbonyl chloride is expected to be more reactive than thiophene-2-carbonyl chloride in these reactions. This translates to faster reaction rates and/or the ability to use milder reaction conditions or weaker nucleophiles.
| Reaction Type | Nucleophile | Furan-2-Carbonyl Chloride Reactivity | Thiophene-2-Carbonyl Chloride Reactivity | Rationale |
| Aminolysis (Amide Formation) | Amines (e.g., primary, secondary) | Very High | High | Furan's higher electrophilicity leads to faster reaction rates. |
| Alcoholysis (Ester Formation) | Alcohols | High | Moderate | May require a base catalyst for thiophene derivative, while furan may react readily. |
| Friedel-Crafts Acylation | Aromatic Compounds | High | Moderate | The higher reactivity of the furan derivative can be advantageous but may also lead to side reactions. |
| Hydrolysis | Water | High | Moderate | Furan-2-carbonyl chloride is more sensitive to moisture. |
Experimental Protocols and Methodologies
The synthesis of both furan-2-carbonyl chloride and thiophene-2-carbonyl chloride is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[11][12]
Protocol: Synthesis of Thiophene-2-Carbonyl Chloride [13]
-
Reaction Setup: To a solution of 2-thiophenecarboxylic acid in a suitable inert solvent (e.g., ethyl acetate), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the reaction mixture. An exothermic reaction will occur with the evolution of SO₂ and HCl gas. Maintain the temperature as needed.
-
Reaction Monitoring: Monitor the reaction by a suitable method (e.g., GC/MS, TLC) until the starting material is consumed.
-
Isolation: After cooling, remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain the crude thiophene-2-carbonyl chloride.
-
Purification: Further purify the product by vacuum distillation.
Note: A similar procedure can be followed for the synthesis of furan-2-carbonyl chloride from 2-furoic acid.[11]
To empirically demonstrate the reactivity difference, a competitive reaction or parallel reactions with a moderately reactive amine can be performed.
Protocol: Comparative Reaction with Aniline
-
Reaction Setup: In two separate flasks, dissolve equimolar amounts of aniline and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
Addition of Acyl Chlorides: To one flask, add furan-2-carbonyl chloride dropwise at a controlled temperature (e.g., 0 °C). To the other flask, add thiophene-2-carbonyl chloride under identical conditions.
-
Reaction Monitoring: Monitor the progress of both reactions over time using TLC or LC-MS to determine the rate of consumption of the starting materials and the formation of the corresponding amides.
-
Analysis: The reaction with furan-2-carbonyl chloride is expected to proceed to completion more rapidly than the reaction with thiophene-2-carbonyl chloride, confirming its higher reactivity.
Practical Implications and Considerations
-
Reaction Conditions: Due to its higher reactivity, reactions with furan-2-carbonyl chloride may need to be conducted at lower temperatures to control exotherms and minimize side reactions. Conversely, reactions with thiophene-2-carbonyl chloride might require heating or longer reaction times to achieve complete conversion.
-
Stability and Handling: Furan-2-carbonyl chloride is more susceptible to hydrolysis and should be handled with care under anhydrous conditions. Both compounds are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[11]
-
Substrate Scope: For acid-sensitive substrates, the milder conditions that can often be employed with the more reactive furan-2-carbonyl chloride may be advantageous. However, its higher reactivity could also lead to lower selectivity if multiple reactive sites are present in the nucleophile.
-
Catalysis: While many reactions with furan-2-carbonyl chloride proceed without a catalyst, reactions with the less reactive thiophene-2-carbonyl chloride may benefit from the addition of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and accelerate the reaction.
Conclusion
The difference in reactivity between furan-2-carbonyl chloride and thiophene-2-carbonyl chloride is a direct consequence of the fundamental electronic properties of the furan and thiophene rings. Furan-2-carbonyl chloride is the more reactive species due to the greater electronegativity of the oxygen atom, which leads to a more electrophilic carbonyl carbon. This heightened reactivity can be harnessed for efficient synthesis but also necessitates more careful control of reaction conditions. Thiophene-2-carbonyl chloride, while less reactive, offers greater stability and may provide better selectivity in certain applications. A thorough understanding of these principles allows the discerning researcher to select the appropriate reagent and tailor reaction conditions to achieve the desired synthetic outcome with optimal efficiency and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 12. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 13. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of 2-Furoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Furan Scaffold
2-Furoyl chloride, a derivative of 2-furancarboxylic acid, is a pivotal building block in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties of the furan ring, a five-membered aromatic heterocycle containing an oxygen atom.[2] The furan ring is an electron-rich system, making it more susceptible to electrophilic attack than benzene.[1][2][3] However, the reactivity of 2-furoyl chloride itself is dominated by the highly electrophilic acyl chloride group. This guide will compare the reactivity of various 2-furoyl chloride derivatives, focusing on how substituents on the furan ring modulate the reactivity at the carbonyl carbon.
The Dual Nature of Furan Reactivity
The chemical behavior of furan derivatives is characterized by a fascinating duality.[3] While its aromaticity dictates participation in electrophilic substitution reactions, the relatively low resonance energy also allows it to act as a conjugated diene in cycloaddition reactions like the Diels-Alder reaction.[3][4] This versatility makes furan and its derivatives valuable precursors in organic synthesis.
Comparative Reactivity Analysis: Nucleophilic Acyl Substitution
The primary reaction of 2-furoyl chloride and its derivatives is nucleophilic acyl substitution.[1] The reactivity in these reactions is principally governed by the electrophilicity of the carbonyl carbon, which is in turn influenced by the electronic effects of substituents on the furan ring.
The general order of reactivity for carboxylic acid derivatives is as follows:
Acyl Chloride > Acid Anhydride > Ester ~ Carboxylic Acid > Amide [1][5]
This trend is a direct consequence of the leaving group's ability to stabilize a negative charge. The chloride ion is an excellent leaving group, rendering 2-furoyl chloride highly reactive.[1] In contrast, the amino group of an amide is a very poor leaving group, making amides the least reactive in this series.[1]
Electronic Effects of Furan Ring Substituents
Substituents on the furan ring can significantly alter the reactivity of the acyl chloride group through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO2) are strongly electron-withdrawing. An EWG at the 5-position of the furan ring increases the electrophilicity of the carbonyl carbon, thereby enhancing the rate of nucleophilic attack. For instance, 5-nitro-2-furoyl chloride is expected to be more reactive towards nucleophiles than unsubstituted 2-furoyl chloride.[6][7]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as an alkyl or methoxy group, would decrease the electrophilicity of the carbonyl carbon and thus reduce the reactivity of the acyl chloride.
The following diagram illustrates the general mechanism of nucleophilic acyl substitution.
Caption: General mechanism of nucleophilic acyl substitution.
Quantitative Reactivity Data
To provide a quantitative comparison, the following table summarizes kinetic data for the solvolysis of substituted 2-furoyl chlorides. Solvolysis, a reaction with the solvent (e.g., water or alcohol), is a common method for assessing the reactivity of acyl chlorides.
| Derivative | Relative Rate of Hydrolysis (k_rel) |
| 5-Nitro-2-furoyl chloride | Significantly higher than 2-furoyl chloride |
| 2-Furoyl chloride | 1.00 |
| 5-Methyl-2-furoyl chloride | Lower than 2-furoyl chloride |
Note: The relative rates are illustrative and based on established principles of organic chemistry. Specific kinetic data can be found in the cited literature.[6][8]
The significantly higher rate of hydrolysis for 5-nitro-2-furoyl chloride is consistent with the strong electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the carbonyl carbon.[6]
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental methodologies are crucial. The following protocols outline standard procedures for synthesizing a 2-furoyl chloride derivative and for conducting a comparative reactivity study.
Synthesis of 5-Nitro-2-furoyl Chloride
This protocol describes the conversion of 5-nitro-2-furoic acid to its corresponding acyl chloride.
Materials:
-
5-Nitro-2-furoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Condenser with a drying tube
Procedure:
-
In a round-bottom flask, suspend 5-nitro-2-furoic acid in anhydrous DCM at 0 °C (ice bath).[9]
-
Slowly add oxalyl chloride to the suspension.[9]
-
Add a catalytic amount of DMF.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[9]
-
Monitor the reaction progress by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield 5-nitro-2-furoyl chloride.[9]
Caption: Workflow for the synthesis of 5-nitro-2-furoyl chloride.
Comparative Hydrolysis Rate Determination
This experiment compares the rate of hydrolysis of 2-furoyl chloride and a substituted derivative (e.g., 5-nitro-2-furoyl chloride).
Materials:
-
2-Furoyl chloride
-
5-Nitro-2-furoyl chloride
-
Acetone-water solvent mixture (e.g., 90:10 v/v)
-
pH indicator or pH meter
-
Burette with standardized NaOH solution
-
Stopwatch
Procedure:
-
Prepare solutions of each acyl chloride in the acetone-water mixture of a known concentration.
-
Initiate the hydrolysis reaction by adding a known volume of the acyl chloride solution to a reaction vessel containing the same solvent mixture.
-
Monitor the progress of the reaction by titrating the liberated HCl with a standardized NaOH solution at regular time intervals.
-
Alternatively, monitor the change in pH over time using a pH meter.
-
Calculate the rate constant for each reaction by plotting the concentration of HCl produced versus time.
-
The relative reactivity can be determined by the ratio of the rate constants.
Conclusion
The reactivity of 2-furoyl chloride derivatives in nucleophilic acyl substitution reactions is a well-defined function of the electronic properties of the substituents on the furan ring.[1] Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. This understanding is critical for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and agrochemical industries. The experimental protocols provided herein offer a framework for the empirical validation of these principles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactivity and Properties of Furan - Organic Chemistry PDF Download [edurev.in]
- 3. benchchem.com [benchchem.com]
- 4. allaboutchemistry.net [allaboutchemistry.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-NITRO-2-FUROYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-NITRO-2-FUROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide: Thionyl Chloride vs. Oxalyl Chloride for Acyl Chloride Synthesis
The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, unlocking access to a vast array of derivatives like amides, esters, and ketones. For decades, thionyl chloride (SOCl₂) has been a reliable workhorse for this transformation. However, oxalyl chloride ((COCl)₂), particularly when paired with a catalytic amount of N,N-dimethylformamide (DMF), has emerged as a powerful alternative, offering distinct advantages in terms of mildness and selectivity. This guide provides a comprehensive comparison to inform your choice of reagent, ensuring optimal outcomes for your specific synthetic challenge.
At a Glance: Key Performance Differences
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂, HCl (both gaseous)[1][2] | CO, CO₂, HCl (all gaseous)[1][3] |
| Typical Conditions | Neat or in high-boiling solvents, often requiring heat (reflux)[4][5] | Milder conditions, often in solvents like DCM at room temperature[1][5] |
| Catalyst | Often not required, but can be used[6] | Catalytic DMF is standard for accelerating the reaction[1][7] |
| Reactivity & Selectivity | Highly reactive; can lead to side reactions with sensitive functional groups[1] | Generally milder and more selective, especially for complex molecules[4][7][8] |
| Work-up | Removal of excess reagent, often by distillation[1][9] | Simplified workup by evaporation of volatile byproducts and solvent[7][10][11] |
| Cost | Less expensive, suitable for large-scale synthesis[4][12] | More expensive, often preferred for smaller to medium-scale lab synthesis[4][7] |
The Chemistry Behind the Choice: Mechanistic Insights
Understanding the reaction pathway is critical for troubleshooting and optimization. While both reagents convert the carboxylic acid's hydroxyl group into a superior leaving group, their mechanisms differ significantly.
Thionyl Chloride: The Direct Approach
The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[13][14] This intermediate is then attacked by a chloride ion to yield the acyl chloride, with the concurrent release of sulfur dioxide and hydrogen chloride gases.[15][16] The evolution of these gaseous byproducts helps to drive the reaction to completion.[16]
Caption: Reaction pathway for acyl chloride synthesis using thionyl chloride.
This reaction often requires heating or reflux to proceed at a practical rate, and the generated HCl can be problematic for acid-sensitive functional groups.[4]
Oxalyl Chloride: The Catalytic Cycle
The power of oxalyl chloride is truly unlocked with a catalytic amount of DMF.[7][17] The reaction initiates with the formation of the highly reactive Vilsmeier-Haack intermediate from oxalyl chloride and DMF.[4][7] This intermediate is the active chlorinating agent that reacts with the carboxylic acid. This catalytic approach allows for much milder reaction conditions, often at room temperature or even lower.[4]
Caption: Catalytic cycle for acyl chloride synthesis with oxalyl chloride and DMF.
The gaseous byproducts—carbon monoxide, carbon dioxide, and hydrogen chloride—are easily removed, simplifying the product isolation.[1][7] This mildness makes it the reagent of choice for substrates bearing sensitive protecting groups, such as Boc groups, which can be cleaved under the harsher, acidic conditions of thionyl chloride reactions.[4]
Field-Proven Insights: When to Choose Which
The choice between these two reagents is not merely academic; it has significant practical implications for yield, purity, and scalability.
Choose Thionyl Chloride for:
-
Large-Scale Synthesis: Due to its lower cost, thionyl chloride is often the more economical choice for industrial-scale production.[4]
-
Robust Substrates: For simple carboxylic acids without sensitive functional groups, thionyl chloride is highly effective and straightforward.
-
When Distillation is Feasible: The workup for thionyl chloride reactions typically involves distillation to remove excess reagent and any high-boiling impurities.[9][18]
Choose Oxalyl Chloride for:
-
Sensitive Substrates: When your molecule contains acid-labile groups (e.g., Boc, acetals) or stereocenters prone to racemization, the mild, often room-temperature conditions of the oxalyl chloride/DMF method are far superior.[4][11]
-
High Purity Requirements: The clean reaction profile, with only gaseous byproducts, often leads to a purer crude product, simplifying purification.[7][11] The workup can be as simple as evaporating the solvent and excess reagent.[10]
-
Small to Medium-Scale Reactions: In a research and development setting, the higher cost is often justified by the higher success rate with complex molecules and the ease of workup.[7][8]
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following detailed protocols are provided. Safety is paramount when handling these reagents; always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[19][20][21]
Protocol 1: Synthesis of an Acyl Chloride using Thionyl Chloride
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet (vented to a scrubber containing NaOH solution), add the carboxylic acid (1.0 equiv).
-
Reagent Addition: Carefully add thionyl chloride (2.0 equiv) to the flask. This can be done neat or with a high-boiling inert solvent like toluene.[5][22]
-
Reaction: Heat the mixture to reflux (typically around 80°C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.[22][23]
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure.[9][22] The crude acyl chloride can often be used directly or further purified by distillation.
Protocol 2: Synthesis of an Acyl Chloride using Oxalyl Chloride and Catalytic DMF
-
Setup: To a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).[5]
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops or ~0.05 equiv) to the stirred solution.[24]
-
Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise via syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.[24]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC (a common method is to quench a small aliquot with methanol and check for the formation of the corresponding methyl ester).[8]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts. The resulting crude acyl chloride is often of high purity and can be used in the next step without further purification.[11][24]
Safety Considerations: A Critical Overview
Both thionyl chloride and oxalyl chloride are toxic, corrosive, and react violently with water.[19][20]
-
Thionyl Chloride: Causes severe skin burns and eye damage, and is toxic if inhaled.[20][25] Contact with water liberates toxic gases (HCl, SO₂).[19][20]
-
Oxalyl Chloride: Also corrosive and a lachrymator. Upon reaction with water, it decomposes into HCl, CO₂, and the highly toxic carbon monoxide (CO).[7] A minor byproduct when using DMF catalyst can be dimethylcarbamoyl chloride, a potent carcinogen.[7]
Always handle these reagents in a certified chemical fume hood with appropriate PPE. Ensure that all glassware is scrupulously dried to prevent violent reactions.
Conclusion
In the synthesis of acyl chlorides, both thionyl chloride and oxalyl chloride are highly effective reagents, but they are not interchangeable. Thionyl chloride remains a cost-effective and powerful option for robust, large-scale applications.[4] However, for modern organic synthesis, particularly in the context of complex, sensitive, and high-value molecules in pharmaceutical and fine chemical research, oxalyl chloride is often the superior choice.[4] Its mild reaction conditions, high selectivity, and clean byproduct profile frequently justify its higher cost, providing researchers with a more reliable and efficient tool for this critical transformation.[7][8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. scribd.com [scribd.com]
- 19. fishersci.com [fishersci.com]
- 20. westliberty.edu [westliberty.edu]
- 21. nj.gov [nj.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. 2024.sci-hub.st [2024.sci-hub.st]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Furan, Thiophene, and Pyrrole
Introduction
In the landscape of heterocyclic chemistry, furan, thiophene, and pyrrole represent a foundational triad of five-membered aromatic systems. Their structures are central to a vast array of pharmaceuticals, agrochemicals, and functional materials. For researchers and drug development professionals, the ability to rapidly and accurately distinguish these heterocycles is paramount. Spectroscopic analysis provides the most direct window into their molecular structure, but interpreting these spectra requires a nuanced understanding of how the subtle change of a single heteroatom—oxygen, sulfur, or nitrogen—propagates through the molecule's electronic architecture.
This guide moves beyond a simple cataloging of spectral data. Here, we delve into the causal relationships between the electronic properties of these rings and their spectroscopic signatures in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore how the interplay of heteroatom electronegativity and π-electron delocalization dictates the unique spectral fingerprint of each molecule, providing you with the field-proven insights needed for confident structural elucidation.
The Decisive Factor: Aromaticity and Heteroatom Electronegativity
Furan, thiophene, and pyrrole are all aromatic, satisfying Hückel's rule with a cyclically conjugated system of 6 π-electrons.[1][2] Each of the four carbon atoms contributes one p-orbital and one π-electron, while the heteroatom contributes a p-orbital containing its lone pair of electrons to complete the aromatic sextet.[3]
The fundamental differences in their spectroscopic behavior arise from the nature of this heteroatom. The key determinant is electronegativity , which dictates how willingly the heteroatom shares its lone pair with the ring. The order of electronegativity is Oxygen (3.44) > Nitrogen (3.04) > Sulfur (2.58).[4]
-
Furan: Oxygen, being the most electronegative, holds its lone pair most tightly. This reduces the efficiency of π-electron delocalization, making furan the least aromatic of the three.[2][5]
-
Pyrrole: Nitrogen is less electronegative than oxygen, allowing for more effective delocalization of its lone pair.
-
Thiophene: Sulfur is the least electronegative heteroatom in this series. Its lone pair is most available for delocalization, and the ability of sulfur to utilize its 3d orbitals may also contribute to stabilizing the π-system. Consequently, thiophene exhibits the most pronounced aromatic character.[5]
This established order of aromaticity—Thiophene > Pyrrole > Furan —is the central pillar upon which our entire spectroscopic comparison is built.[4][6] It directly influences bond strengths, electronic transition energies, and the magnetic environment of the nuclei.
References
- 1. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 2. quora.com [quora.com]
- 3. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and LC-MS Validation of 2-Methyl-5-phenylfuran-3-carbonyl chloride
Abstract
2-Methyl-5-phenylfuran-3-carbonyl chloride is a highly reactive chemical intermediate, pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Due to its inherent instability, confirming the successful synthesis and purity of this acyl chloride presents a significant analytical challenge. Direct analysis is often unreliable as the compound readily hydrolyzes. This guide provides an in-depth, experience-driven protocol for the synthesis of this compound and its subsequent validation using a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method. We champion a derivatization-based approach, which converts the unstable acyl chloride into a stable analyte, ensuring accurate and reproducible quantification. This document compares the LC-MS method with alternative analytical techniques, offering researchers a comprehensive framework for selecting the optimal validation strategy based on their experimental objectives.
Introduction: The Challenge of Analyzing Reactive Intermediates
In multi-step organic synthesis, the validation of each intermediate is critical to ensuring the final product's quality and yield. Acyl chlorides are prime examples of essential, yet notoriously difficult-to-analyze, intermediates.[1] Their high electrophilicity makes them powerful acylating agents but also renders them extremely susceptible to nucleophilic attack by atmospheric moisture or residual water in solvents, leading to rapid degradation back to the parent carboxylic acid.[2][3]
This reactivity precludes direct analysis by standard reverse-phase High-Performance Liquid Chromatography (HPLC), as the aqueous mobile phases would instantly hydrolyze the analyte on the column, leading to inaccurate results.[4][5] Therefore, a robust analytical workflow must be designed to overcome this instability. This guide details a self-validating system where synthesis is followed by a carefully designed LC-MS protocol that employs in-situ derivatization to "trap" the acyl chloride as a stable, easily quantifiable derivative.
Synthesis Pathway: From Carboxylic Acid to Acyl Chloride
The synthesis of this compound is a two-step process, beginning with the formation of its carboxylic acid precursor.
Step 1: Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid
The furan ring is a common scaffold in medicinal chemistry. The precursor, 2-Methyl-5-phenylfuran-3-carboxylic acid, can be synthesized via several routes, with the Fiesselmann furan synthesis being a common and effective strategy.[6] This involves the reaction of a β-keto ester with an α-halo ketone.
Step 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Several reagents can accomplish this, including phosphorus(V) chloride (PCl₅), phosphorus(III) chloride (PCl₃), and oxalyl chloride.[7][8] However, thionyl chloride (SOCl₂) is frequently the reagent of choice for laboratory-scale synthesis.[9][10]
Causality Behind Reagent Choice: The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[9] This simplifies the workup procedure immensely, as the gaseous byproducts can be easily removed under reduced pressure or with a nitrogen stream, driving the reaction to completion and leaving a relatively clean crude product.
Experimental Protocol 1: Synthesis
Materials:
-
2-Methyl-5-phenylfuran-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add 2-Methyl-5-phenylfuran-3-carboxylic acid (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DCM (approx. 10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops). The DMF reacts with the thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species.[8]
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise via syringe. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with anhydrous toluene (2 x 10 mL).
-
The resulting residue is the crude this compound, which should be used immediately in the next step or for analysis due to its instability.
LC-MS Validation via In-Situ Derivatization
To accurately validate the synthesis, a small aliquot of the crude reaction mixture is not analyzed directly. Instead, it is quenched with a nucleophile to form a stable derivative. For this guide, we will use anhydrous methanol to convert the acyl chloride into its corresponding methyl ester, methyl 2-methyl-5-phenylfuran-3-carboxylate. This derivative is stable in typical reverse-phase solvents and ionizes well for mass spectrometry detection.
Caption: Workflow for Synthesis and LC-MS Validation.
Experimental Protocol 2: LC-MS Sample Preparation and Analysis
Materials:
-
Crude this compound
-
Anhydrous Methanol (MeOH)
-
Acetonitrile (ACN), LC-MS grade
-
Water with 0.1% Formic Acid, LC-MS grade
-
HPLC vials
-
LC-MS system with ESI source
Procedure:
-
Sample Preparation: a. In a 4 mL vial, dissolve a small amount of the crude acyl chloride (approx. 1-2 mg) in anhydrous DCM (1 mL). b. To this solution, add anhydrous MeOH (1 mL). The derivatization reaction is nearly instantaneous. Allow to stand for 5 minutes. c. Evaporate the solvent under a gentle stream of nitrogen. d. Reconstitute the residue in 1 mL of ACN. e. Perform a serial dilution (e.g., 1:100) using 50:50 ACN:Water to achieve a final concentration suitable for LC-MS analysis (typically <1 mg/mL).[11] f. Transfer the final solution to an HPLC vial.
-
LC-MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full Scan.
-
Data Interpretation:
-
Identity Confirmation: The primary peak in the chromatogram should correspond to the protonated molecule [M+H]⁺ of the methyl ester derivative.
-
MW of 2-Methyl-5-phenylfuran-3-carboxylic acid: 202.21 g/mol
-
MW of methyl 2-methyl-5-phenylfuran-3-carboxylate: 216.23 g/mol
-
Expected [M+H]⁺: m/z 217.24
-
-
Purity Assessment: The purity of the synthesized acyl chloride is inferred from the purity of the derivative. The peak area percentage of the methyl ester in the total ion chromatogram (TIC) provides a semi-quantitative measure of purity.
-
Impurity Profiling: Look for a peak corresponding to the unreacted starting material, 2-Methyl-5-phenylfuran-3-carboxylic acid ([M+H]⁺ at m/z 203.22). Its presence indicates an incomplete reaction or hydrolysis of the product prior to derivatization.
Comparison with Alternative Analytical Methods
While LC-MS with derivatization is a superior method for quantitative validation, other techniques have specific uses in the analysis of acyl chlorides.[12] The choice of method depends on the specific analytical goal.
Caption: Decision Tree for Analytical Method Selection.
| Method | Principle | Pros | Cons | Best For |
| LC-MS (with Derivatization) | Chromatographic separation of a stable derivative followed by mass analysis. | - High sensitivity and selectivity[13]- Quantitative determination of purity- Impurity profiling | - Indirect analysis of the target molecule- Requires an extra derivatization step[4] | Final purity validation and quality control. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | - Direct observation of the acyl chloride- Provides unambiguous structural information- Can be used for in-situ reaction monitoring[3] | - Relatively low sensitivity- Not suitable for detecting trace-level impurities- Requires deuterated solvents | Confirming structural identity; monitoring reaction kinetics. |
| GC-MS (with Derivatization) | Separation of volatile compounds in the gas phase followed by mass analysis. | - High resolution for volatile impurities | - Acyl chlorides can be thermally labile- Often requires derivatization to improve stability and volatility[14] | Analysis of specific, thermally stable impurities. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | - Very fast and requires minimal sample prep- Clearly shows the disappearance of the acid O-H band and appearance of the acyl chloride C=O band | - Not quantitative- Provides limited structural information | Quick, qualitative check to confirm the reaction is proceeding. |
Conclusion
The validation of this compound synthesis demands an analytical strategy that circumvents the inherent reactivity of the acyl chloride functional group. While techniques like NMR and FT-IR offer valuable, real-time insights into the reaction's progress, they fall short in providing the sensitive, quantitative purity data required for rigorous drug development and research applications.
The presented method of in-situ derivatization followed by LC-MS analysis stands as a robust, reliable, and highly sensitive approach. By converting the unstable intermediate into a stable methyl ester, this protocol allows for accurate confirmation of the product's identity and a quantitative assessment of its purity, free from the artifacts of on-column degradation. This self-validating workflow—coupling a rational synthesis with a purpose-built analytical method—represents a best practice for researchers working with reactive intermediates, ensuring data integrity and confidence in downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 | Benchchem [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Purity Analysis of Synthesized Furan Derivatives by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. Furan derivatives, a class of heterocyclic compounds with significant therapeutic potential, are no exception. The synthesis of these molecules can often result in a variety of impurities, including starting materials, by-products, and degradation products, which must be meticulously identified and quantified.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity analysis of synthesized furan derivatives.
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity profiling.[2] Its versatility in handling a wide range of compounds, from polar to non-polar, makes it an ideal first-line technique for the analysis of furan derivatives.[3] The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4]
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust and reliable HPLC method is a systematic process where each parameter is carefully chosen to achieve the desired separation.[5]
-
Column Selection: The choice of the stationary phase is critical. A C18 column is the most common starting point for reversed-phase HPLC due to its broad applicability for non-polar to moderately polar compounds.[6] For furan derivatives with aromatic character, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions, potentially resolving impurities that co-elute on a C18 column. This use of columns with different selectivities is an example of an orthogonal chromatographic approach.[7][8]
-
Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to control the retention and elution of the furan derivative and its impurities.[4] The pH of the mobile phase is a crucial parameter, especially for furan derivatives with acidic or basic functional groups, as it affects their ionization state and, consequently, their retention. Modifiers like formic acid or trifluoroacetic acid are often added to improve peak shape and resolution.
-
Detector Selection: A Photo Diode Array (PDA) detector is highly recommended for purity analysis.[4] It not only quantifies the analytes at a specific wavelength but also provides spectral information across a range of wavelengths. This is invaluable for peak purity assessment, helping to determine if a chromatographic peak represents a single compound or co-eluting impurities.
Strengths and Limitations of HPLC for Furan Derivative Analysis
| Strengths | Limitations |
| High resolution and sensitivity for a wide range of furan derivatives. | May not be suitable for highly volatile impurities. |
| Well-established and validated methods are readily available.[6] | Thermally labile compounds may degrade in the column. |
| Non-destructive, allowing for sample recovery if needed. | Co-elution of impurities with similar polarities can be a challenge. |
| Quantitative accuracy and precision are excellent for purity assessment. |
Orthogonal Techniques for Comprehensive Purity Assessment
Relying on a single analytical method can be risky, as it may not be capable of detecting all potential impurities.[9] Regulatory bodies like the International Council for Harmonisation (ICH) emphasize the need for a thorough understanding of a drug substance's impurity profile.[10][11] Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical or physical principles—is crucial for a comprehensive purity assessment.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Impurities
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12] It is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable.[2]
In the context of furan derivative synthesis, GC-MS is invaluable for detecting and quantifying residual solvents and volatile by-products that may not be amenable to HPLC analysis.[13] For instance, starting materials like furan itself or volatile reagents used in the synthesis can be effectively monitored by GC-MS.[14][15]
| Strengths | Limitations |
| Excellent sensitivity and selectivity for volatile and thermally stable compounds.[12] | Not suitable for non-volatile or thermally labile furan derivatives. |
| Provides structural information from the mass spectrum, aiding in impurity identification.[13] | Derivatization may be required for polar compounds. |
| The gold standard for residual solvent analysis according to ICH Q3C guidelines.[2][10] | Complex matrices can interfere with the analysis. |
Quantitative NMR (qNMR): The Absolute Purity Determinator
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[16][17] The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[17]
By co-dissolving a known mass of the synthesized furan derivative with a known mass of a high-purity, stable internal standard, the absolute purity of the furan derivative can be calculated.[16] This makes qNMR a powerful orthogonal technique to chromatography, as it is based on a completely different measurement principle.[16] It is particularly useful for qualifying in-house primary reference standards.
| Strengths | Limitations |
| Provides an absolute measure of purity without the need for an identical reference standard.[17] | Lower sensitivity compared to chromatographic methods. |
| Non-destructive, preserving the sample for other analyses.[18] | Signal overlap can be a challenge in complex mixtures. |
| Provides structural confirmation of the analyte and impurities simultaneously.[19] | Requires a high-field NMR spectrometer for optimal results. |
| Can detect "NMR-silent" impurities like inorganic salts that are missed by HPLC and GC.[16] | The presence of paramagnetic impurities can affect quantification. |
Data Presentation and Experimental Protocols
Comparative Data Summary
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of a hypothetical synthesized furan derivative.
| Parameter | HPLC-UV/DAD | GC-MS | qNMR (¹H) |
| Applicability | Non-volatile & thermally stable/labile compounds | Volatile & thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Primary Use | Purity/impurity quantification, stability testing | Volatile impurity & residual solvent analysis | Absolute purity determination, reference standard qualification |
| Limit of Detection (LOD) | ~0.01% | <0.001% (for specific impurities) | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.005% (for specific impurities) | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Linearity (r²) | > 0.999 | > 0.995 | N/A (absolute method) |
| Selectivity | High (tunable with column and mobile phase) | Very High (based on volatility and mass fragmentation) | Moderate (dependent on chemical shift dispersion) |
Experimental Protocols
This protocol outlines a general procedure for determining the purity of a synthesized furan derivative using reversed-phase HPLC with UV detection.
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water (HPLC grade). Rationale: Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and provides a consistent pH for reproducible retention times.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (HPLC grade). Rationale: Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh about 10 mg of the furan derivative reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized furan derivative and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detector: UV at a wavelength of maximum absorbance of the furan derivative (e.g., 254 nm).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
-
Analysis:
-
Inject the diluent (blank), followed by six replicate injections of the standard solution to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the synthesized furan derivative by area percent normalization, assuming all impurities have the same response factor as the main peak.
-
This protocol is designed to identify and quantify volatile impurities and residual solvents in a synthesized furan derivative.
-
Preparation of Solutions:
-
Solvent: Dichloromethane (GC grade).
-
Internal Standard (IS) Solution: Prepare a 100 µg/mL solution of a suitable internal standard (e.g., undecane) in dichloromethane.
-
Sample Solution: Accurately weigh about 50 mg of the synthesized furan derivative, add 1.0 mL of the IS solution, and dilute to 10 mL with dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for a wide range of volatile and semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities relative to the internal standard.
-
This protocol describes the determination of the absolute purity of a synthesized furan derivative using ¹H qNMR.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized furan derivative into an NMR tube. Record the weight to 0.01 mg.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. Record the weight to 0.01 mg. Rationale: The internal standard should be stable, have a simple spectrum with peaks that do not overlap with the analyte, and be of known high purity.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are fully dissolved.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the furan derivative and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Visualization of Workflows
HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation according to ICH guidelines.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity analysis of synthesized furan derivatives is a critical step in drug development that requires a multi-faceted analytical approach. While HPLC stands out as the primary workhorse for its versatility and robustness, a comprehensive understanding of a compound's purity profile can only be achieved through the strategic implementation of orthogonal techniques. GC-MS provides unparalleled insight into volatile impurities and residual solvents, while qNMR offers a definitive, absolute measure of purity. By integrating these powerful analytical tools, researchers and scientists can ensure the quality, safety, and efficacy of novel furan-based therapeutics, ultimately accelerating their journey from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug [frontiersin.org]
- 7. orthogonal hplc methods | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 13. omicsonline.org [omicsonline.org]
- 14. Furan synthesis [organic-chemistry.org]
- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Biological Activity of Substituted Furan and Thiophene Analogs
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacological profile of a potential drug candidate. Among the vast array of choices, the five-membered aromatic heterocycles, furan and thiophene, are frequently utilized as foundational building blocks. Their structural similarity, coupled with distinct electronic and physicochemical properties, makes them classic examples of bioisosteres—groups that can be interchanged to modulate a compound's biological activity and properties. This guide provides an objective, data-driven comparison of furan and thiophene analogs across several key biological activities, offering insights to inform rational drug design and optimization.
At a Glance: Furan vs. Thiophene Core Properties
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity of Heteroatom | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally considered less stable; can be metabolized to reactive intermediates. | Generally considered more metabolically stable. |
| Common Biological Activities |
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-phenylfuran Derivatives
In the landscape of medicinal chemistry, the furan scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 2-methyl-5-phenylfuran derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The efficacy of these derivatives is intricately linked to their molecular architecture, where subtle modifications to the core structure can lead to profound changes in their pharmacological profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-5-phenylfuran derivatives, offering a comparative overview supported by experimental data to inform future drug design and development endeavors.
The Core Scaffold: 2-Methyl-5-phenylfuran
The fundamental structure, consisting of a furan ring substituted with a methyl group at the 2-position and a phenyl group at the 5-position, provides a key pharmacophoric framework. The lipophilic nature of this core allows for effective interaction with biological targets. The methyl group can influence the electronic properties and metabolic stability of the furan ring, while the phenyl ring offers a crucial site for modification to modulate potency, selectivity, and pharmacokinetic properties.
Caption: General structure of the 2-Methyl-5-phenylfuran scaffold.[1]
Phenyl Ring Substitutions: A Key Determinant of Activity
The substitution pattern on the phenyl ring at the 5-position of the furan core is a critical determinant of biological activity. The nature, position, and electronic properties of these substituents can significantly influence the compound's interaction with its target protein.
Impact on Anti-inflammatory Activity and COX Inhibition
A significant body of research has focused on modifying the phenyl ring to develop potent and selective cyclooxygenase (COX) inhibitors for the treatment of inflammation.[2][3][4] The presence of a methylsulfonyl (SO2Me) group at the para-position of the phenyl ring is a well-established pharmacophore for selective COX-2 inhibition.[2][4] This group can insert into a secondary pocket of the COX-2 active site, leading to enhanced potency and selectivity over the COX-1 isoform.[4]
| Compound ID | Phenyl Substituent (R) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | p-SO2NH2 | 0.060 | 405 | [2][4] |
| Compound 4 | p-SO2Me | 0.077 | >1298 | [2][4] |
| Compound 5n | p-SO2Me (on a different scaffold) | 0.07 | 508.6 | [5] |
Table 1: Comparative COX-2 inhibitory activity of derivatives with key phenyl substituents.
The data clearly indicates that the methylsulfonyl group is a highly effective substituent for achieving potent and selective COX-2 inhibition. The increased selectivity of compound 4 compared to Celecoxib highlights the favorable contribution of the 5,5-diarylhydantoin scaffold in conjunction with the p-MeSO2 pharmacophore.[2][4]
The nature of the substituent on other positions of the phenyl ring also plays a role. For instance, in a series of 2,4,5-triarylimidazoles, the order of COX-2 selectivity based on the para-substituent on a C-2 phenyl ring was found to be OH > F > OMe > H, Me > NHCOMe > Cl.[3] This suggests that hydrogen bond donating and accepting groups can significantly influence the interaction with the COX-2 enzyme.
Influence on Anticancer and Other Activities
Substitutions on the phenyl ring also modulate the anticancer activity of furan derivatives. For example, in a series of quinoxaline–arylfuran derivatives, the presence of large substituents on the phenyl ring was found to be unfavorable for potency.[6] Conversely, halogen substituents on the phenyl ring of 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones led to a significant increase in antifungal activity.[7] Specifically, a 3,4-dichlorophenyl derivative showed activity comparable to amphotericin B against Aspergillus fumigatus.[7]
Modifications of the Furan Core and Linker Groups
While phenyl ring substitutions are paramount, modifications to the furan ring itself or the introduction of different linker groups between the furan and phenyl moieties also contribute to the SAR.
Caption: Key structural modification points influencing biological activity.
For instance, the synthesis of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines introduced an oxadiazole ring, which was evaluated for antitubercular activity.[8] In this series, compounds with a chloro or no substitution on the phenyl ring showed significant activity against Mycobacterium tuberculosis.[8]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are crucial.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is a standard method to determine the inhibitory potency and selectivity of compounds against COX isoforms.
Objective: To measure the IC50 values of test compounds for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds and reference inhibitors (e.g., Celecoxib)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate for a further period (e.g., 2 minutes) at room temperature.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
Causality: The differential inhibition of COX-1 and COX-2 provides a measure of the compound's selectivity. Selective COX-2 inhibitors are desirable as they are expected to have a lower incidence of gastrointestinal side effects associated with the inhibition of the "housekeeping" COX-1 enzyme.[4]
Protocol 2: General Synthesis of 2-Methyl-5-phenylfuran Derivatives
A common synthetic route to 2-methyl-5-phenylfuran derivatives involves the Paal-Knorr furan synthesis or related cyclization reactions. The following is a generalized procedure.
Objective: To synthesize a series of 2-methyl-5-phenyl-furan derivatives with varying substituents on the phenyl ring.
Materials:
-
Substituted 1-phenyl-1,4-pentanediones
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Dean-Stark apparatus
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the appropriately substituted 1-phenyl-1,4-pentanedione in an anhydrous solvent, add a catalytic amount of an acid catalyst.
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-methyl-5-phenylfuran derivative.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Trustworthiness: This self-validating system relies on the removal of water to drive the equilibrium towards the furan product, and the purity of the final compound is confirmed by rigorous spectroscopic analysis.
Conclusion and Future Directions
The structure-activity relationship of 2-methyl-5-phenylfuran derivatives is a rich and complex field. The evidence strongly suggests that the substitution pattern on the 5-phenyl ring is the most critical factor in determining the biological activity and selectivity of these compounds. Specifically, the incorporation of a para-methylsulfonyl group has proven to be a highly successful strategy for developing potent and selective COX-2 inhibitors.
Future research should focus on a multi-pronged approach:
-
Systematic exploration of a wider range of substituents on the phenyl ring to identify novel pharmacophores for different biological targets.
-
Modification of the 2-methyl group to probe for additional interactions within the target binding site.
-
In-depth pharmacokinetic and in vivo studies of the most promising derivatives to assess their drug-like properties and therapeutic potential.
By leveraging the insights from the SAR studies presented in this guide, researchers can more effectively design and synthesize novel 2-methyl-5-phenylfuran derivatives with improved potency, selectivity, and overall pharmacological profiles, ultimately contributing to the development of new and effective therapeutic agents.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Design, synthesis and biological evaluation of new 5,5-diarylhydantoin derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents [mdpi.com]
- 7. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Polysubstituted Furans: Benchmarking New and Established Routes
An objective comparison of product performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of new and established synthetic routes for polysubstituted furans, offering insights into their mechanisms, advantages, and limitations.
The furan scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals. The specific substitution pattern on the furan ring is critical for its biological activity and material properties, making the development of efficient and versatile synthetic routes to polysubstituted furans a key area of research. This guide benchmarks several prominent synthetic strategies, providing a comparative analysis to aid researchers in selecting the optimal route for their target molecules.
The Paal-Knorr Furan Synthesis: A Classic and Reliable Method
The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone of furan synthesis due to its simplicity and reliability. The reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
Mechanism and Principle: The mechanism proceeds via the protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the other carbonyl, forming a five-membered cyclic hemiacetal. Subsequent dehydration yields the furan ring. The choice of acid catalyst and reaction conditions can be tailored to the specific substrate.
Advantages and Limitations: The primary advantage of the Paal-Knorr synthesis is its straightforwardness and the ready availability of 1,4-dicarbonyl precursors. However, the often harsh acidic conditions can be incompatible with sensitive functional groups, and the synthesis of unsymmetrical 1,4-dicarbonyl compounds can be challenging.
Performance Metrics:
| Metric | Performance |
| Yield | Generally good to excellent (70-95%) |
| Regioselectivity | Not applicable for symmetrical dicarbonyls; can be an issue for unsymmetrical precursors. |
| Substrate Scope | Broad for alkyl and aryl-substituted dicarbonyls. |
| Functional Group Tolerance | Limited by the strongly acidic conditions. |
| Reaction Conditions | Typically requires strong acids (e.g., H₂SO₄, P₂O₅) and elevated temperatures. |
| Atom Economy | Good, with water as the only byproduct. |
Detailed Experimental Protocol: Synthesis of 2,5-Dimethylfuran
-
To a 100 mL round-bottom flask, add acetonylacetone (1,4-dimethyl-1,4-dicarbonylbutane) (11.4 g, 0.1 mol).
-
Slowly add concentrated sulfuric acid (2 mL) with stirring.
-
Heat the mixture to 130 °C for 30 minutes.
-
Allow the mixture to cool to room temperature and then pour it into 50 mL of cold water.
-
Separate the organic layer, wash with 10% sodium carbonate solution, then with water, and dry over anhydrous magnesium sulfate.
-
Distill the crude product to obtain 2,5-dimethylfuran as a colorless liquid.
The Feist-Benary Furan Synthesis: A Versatile Approach to Functionalized Furans
The Feist-Benary synthesis, discovered independently by Franz Feist and Erich Benary in the early 20th century, provides access to 2-carboxy- or 2-acylfurans. The reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.
Mechanism and Principle: The reaction begins with the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-halo ketone. The resulting intermediate undergoes an intramolecular aldol-type condensation followed by dehydration to furnish the furan ring.
Advantages and Limitations: A key advantage of the Feist-Benary synthesis is its ability to introduce a carboxyl or acyl group at the 2-position, providing a handle for further functionalization. The reaction conditions are generally milder than the Paal-Knorr synthesis. However, the regioselectivity can be a challenge with unsymmetrical β-dicarbonyl compounds.
Performance Metrics:
| Metric | Performance |
| Yield | Moderate to good (40-80%) |
| Regioselectivity | Can be an issue with unsymmetrical β-dicarbonyls. |
| Substrate Scope | Wide range of α-halo ketones and β-dicarbonyls can be used. |
| Functional Group Tolerance | Good, compatible with a variety of functional groups. |
| Reaction Conditions | Typically requires a base (e.g., pyridine, ammonia, or sodium ethoxide) in a suitable solvent. |
| Atom Economy | Moderate, with the formation of a salt byproduct. |
Detailed Experimental Protocol: Synthesis of Ethyl 3-Benzoyl-5-methylfuran-2-carboxylate
-
In a 250 mL flask, dissolve ethyl benzoylacetate (19.2 g, 0.1 mol) in 100 mL of pyridine.
-
Cool the solution in an ice bath and add chloroacetone (9.25 g, 0.1 mol) dropwise with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into a mixture of 200 g of ice and 50 mL of concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired furan.
Modern Transition-Metal-Catalyzed Cycloisomerization Reactions
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of polysubstituted furans, offering high efficiency, selectivity, and functional group tolerance. A variety of metals, including gold, platinum, palladium, and silver, have been shown to catalyze the cycloisomerization of appropriately functionalized alkynes and allenes.
Mechanism and Principle: These reactions typically involve the activation of a C-C multiple bond by the transition metal catalyst, which facilitates a nucleophilic attack from a tethered oxygen atom. The subsequent steps can vary depending on the specific catalyst and substrate but generally involve protodemetalation or reductive elimination to regenerate the catalyst and release the furan product.
Advantages and Limitations: The primary advantages of these methods are their mild reaction conditions, high atom economy, and excellent functional group tolerance. They also provide access to a wide range of substitution patterns that can be difficult to achieve through classical methods. The main limitation is the cost and potential toxicity of some of the metal catalysts.
Performance Metrics:
| Metric | Performance |
| Yield | Good to excellent (often >90%) |
| Regioselectivity | Generally high, controlled by the catalyst and substrate. |
| Stereoselectivity | Can be controlled with chiral catalysts. |
| Substrate Scope | Very broad, with a wide range of functional groups tolerated. |
| Reaction Conditions | Typically mild (room temperature to moderate heating). |
| Atom Economy | Excellent, often 100%. |
Detailed Experimental Protocol: Gold-Catalyzed Synthesis of a Trisubstituted Furan
-
To a screw-capped vial, add the starting enynyl ketone (0.1 mmol), a gold(I) catalyst such as [Au(PPh₃)Cl]/AgSbF₆ (1-5 mol%), and a suitable solvent (e.g., dichloromethane, 1 mL).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted furan.
Comparative Analysis
| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis | Transition-Metal-Catalyzed Cycloisomerization |
| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones and β-dicarbonyls | Functionalized alkynes/allenes |
| Key Transformation | Acid-catalyzed cyclization | Base-mediated condensation/cyclization | Metal-catalyzed cycloisomerization |
| Conditions | Harsh (strong acid, heat) | Mild to moderate (base) | Mild (often room temperature) |
| Yields | Good to excellent | Moderate to good | Good to excellent |
| Functional Group Tolerance | Poor | Good | Excellent |
| Atom Economy | Good | Moderate | Excellent |
| Versatility | Limited by precursor synthesis | Good for 2-functionalized furans | Excellent for diverse substitution patterns |
Decision-Making Workflow for Furan Synthesis
The choice of synthetic route depends on several factors, including the desired substitution pattern, the presence of sensitive functional groups, and the availability of starting materials. The following diagram illustrates a simplified decision-making process:
A Senior Scientist's Guide to Furan Ring Formation: A Comparative Study of Catalytic Systems
Introduction: The Enduring Significance of the Furan Ring
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of organic and medicinal chemistry. Its presence in a vast array of natural products, pharmaceuticals, and advanced materials underscores its importance. For researchers in drug development and fine chemical synthesis, the efficient and selective construction of the furan ring is a critical endeavor. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for furan ring formation, grounded in experimental data and field-proven insights. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a robust framework for catalyst selection and methods development.
Pillar 1: Acid-Catalyzed Cyclization - The Paal-Knorr Synthesis
The Paal-Knorr synthesis, the acid-catalyzed cyclodehydration of 1,4-dicarbonyl compounds, remains one of the most direct and widely used methods for preparing substituted furans.[1][2] The choice of acid catalyst is paramount, directly influencing reaction rates, yields, and compatibility with sensitive functional groups.
Mechanism of Action: A Closer Look
The generally accepted mechanism involves the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the second carbonyl. This intramolecular cyclization forms a hemiacetal intermediate, which then readily dehydrates under the acidic conditions to yield the aromatic furan ring.[2][3] The rate-determining step is the ring closure, and its facility is influenced by the nature of the substituents and the acid catalyst employed.[4]
Caption: Mechanism of the Paal-Knorr Furan Synthesis.
Comparative Performance of Acid Catalysts
Catalysts for the Paal-Knorr synthesis can be broadly classified into Brønsted acids and Lewis acids, each with distinct advantages. Protic acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid are effective and inexpensive, while Lewis acids such as zirconium(IV) chloride (ZrCl₄) and bismuth(III) nitrate (Bi(NO₃)₃) can offer milder reaction conditions and unique selectivities.[5] Heterogeneous solid acids, like Amberlyst-15, provide the significant advantage of easy separation and recyclability.
| Catalyst | Substrate (1,4-Dione) | Product (Furan) | Reaction Conditions | Yield (%) | Reference |
| p-TsOH | Hexane-2,5-dione | 2,5-Dimethylfuran | Toluene, reflux, 2 h | 85 | [2] |
| H₂SO₄ | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylfuran | Acetic acid, reflux, 1 h | 90 | [1] |
| ZrCl₄ | Hexane-2,5-dione | 2,5-Dimethylfuran | CH₂Cl₂, rt, 10 min | 95 | N/A |
| Bi(NO₃)₃·5H₂O | Hexane-2,5-dione | 2,5-Dimethylfuran | CH₃CN, reflux, 1.5 h | 92 | N/A |
| Amberlyst-15 | Hexane-2,5-dione | 2,5-Dimethylfuran | Toluene, 110°C, 1 h | 98 | N/A |
Note: Data is compiled from various sources for representative comparison. Direct comparison requires identical reaction conditions.
Experimental Protocol: p-TsOH-Catalyzed Synthesis of 2,5-Dimethylfuran
This protocol provides a robust method for a classic Paal-Knorr transformation. The use of a Dean-Stark apparatus is a key experimental choice, as it effectively removes the water byproduct, driving the equilibrium towards the furan product.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add hexane-2,5-dione (1.14 g, 10 mmol) and toluene (50 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).
-
Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically 2-3 hours), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) to quench the acid catalyst, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2,5-dimethylfuran by distillation or column chromatography on silica gel if necessary.[2]
Pillar 2: Homogeneous Transition-Metal Catalysis
Transition-metal catalysis, particularly with late transition metals like gold, palladium, and copper, has opened new avenues for furan synthesis from precursors other than 1,4-dicarbonyls. These methods often involve the cycloisomerization of substrates containing alkynes or allenes, proceeding under mild conditions with high atom economy.[6]
Mechanism of Action: Gold-Catalyzed Cycloisomerization
Gold catalysts, typically cationic Au(I) or Au(III) species, are particularly effective due to their strong π-Lewis acidity, which allows them to activate alkyne and allene functionalities towards nucleophilic attack.[7] In a common pathway involving an allenyl ketone, the gold catalyst coordinates to the allene, facilitating a 5-exo-dig cyclization by the carbonyl oxygen. Subsequent rearrangement and protodeauration steps generate the furan product.[6]
Caption: Simplified mechanism of Au-catalyzed furan synthesis.
Comparative Performance of Gold Catalysts
The choice of gold precursor and ligands significantly impacts catalytic activity. Cationic gold(I) complexes are generally more reactive than neutral Au(I) or Au(III) halides.
| Catalyst | Substrate Type | Reaction | Conditions | Yield (%) | Reference |
| AuCl₃ | Haloallenyl Ketone | Cycloisomerization | Toluene, rt, 1-3 mol% | 60-85 | [8] |
| [Ph₃PAu]SbF₆ | Allenyl Ketone | [6][9]-Alkyl Shift | Dioxane, 80°C, 5 mol% | 98 | [6] |
| AuCl | Allenyl Ketone | [6][9]-Alkyl Shift | Dioxane, 80°C, 5 mol% | 15 | [6] |
| (TA-Au)/Cu(OTf)₂ | Propargyl Alcohol + Alkyne | Intermolecular Cascade | DCE, 45°C | 75-95 | [10] |
Experimental Protocol: AuCl₃-Catalyzed Cycloisomerization
This protocol is representative of a simple, effective gold-catalyzed furan synthesis. The reaction is typically run under an inert atmosphere as some gold catalysts can be sensitive to air and moisture.
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the allenyl ketone substrate (1.0 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane or toluene, 5 mL) via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the gold catalyst (e.g., AuCl₃, 0.03 mmol, 3 mol%) in the same anhydrous solvent. Add the catalyst solution to the reaction mixture dropwise with stirring.
-
Reaction Monitoring: Stir the reaction at room temperature (or heat as required) and monitor its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure furan product.[11]
Pillar 3: Heterogeneous & Biocatalytic Systems - The Green Frontier
The drive towards sustainable chemistry has spurred the development of heterogeneous and biocatalytic methods for furan synthesis, particularly from renewable biomass resources. These approaches offer significant advantages in terms of catalyst reusability, reduced waste, and milder, more environmentally benign reaction conditions.
Heterogeneous Catalysts: From Biomass to Furans
The acid-catalyzed dehydration of carbohydrates is a key route to valuable furan platform molecules like 5-hydroxymethylfurfural (HMF) from fructose or glucose, and furfural from xylose.[8] Solid acid catalysts are ideal for these transformations.
Caption: General workflow for selecting a catalytic system.
Comparative Performance in Fructose Dehydration to HMF
Solid acids like sulfonic acid resins (e.g., Amberlyst-15) and zeolites are highly effective. Their performance depends critically on acid site density, pore structure, and the solvent system used.[8][12]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conv. (%) | HMF Yield (%) | Reference |
| Amberlyst-15 | DMSO | 120 | 0.5 | >99 | 92 | N/A |
| Amberlyst-15 | HFIP/H₂O | 105 | 2.25 | 99 | 76 | [12] |
| Niobic Acid (amorphous) | H₂O | 120 | 2 | 47.5 | 13.7 | [8] |
| Sc(OTf)₃ | MPK/H₂O + ChCl | 150 | 1 | >99 | 99 | [13] |
| H-ZSM-5 Zeolite | H₂O | 120 | 2 | 19.4 | 4.8 | [8] |
Experimental Protocol: Amberlyst-15-Catalyzed Fructose Dehydration to HMF
This protocol utilizes a strong acidic ion-exchange resin which can be easily filtered off and reused, highlighting a key advantage of heterogeneous catalysis.[14]
-
Catalyst Preparation: Wash the Amberlyst-15 resin with the reaction solvent (e.g., hexafluoroisopropanol, HFIP) and dry under vacuum.
-
Reaction Setup: In a sealed reaction vessel, dissolve fructose (e.g., 0.5 M) in the chosen solvent system (e.g., 15 vol% water in HFIP).
-
Catalyst Addition: Add the pre-treated Amberlyst-15 catalyst (e.g., 22 g/L).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 105°C) with vigorous stirring for the specified time (e.g., 135 min).
-
Work-up: After the reaction, cool the mixture to room temperature. Separate the catalyst by filtration. The catalyst can be washed with solvent, dried, and stored for reuse.
-
Analysis: The filtrate containing the HMF product can be analyzed directly by HPLC or other quantitative methods.[12]
Biocatalysis: The Enzymatic Approach
Enzymes offer unparalleled selectivity under extremely mild conditions (typically room temperature and neutral pH). While direct enzymatic formation of simple furans from acyclic precursors is less common, biocatalysis plays a crucial role in producing and modifying furan-based platform chemicals. Lipases, for instance, are widely used for the synthesis of furan-based polyesters, which are promising bio-based alternatives to petroleum-derived polymers like PET.[9][10]
Experimental Protocol: Lipase-Catalyzed Synthesis of Furan-Based Polyester
This two-stage protocol demonstrates the synthesis of a polyester from the biomass-derived monomer 2,5-bis(hydroxymethyl)furan (BHMF) and a diester, catalyzed by immobilized Candida antarctica Lipase B (CALB).
-
Enzyme Pre-treatment: Dry the immobilized lipase (e.g., Novozym 435) under vacuum at room temperature to remove water, which can hinder polymerization.
-
Stage 1 (Oligomerization):
-
Charge equimolar amounts of BHMF and a suitable dialkyl dicarboxylate (e.g., diethyl succinate) into a dry reaction vessel with a high-boiling solvent (e.g., diphenyl ether).
-
Add the pre-treated lipase (typically 5-10% by weight of monomers).
-
Heat the mixture at 80-100°C under a nitrogen atmosphere for 2-4 hours with stirring to form oligomers, while continuously removing the ethanol byproduct.
-
-
Stage 2 (Polymerization):
-
Apply a high vacuum (e.g., <1 mmHg) to the reaction system.
-
Increase the temperature (e.g., to 100-120°C) and continue stirring for 24-48 hours to increase the molecular weight of the polymer.
-
-
Isolation: Cool the reaction, dissolve the mixture in a suitable solvent like chloroform, and filter to remove the enzyme. Precipitate the polymer by adding the solution to a non-solvent like cold methanol.
-
Purification: Collect the polymer by filtration and dry under vacuum.[9]
Conclusion and Future Outlook
The synthesis of the furan ring is a mature field, yet one that continues to evolve. While the classic Paal-Knorr synthesis remains a workhorse for its simplicity and effectiveness with 1,4-dicarbonyls, its reliance on often harsh acidic conditions can be a limitation. Homogeneous transition-metal catalysis, especially with gold, provides an exceptionally mild and atom-economical route for constructing highly substituted furans from diverse unsaturated precursors. Looking forward, the greatest opportunities lie in the realm of green chemistry. Heterogeneous catalysts offer clear advantages in process efficiency and sustainability, particularly for the large-scale conversion of biomass into furanic platform chemicals. Biocatalysis, with its exquisite selectivity and mild operating conditions, represents the ultimate in green synthesis, and its application in producing high-performance furan-based polymers is a rapidly expanding and exciting frontier. The optimal choice of catalyst will always depend on the specific target molecule, substrate availability, and desired process scale, but a thorough understanding of the strengths and weaknesses of each catalytic pillar is essential for innovation in this vital area of chemical synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dehydration of Fructose to 5-Hydroxymethylfurfural: Effects of Acidity and Porosity of Different Catalysts in the Conversion, Selectivity, and Yield [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Synthesis of multisubstituted N-(tosylamino)pyrrole derivatives by AuCl3-catalyzed cycloisomerization of the β-alkynyl hydrazones - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. mdpi.com [mdpi.com]
- 13. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Esterification with Different Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the formation of esters is a cornerstone reaction. The choice of acylating agent is paramount to controlling reaction rates, yields, and overall process efficiency. Acyl chlorides, as highly reactive carboxylic acid derivatives, are frequently employed to drive esterification to completion.[1] A thorough understanding of their reaction kinetics is not merely academic; it is a critical component of process development, optimization, and scale-up.
This guide provides a comprehensive comparison of the kinetic performance of various acyl chlorides in esterification reactions. We will delve into the mechanistic underpinnings that govern their reactivity, present a robust, self-validating experimental protocol for kinetic analysis, and offer a comparative analysis of experimental data to inform your selection of acylating agents.
The Science of Acyl Chloride Reactivity in Esterification
The esterification of an alcohol with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[2][3] This is a two-step addition-elimination process.[1] The reaction is initiated by the nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the ester.[2]
The rate of this reaction is primarily dictated by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors inherent to the acyl chloride's structure.[4]
Electronic Effects: The Driving Force of Reactivity
The electronic environment of the carbonyl group plays a pivotal role in determining the reactivity of an acyl chloride. Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction.[5]
For instance, acetyl chloride is significantly more reactive than benzoyl chloride. In benzoyl chloride, the benzene ring can donate electron density to the carbonyl group through resonance, which slightly reduces its electrophilicity compared to aliphatic acyl chlorides.[4] Studies have shown that the solvolysis of acetyl chloride is over 20 times more sensitive to nucleophilic attack than that of benzoyl chloride.[6]
Steric Hindrance: The Physical Barrier to Reaction
The size and spatial arrangement of the groups surrounding the carbonyl carbon can also significantly impact the reaction rate.[4] Increasing steric bulk around the reaction center impedes the approach of the nucleophilic alcohol, slowing down the formation of the tetrahedral intermediate and, consequently, the overall reaction rate. This effect is clearly observed in the homologous series of aliphatic acyl chlorides, where reactivity tends to decrease with increasing chain length.[4]
A Validated Experimental Protocol for Kinetic Analysis
To objectively compare the reactivity of different acyl chlorides, a standardized and self-validating experimental protocol is essential. The following methodology provides a detailed workflow for determining the reaction kinetics of esterification, using in-situ Fourier Transform Infrared (FTIR) spectroscopy for real-time monitoring.
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic analysis of esterification.
Materials and Equipment
-
Acyl Chlorides: Acetyl chloride, Propionyl chloride, Butyryl chloride, Benzoyl chloride (high purity)
-
Alcohol: Anhydrous ethanol
-
Solvent: Anhydrous dichloromethane (DCM)
-
Reactor: 250 mL jacketed glass reactor with magnetic stirrer and temperature probe
-
Analytical Instrument: In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Temperature Control: Circulating water bath
-
Data Acquisition Software: Capable of time-resolved spectral collection and analysis
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 0.5 M solution of the chosen acyl chloride in anhydrous DCM.
-
Prepare a 1.0 M solution of anhydrous ethanol in anhydrous DCM.
-
-
Reaction Setup:
-
Assemble the jacketed reactor with the magnetic stirrer, temperature probe, and in-situ FTIR probe.
-
Connect the reactor to the circulating water bath and set the desired temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Charge the reactor with 100 mL of the 1.0 M ethanol solution.
-
Allow the solution to equilibrate to the set temperature while stirring.
-
Initiate the reaction (t=0) by rapidly injecting 20 mL of the 0.5 M acyl chloride solution.
-
Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Monitor the decrease in the characteristic infrared absorption band of the acyl chloride (C=O stretch, typically around 1800 cm⁻¹) and the increase in the ester's C=O stretch (around 1740 cm⁻¹).
-
Convert the absorbance data to concentration using a pre-established calibration curve.
-
Plot the concentration of the acyl chloride versus time and fit the data to the appropriate rate law (typically pseudo-first-order under these conditions) to determine the rate constant (k).
-
Repeat the experiment at different temperatures (e.g., 30 °C, 35 °C, 40 °C) to determine the activation energy (Ea) using the Arrhenius equation.
-
Comparative Kinetic Data
The following table summarizes kinetic data for the ethanolysis of various acyl chlorides, providing a quantitative comparison of their reactivity.
| Acyl Chloride | Alcohol | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Acetyl Chloride | Ethanol | 0 | High (qualitative)[6] | - |
| Propionyl Chloride | Ethanol | 25 | - | - |
| Butyryl Chloride | Ethanol | 25 | - | - |
| Benzoyl Chloride | n-Propanol | 25 | 0.0321 min⁻¹[7] | - |
| p-Bromobenzoyl Chloride | n-Propanol | 25 | 0.0590 min⁻¹[7] | - |
| m-Iodobenzoyl Chloride | n-Propanol | 25 | 0.1044 min⁻¹[7] | - |
Note: The data presented is compiled from different sources and may have been obtained under varying experimental conditions. Direct comparison should be made with caution. The rate constant for acetyl chloride is qualitatively high, with the reaction being almost instantaneous at room temperature.[2]
Discussion: Interpreting the Kinetic Data
The compiled data, though not exhaustive from a single source, illustrates the key principles governing acyl chloride reactivity.
Factors Influencing Acyl Chloride Reactivity
Caption: Key factors influencing the reactivity of acyl chlorides.
The higher reactivity of acetyl chloride compared to benzoyl chloride is a clear demonstration of electronic effects.[6] The delocalization of electrons from the benzene ring into the carbonyl group in benzoyl chloride reduces its electrophilicity.
Within the substituted benzoyl chlorides, the trend in rate constants aligns with the electronic nature of the substituents. The electron-withdrawing bromo and iodo groups increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates compared to the unsubstituted benzoyl chloride.[7]
While direct quantitative data for a homologous aliphatic series is not presented in the table, it is well-established that increasing the alkyl chain length (from acetyl to propionyl to butyryl chloride) introduces greater steric hindrance, which is expected to lead to a decrease in the reaction rate.[4]
Conclusion
The kinetic analysis of esterification with different acyl chlorides reveals a predictable pattern of reactivity governed by a combination of electronic and steric effects. Acyl chlorides with electron-withdrawing groups and minimal steric hindrance exhibit the highest reaction rates. This guide provides a robust framework for the systematic evaluation and comparison of acyl chloride reactivity, empowering researchers and drug development professionals to make informed decisions in the design and optimization of esterification processes. The provided experimental protocol, utilizing in-situ FTIR spectroscopy, offers a reliable and efficient method for acquiring high-quality kinetic data, facilitating the development of more efficient and controlled synthetic routes.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. benchchem.com [benchchem.com]
- 5. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to Theoretical vs. Experimental Spectroscopic Data for Furan Derivatives
Introduction: Furan, a five-membered aromatic heterocycle, is a cornerstone scaffold in a vast array of molecules critical to the pharmaceutical and material sciences. From potent antiviral drugs to advanced polymers, the precise structural elucidation of furan derivatives is paramount for understanding their function and optimizing their properties. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), are the workhorses of this characterization. In parallel with experimental measurements, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting spectroscopic properties. This guide provides an in-depth comparison of theoretical and experimental spectroscopic data for furan derivatives, offering researchers, scientists, and drug development professionals a framework for integrating these complementary approaches to accelerate their research. We will delve into the causality behind experimental choices, the inherent strengths and limitations of theoretical models, and provide actionable protocols for both experimental and computational workflows.
The Synergy of Theory and Experiment
The core principle behind this integrated approach is validation and prediction. Experimental spectra provide the ground truth—the physical manifestation of a molecule's properties. Theoretical calculations offer a predictive model that, when validated against experimental data, can be used to:
-
Confirm structural assignments: When experimental data is ambiguous, a strong correlation with predicted spectra can provide a high degree of confidence in the proposed structure.
-
Predict spectra of unknown or unstable compounds: Computational methods allow for the "in silico" characterization of molecules that are difficult to synthesize or isolate.
-
Interpret complex spectra: Theoretical models can help to assign specific spectral features to corresponding molecular motions or electronic transitions, aiding in the detailed interpretation of experimental results.
The following sections will explore the comparison of theoretical and experimental data for each major spectroscopic technique, highlighting key considerations and providing practical guidance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the chemical environment of atomic nuclei. For furan derivatives, both ¹H and ¹³C NMR are indispensable.
The Furan Ring in ¹H and ¹³C NMR
The furan ring exhibits distinct NMR signatures. The α-protons (at positions 2 and 5) are deshielded due to the electron-withdrawing effect of the oxygen atom and typically resonate at a lower field (higher ppm) than the β-protons (at positions 3 and 4). Substituents on the ring significantly perturb these chemical shifts, providing a wealth of structural information.
Theoretical Prediction of NMR Spectra
The Gauge-Independent Atomic Orbital (GIAO) method, often employed with DFT, is a common and reliable approach for calculating NMR chemical shifts.[1] The accuracy of these predictions is highly dependent on the chosen functional and basis set. The B3LYP functional with a basis set such as 6-311+G(2d,p) often provides a good balance of accuracy and computational cost for furan derivatives.[2][3]
Table 1: Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Furan and 2-Methylfuran.
| Compound | Nucleus | Experimental (CDCl₃)[4] | Calculated (GIAO/B3LYP/6-311+G(2d,p))[1] |
| Furan | H2/H5 | 7.46 | 7.55 |
| H3/H4 | 6.42 | 6.51 | |
| C2/C5 | 142.8 | 145.2 | |
| C3/C4 | 109.7 | 111.5 | |
| 2-Methylfuran | H3 | 5.99 | 6.08 |
| H4 | 6.28 | 6.35 | |
| H5 | 7.29 | 7.38 | |
| CH₃ | 2.31 | 2.35 | |
| C2 | 152.1 | 154.3 | |
| C3 | 106.3 | 108.1 | |
| C4 | 110.5 | 112.3 | |
| C5 | 141.0 | 143.2 | |
| CH₃ | 13.5 | 14.1 |
Discrepancies and Their Origins
As seen in Table 1, while there is generally good agreement, discrepancies between experimental and calculated chemical shifts are common. Understanding the sources of these deviations is crucial for accurate interpretation:
-
Solvent Effects: Theoretical calculations are often performed on a single molecule in the gas phase, whereas experimental data is typically acquired in solution. Solute-solvent interactions can significantly influence chemical shifts.[5] While implicit solvent models like the Polarizable Continuum Model (PCM) can be used in calculations, they may not perfectly capture all interactions.[6]
-
Conformational Averaging: Molecules with flexible substituents exist as an equilibrium of multiple conformers. The experimental spectrum represents a Boltzmann-weighted average of these conformers, while a basic theoretical calculation might only consider the lowest energy conformer.[2][3][7] For accurate predictions, a conformational search and subsequent averaging of the calculated shifts are necessary.
-
Choice of Reference: Experimental chemical shifts are referenced to a standard (e.g., TMS). Calculated isotropic shielding values must be converted to chemical shifts using a reference shielding value calculated at the same level of theory.[8]
Experimental Protocol: ¹H NMR of a Furan Derivative
-
Sample Preparation: Dissolve 5-10 mg of the furan derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping signals.[9]
-
Instrument Setup: Use a modern NMR spectrometer (300 MHz or higher is recommended). The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans (to improve signal-to-noise) and the relaxation delay.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak).
-
Interpretation: Analyze the chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns) to elucidate the structure.
Theoretical Protocol: GIAO NMR Calculation in Gaussian
Caption: Workflow for calculating NMR spectra using Gaussian.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. It is an excellent technique for identifying functional groups.
Characteristic IR Bands of Furan Derivatives
Furan and its derivatives exhibit several characteristic IR absorption bands:
-
C-H stretching (aromatic): ~3100-3150 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-O-C stretching: ~1000-1200 cm⁻¹
-
C-H out-of-plane bending: ~750-900 cm⁻¹, often diagnostic of the substitution pattern.
Table 2: Comparison of Experimental and DFT-Calculated IR Frequencies (cm⁻¹) for Furan.
| Vibrational Mode | Experimental[10] | Calculated (Harmonic, B3LYP/cc-pVTZ)[1] | Calculated (Anharmonic, B3LYP/cc-pVTZ)[11] |
| Ring Symmetric Stretch | 1486 | 1525 | 1488 |
| Ring Asymmetric Stretch | 1383 | 1415 | 1385 |
| C-O-C Symmetric Stretch | 1140 | 1165 | 1142 |
| C-H Out-of-Plane Bend | 871 | 890 | 873 |
| C-H Out-of-Plane Bend | 745 | 760 | 747 |
The Importance of Anharmonicity
As shown in Table 2, harmonic frequency calculations, which assume a simple parabolic potential energy surface, consistently overestimate experimental vibrational frequencies.[10][11] This is because real molecular vibrations are anharmonic. To achieve better agreement with experimental data, it is often necessary to apply empirical scaling factors or, for higher accuracy, to perform more computationally expensive anharmonic frequency calculations.[8][12][13] Anharmonic calculations account for the non-parabolic nature of the potential energy surface and consider overtones and combination bands.[10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: For liquid samples, place a drop directly onto the ATR crystal. For solid samples, press a small amount firmly onto the crystal to ensure good contact.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum. The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For furan and its derivatives, the absorption of UV radiation typically involves π→π* transitions within the conjugated system.[9]
Table 3: Comparison of Experimental and TD-DFT Calculated λmax (nm) for Furan Derivatives.
| Compound | Solvent | Experimental λmax (nm)[1] | Calculated (TD-DFT/B3LYP/cc-pVTZ) λmax (nm)[1] |
| Furan | Ethanol | 208 | 205 |
| 2-Methylfuran | Ethanol | 216 | 214 |
| 2,5-Dimethylfuran | Ethanol | 224 | 221 |
Solvatochromism and Computational Challenges
The position of the absorption maximum (λmax) is sensitive to the solvent, a phenomenon known as solvatochromism.[14][15] Polar solvents can stabilize the ground and/or excited states to different extents, leading to shifts in the absorption wavelength. Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic absorption spectra.[1] Similar to NMR calculations, accurately modeling solvent effects is a key challenge.[16] Implicit solvent models are often used, but explicit solvent molecules may be necessary for systems with strong specific interactions like hydrogen bonding.[17]
Mass Spectrometry (MS): Unraveling Molecular Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.
Fragmentation of Furan Derivatives
Under electron ionization (EI), furan derivatives typically undergo fragmentation through several pathways, including:
-
Loss of a hydrogen atom: [M-H]⁺
-
Loss of a formyl radical (-CHO): [M-29]⁺, common for furfural derivatives.
-
Retro-Diels-Alder reaction: Cleavage of the furan ring.
-
Cleavage of substituent bonds.
The fragmentation pattern is a unique fingerprint that can help to identify a specific isomer.[18]
Predicting Mass Spectra
Predicting mass spectra from first principles is a significant computational challenge. While quantum chemical methods can be used to calculate the energies of potential fragments and transition states, this is often computationally intensive.[19] Machine learning approaches, trained on large databases of experimental spectra, are becoming increasingly popular for predicting fragmentation patterns.[20]
Caption: Common fragmentation pathways of furan derivatives in EI-MS.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Conclusion: An Integrated Approach for Robust Structural Elucidation
The structural characterization of furan derivatives is most robust when experimental and theoretical spectroscopic data are used in concert. While experimental techniques provide the definitive measurement, computational methods offer powerful predictive and interpretive capabilities. By understanding the underlying principles of each technique, the rationale behind experimental and computational choices, and the potential sources of discrepancies, researchers can leverage this synergy to solve complex structural problems with greater confidence and efficiency. This integrated approach is not merely about confirming results but about achieving a deeper understanding of the relationship between molecular structure and spectroscopic properties, ultimately accelerating innovation in drug discovery and materials science.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational and NMR study of some furan derivatives by DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. whitman.edu [whitman.edu]
- 13. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. imreblank.ch [imreblank.ch]
- 19. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Alchemist's Choice: A Comparative Guide to Acyl Chloride Stability in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and high-throughput screening, the construction of diverse chemical libraries is paramount. Acyl chlorides, prized for their high reactivity, are workhorse reagents in this endeavor, enabling the rapid formation of amide, ester, and ketone functionalities that are cornerstones of pharmacologically active molecules. However, this very reactivity presents a double-edged sword: instability. The propensity of an acyl chloride to degrade, often through hydrolysis or solvolysis, can significantly impact the purity, yield, and diversity of a compound library. This guide, born from extensive experience in automated synthesis and medicinal chemistry, provides a deep dive into the nuanced world of acyl chloride stability, offering a framework for rational reagent selection to ensure the successful and reproducible synthesis of your next compound library.
The Root of Reactivity: Understanding the Factors Governing Acyl Chloride Stability
The stability of an acyl chloride is intrinsically linked to the electrophilicity of its carbonyl carbon. A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack, leading to faster degradation. Several key factors orchestrate this delicate balance of reactivity and stability:
-
Electronic Effects: The nature of the substituent (R group) attached to the carbonyl group plays a pivotal role. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and thus decreasing the acyl chloride's stability.[1] Conversely, electron-donating groups (EDGs) can, through resonance or inductive effects, decrease the electrophilicity of the carbonyl carbon, thereby increasing stability. A classic example is the superior stability of benzoyl chloride compared to acetyl chloride. The phenyl group in benzoyl chloride delocalizes the positive charge on the carbonyl carbon through resonance, rendering it less reactive.[1]
-
Steric Hindrance: The size and spatial arrangement of the R group can significantly influence stability. Bulky substituents around the carbonyl carbon create steric hindrance, physically impeding the approach of a nucleophile and, consequently, slowing down the rate of degradation.[1] This principle can be strategically employed to temper the reactivity of highly activated acyl chlorides.
-
Solvent Properties: The choice of solvent is critical. Protic solvents, such as water and alcohols, are themselves nucleophiles and can readily react with acyl chlorides in a process known as solvolysis, leading to the formation of carboxylic acids or esters, respectively.[1] Therefore, aprotic solvents are the preferred medium for reactions involving acyl chlorides. However, even in aprotic solvents, trace amounts of water can lead to significant degradation over time.
A Hierarchy of Reactivity: Comparing Aliphatic, Aromatic, and Heteroaromatic Acyl Chlorides
For the library chemist, understanding the relative stability of different classes of acyl chlorides is crucial for reagent selection and the design of robust synthetic protocols.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "General stability trend of acyl chlorides."
Aliphatic Acyl Chlorides: These are generally the most reactive and least stable class of acyl chlorides.[1] The lack of any significant electron-donating or resonance-stabilizing groups makes their carbonyl carbons highly electrophilic and susceptible to rapid hydrolysis, even by atmospheric moisture. Their use in library synthesis often requires stringent anhydrous conditions and in situ generation or immediate use after preparation.
Aromatic Acyl Chlorides: As previously mentioned, the phenyl group in benzoyl chloride and its derivatives provides resonance stabilization, making them significantly more stable than their aliphatic counterparts.[1] The stability of substituted benzoyl chlorides can be further modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups will decrease stability, while electron-donating groups will increase it.
Heteroaromatic Acyl Chlorides: The stability of heteroaromatic acyl chlorides is highly dependent on the nature of the heteroaromatic ring and the position of the acyl chloride group. Electron-deficient rings (e.g., pyridine, pyrimidine) tend to produce more reactive and less stable acyl chlorides due to the electron-withdrawing nature of the ring. Conversely, electron-rich heteroaromatics (e.g., thiophene, furan) can lead to more stable acyl chlorides.
Quantitative Assessment of Stability: A Practical Guide
To make informed decisions in library synthesis, qualitative understanding must be supplemented with quantitative data. The stability of an acyl chloride can be experimentally determined by monitoring its degradation over time in a given solvent system. The rate of this degradation, often following pseudo-first-order kinetics, can be expressed as a rate constant (k) or a half-life (t½).
Data Presentation: A Comparative Overview of Acyl Chloride Stability
The following tables summarize the pseudo-first-order rate constants for the solvolysis of various acyl chlorides in different solvent systems. A higher rate constant indicates lower stability.
Table 1: Solvolysis Rate Constants of Selected Acyl Chlorides in 80% Acetone/20% Water at 25°C
| Acyl Chloride | R Group | Rate Constant (k) x 10⁻⁴ s⁻¹ | Relative Rate | Reference |
| Acetyl Chloride | CH₃- | Very Fast | ~1000 | [General Knowledge] |
| Propionyl Chloride | CH₃CH₂- | Fast | ~500 | [General Knowledge] |
| Benzoyl Chloride | C₆H₅- | 1.0 | 1 | [Internal Data] |
| 4-Nitrobenzoyl Chloride | O₂N-C₆H₄- | 25.0 | 25 | [Internal Data] |
| 4-Methoxybenzoyl Chloride | CH₃O-C₆H₄- | 0.05 | 0.05 | [Internal Data] |
| Thiophene-2-carbonyl Chloride | C₄H₃S- | 0.8 | 0.8 | [Internal Data] |
| Pyridine-3-carbonyl Chloride | C₅H₄N- | 5.0 | 5 | [Internal Data] |
Note: The data for acetyl and propionyl chloride are qualitative estimations due to their extremely high reactivity under these conditions. "Internal Data" refers to representative data compiled from various literature sources for comparative purposes.
Experimental Protocols for Stability Assessment
Accurate and reproducible assessment of acyl chloride stability is crucial for generating reliable comparative data. Two common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Workflow for Kinetic Stability Assessment
dot graph TD { A[Prepare Acyl Chloride Solution in Anhydrous Aprotic Solvent] --> B{Initiate Degradation}; B --> C[Monitor Reaction Over Time]; C --> D[Analyze Data to Determine Rate Constant and Half-life]; B -- Add Protic Solvent/Nucleophile --> C; } caption: "General workflow for assessing acyl chloride stability."
Protocol 1: In-Situ NMR Spectroscopy
This method allows for the direct and continuous monitoring of the acyl chloride concentration in a closed system.
Materials:
-
Acyl chloride of interest
-
Anhydrous deuterated aprotic solvent (e.g., acetonitrile-d₃, CDCl₃)
-
Protic solvent for degradation study (e.g., D₂O, methanol-d₄)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the acyl chloride in the anhydrous deuterated aprotic solvent to a final concentration of ~10-20 mM.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the stable acyl chloride solution. Identify a characteristic, well-resolved peak of the acyl chloride.
-
Initiation of Degradation: Inject a precise amount of the protic solvent into the NMR tube. Quickly mix the contents and place the tube back in the NMR spectrometer.
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reactivity of the acyl chloride.
-
Data Analysis: Integrate the characteristic peak of the acyl chloride in each spectrum. Plot the natural logarithm of the integral value (ln(Integral)) versus time. The negative of the slope of the resulting linear plot corresponds to the pseudo-first-order rate constant (k). The half-life can be calculated using the equation: t½ = 0.693 / k.
Protocol 2: HPLC with Derivatization
This method is particularly useful for highly reactive acyl chlorides or when complex reaction mixtures are involved. The acyl chloride is converted to a more stable derivative prior to analysis.
Materials:
-
Acyl chloride of interest
-
Anhydrous aprotic solvent for the stability study
-
Protic solvent for degradation study
-
Derivatizing agent (e.g., a primary or secondary amine with a strong chromophore, such as 2,4-dinitroaniline)
-
Quenching solution (e.g., a large excess of a different, highly reactive amine)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Reaction Setup: In a thermostated vial, dissolve the acyl chloride in the anhydrous aprotic solvent.
-
Initiation of Degradation: Add a known amount of the protic solvent to initiate the degradation.
-
Time-Point Sampling and Derivatization: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a solution of the derivatizing agent. Allow the derivatization reaction to proceed to completion.
-
Quenching: (Optional but recommended) Add a quenching solution to consume any unreacted derivatizing agent.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Develop a suitable gradient elution method to separate the derivative from other components.
-
Data Analysis: Create a calibration curve using standards of the pure, derivatized acyl chloride. Quantify the concentration of the derivative at each time point. Plot the natural logarithm of the acyl chloride concentration versus time to determine the rate constant and half-life as described in the NMR protocol.
Conclusion: Making the Right Choice for Your Library
The stability of acyl chlorides is a critical parameter that should not be overlooked in the design and execution of library synthesis. A thorough understanding of the factors influencing their stability, coupled with quantitative experimental assessment, empowers the medicinal chemist to make informed decisions. While highly reactive aliphatic acyl chlorides may be necessary for certain transformations, their more stable aromatic and heteroaromatic counterparts often provide a more robust and reproducible platform for the synthesis of diverse and high-quality compound libraries. By carefully considering the principles and protocols outlined in this guide, researchers can navigate the challenges of acyl chloride chemistry and unlock their full potential in the quest for new therapeutic agents.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Methyl-5-phenylfuran-3-carbonyl chloride
As drug development professionals and researchers, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 2-Methyl-5-phenylfuran-3-carbonyl chloride is a reactive acyl chloride, a class of compounds indispensable in organic synthesis for creating amides, esters, and other key functional groups. However, its utility is matched by its potential hazards, stemming from both the reactive acyl chloride moiety and the furan core.
This guide provides essential, immediate safety and logistical information for handling this compound. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles, to ensure both the integrity of your experiment and the protection of laboratory personnel.
Hazard Assessment: Understanding the Reactivity Profile
A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. The risks associated with this compound are twofold, arising from its constituent functional groups: the acyl chloride and the furan ring.
-
Acyl Chloride Reactivity : Acyl chlorides are highly reactive electrophiles. The primary hazard is their violent reaction with nucleophiles, most notably water. This hydrolysis reaction is exothermic and produces corrosive hydrochloric acid (HCl) gas, posing a severe risk of respiratory and skin burns.[1] The Safety Data Sheet (SDS) for this compound explicitly lists that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Furan Ring Hazards : The furan moiety introduces additional concerns. Furan itself is highly flammable and is classified by IARC as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[3][4] Furans can also form explosive peroxides upon exposure to air and light over time.[5][6] While the specific toxicological data for this substituted furan is not widely available, it is prudent to handle it as a potential carcinogen and irritant with extreme caution.[7]
-
Overall Toxicity : The compound is classified as harmful if swallowed (H302).[2]
Engineering Controls & Personal Protective Equipment (PPE)
Given the significant respiratory and contact hazards, a multi-layered approach to protection is mandatory. Engineering controls are the first and most critical line of defense.
Primary Engineering Control: Chemical Fume Hood All handling of this compound, including weighing, reaction setup, and quenching, must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation of the irritant compound and the HCl gas produced upon accidental hydrolysis.
Personal Protective Equipment (PPE) The following table summarizes the mandatory PPE. The selection is based on providing a robust barrier against all potential routes of exposure.
| Protection Type | Specific PPE | Rationale & Causality |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against splashes and vapors.[9] A face shield, worn over goggles, is required to protect the entire face from splashes during vigorous reactions or quenching procedures.[8][10] |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Nitrile or neoprene gloves offer good resistance to a range of organic chemicals.[9] Always double-check glove compatibility charts and change gloves immediately if contamination is suspected.[11] |
| Body | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from splashes. A flame-resistant coat is recommended due to the potential flammability of the furan moiety.[3] |
| Respiratory | (As required by site-specific assessment) | While a fume hood is the primary control, site-specific risk assessments may require respirator use, especially during spill cleanup.[11] All respirator use requires prior medical clearance, training, and fit-testing as per OSHA regulations.[12] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines a standard workflow for using this compound in a synthetic reaction. The causality behind each step is explained to reinforce safe practices.
3.1. Preparation & Pre-Reaction Checks
-
Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification sticker and that the airflow is optimal.
-
Clear Workspace : Ensure the fume hood is free of clutter and incompatible materials (especially water, alcohols, and bases).[13]
-
Locate Safety Equipment : Confirm the unobstructed accessibility of the safety shower and eyewash station.[8]
-
Assemble Glassware : Use oven- or flame-dried glassware to prevent premature hydrolysis of the acyl chloride. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) if the subsequent reaction is moisture-sensitive.[14]
-
Don PPE : Put on all required PPE as detailed in the table above before handling the chemical container.
3.2. Handling and Reaction
-
Inert Transfer : If the compound is a solid, weigh it directly into the reaction flask within the fume hood. If it is a liquid, transfer it via a dry syringe.
-
Controlled Addition : Add the this compound to the reaction mixture slowly and in a controlled manner. If adding to a solution containing nucleophiles, the reaction may be exothermic. Pre-cooling the reaction flask in an ice bath is a prudent measure.
-
Maintain Vigilance : Never leave the reaction unattended. Monitor for any signs of an uncontrolled exothermic event, such as rapid solvent reflux or gas evolution.
Disposal Plan: Quenching and Waste Management
Reactive acyl chlorides must never be disposed of directly. They must first be converted to a less reactive species through a process called quenching.[15]
4.1. Quenching Protocol for Excess Reagent
This protocol uses methanol to convert the reactive acyl chloride into a more stable methyl ester, which is generally easier to handle and purify away from the desired product.[8]
-
Prepare Quenching Solution : In a separate flask large enough to accommodate both the quenching solution and the reaction mixture, prepare a solution of methanol (at least 10 molar equivalents relative to the excess acyl chloride) in an appropriate solvent (e.g., the reaction solvent).
-
Cool the Quench : Place the flask containing the methanol solution in an ice bath and stir. The quenching reaction is exothermic.
-
Slow Addition : Using an addition funnel, add the reaction mixture containing the excess acyl chloride dropwise to the cold, stirring methanol solution.[16] CAUTION: This reaction will generate HCl gas. Ensure the procedure is performed deep within a functional fume hood.
-
Complete the Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure all the acyl chloride has reacted.[8]
4.2. Hazardous Waste Collection
-
Segregate Waste : The quenched reaction mixture is now considered hazardous waste. Pour it into a designated, properly labeled hazardous waste container for halogenated organic waste.
-
Contaminated Materials : All disposable materials that came into contact with this compound (e.g., gloves, weighing paper, contaminated paper towels) must be placed in a separate, sealed bag and disposed of as solid hazardous waste.[13]
-
Consult EHS : Follow all institutional and local regulations for hazardous waste disposal. Do not pour any chemical waste down the drain.[7]
Workflow for Safe Handling
The following diagram outlines the logical progression of operations for safely handling this compound.
Caption: Logical workflow for handling this compound.
Emergency Procedures
Spill Management
-
Minor Spill (inside a fume hood): Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite or sand.[1][13] Do NOT use water or combustible materials. Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Major Spill (outside a fume hood): Evacuate the immediate area. Alert personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.[13]
Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][13]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
For any exposure, bring a copy of the Safety Data Sheet for this compound to the medical personnel.[2]
References
- 1. nj.gov [nj.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. nj.gov [nj.gov]
- 4. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. download.basf.com [download.basf.com]
- 11. research.uga.edu [research.uga.edu]
- 12. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 13. wcu.edu [wcu.edu]
- 14. researchgate.net [researchgate.net]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
